Technical Documentation Center

Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate
  • CAS: 85870-47-9

Core Science & Biosynthesis

Foundational

Technical Guide: Structural Elucidation of Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate

[1][2][3][4] Executive Summary Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate (also referred to as 3-ethoxycarbonylcarbostyril) represents a critical scaffold in medicinal chemistry, serving as a precursor for bioactive...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Executive Summary

Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate (also referred to as 3-ethoxycarbonylcarbostyril) represents a critical scaffold in medicinal chemistry, serving as a precursor for bioactive quinoline derivatives with anticancer, antimicrobial, and receptor-modulating properties.[1][2][3][4]

This guide provides a rigorous, evidence-based workflow for the structural elucidation of this molecule. Unlike standard characterization reports, this document focuses on the causality of spectral features —specifically distinguishing the thermodynamically stable lactam (2-oxo) form from its lactim tautomer and validating the regiochemistry at the 3- and 4-positions.[3]

Part 1: Synthesis & Chemical Context

To understand the impurities and structural nuances encountered during elucidation, one must first understand the genesis of the molecule.[4] The most definitive route for high-purity synthesis is the Knoevenagel condensation of 2-aminobenzaldehyde with diethyl malonate, followed by intramolecular cyclization.[3]

The Synthetic Logic
  • Precursors: 2-Aminobenzaldehyde provides the pre-formed aromatic ring and the nitrogen source.[3] Diethyl malonate provides the two-carbon extension and the ester functionality.[3]

  • Mechanism: The aldehyde undergoes condensation with the active methylene of the malonate. The subsequent nucleophilic attack by the amine nitrogen on the ester carbonyl closes the ring (lactamization).

  • Criticality: This route guarantees the substituent placement at position 3, leaving position 4 unsubstituted (C-H), which is a primary diagnostic feature in NMR.[4]

SynthesisWorkflow cluster_impurities Potential Impurities Start 2-Aminobenzaldehyde + Diethyl Malonate Inter Intermediate (Knoevenagel Adduct) Start->Inter Piperidine/EtOH Reflux Cyclization Intramolecular Cyclization (-EtOH) Inter->Cyclization Heat Product Ethyl 2-oxo-1,2-dihydroquinoline- 3-carboxylate Cyclization->Product Imp1 Uncyclized Malonate Imp2 Bis-condensates

Figure 1: Synthetic pathway logic emphasizing the origin of the carbostyril core.

Part 2: Spectroscopic Characterization Strategy

The elucidation strategy relies on a "triangulation" method: Mass Spectrometry establishes the formula, IR defines the functional groups (specifically the carbonyl environment), and NMR maps the connectivity and tautomeric state.[4]

Infrared Spectroscopy (IR): The Carbonyl Fingerprint

The molecule contains two distinct carbonyl environments. Differentiating them is the first step in proving the structure.

  • Ester C=O: Appears at a higher frequency (~1738 cm⁻¹ ) due to the electron-withdrawing ethoxy group and lack of resonance participation in the aromatic ring.[3]

  • Lactam (Amide) C=O: Appears at a lower frequency (~1686 cm⁻¹ ).[4][5] This shift is diagnostic of the 2-oxo (lactam) form.[3] If the molecule existed as the 2-hydroxy (lactim) tautomer, this strong carbonyl band would be absent, replaced by broad OH stretches.[4]

  • Alkene C=C: Characteristic aromatic/alkene stretches appear at 1603 and 1586 cm⁻¹ .[3]

Nuclear Magnetic Resonance (NMR): The Definitive Proof

The 1H NMR spectrum in DMSO-d₆ provides the "smoking gun" for structural confirmation: the proton at Position 4.

1H NMR Data Summary (DMSO-d₆)
Position/GroupShift (δ ppm)MultiplicityIntegrationDiagnostic Value
H-4 8.86 Singlet (s) 1H Primary Proof. Confirms C-4 is unsubstituted and part of a conjugated system.[1][2][3][4]
NH (Lactam) >12.0 Broad (s)1HConfirms the Lactam tautomer (presence of N-H).
Aromatic (Ar-H) 7.21 – 7.82Multiplet (m)4HBenzenoid ring protons.[1][3][5]
Ester -CH₂- 4.22Quartet (q)2HTypical ethyl ester pattern (

Hz).[1][2][3]
Ester -CH₃ 1.32Triplet (t)3HTypical ethyl ester pattern.[1][2][3]

Expert Insight:

  • The H-4 Singlet: This peak is the most critical.[3] In 4-substituted quinolones (common impurities or isomers), this peak is absent.[2][3][4] Its downfield shift (8.86 ppm) is due to the deshielding effect of the adjacent C-3 ester carbonyl and the aromatic ring current.[3]

  • Solvent Effects: In CDCl₃, the NH proton may appear sharper or shift slightly, but DMSO-d₆ is preferred to ensure solubility and slow down proton exchange, making the NH visible.[4]

Mass Spectrometry (MS)[4][6]
  • Molecular Ion:

    
     [M]⁺.[3]
    
  • Fragmentation:

    • Loss of Ethoxy radical (

      
      ).[1][2][3]
      
    • Loss of CO (typical of phenols/lactams).[3]

Part 3: The Tautomeric Challenge (Lactam vs. Lactim)

A common pitfall in quinolone chemistry is the ambiguity between the 2-oxo (Lactam) and 2-hydroxy (Lactim) forms.[3]

  • Thermodynamics: In the solid state and in polar solvents (DMSO, MeOH), the Lactam form is overwhelmingly favored due to the strength of the Amide resonance stabilization and intermolecular hydrogen bonding.[4]

  • Evidence:

    • IR: Presence of the strong Amide I band at 1686 cm⁻¹.[3]

    • XRD: X-ray crystallography reveals intermolecular

      
       hydrogen bonds, forming dimers or chains, which is impossible in the pure Lactim form.[3][4]
      

Tautomerism Lactam Lactam Form (2-oxo) (Dominant in Solid/DMSO) C=O present, N-H present Lactim Lactim Form (2-hydroxy) (Minor/Trace) C-OH present, C=N present Lactam->Lactim Tautomerization Note Evidence: 1. IR 1686 cm⁻¹ (C=O) 2. XRD (H-bonding chains) Lactam->Note

Figure 2: Tautomeric equilibrium favoring the Lactam form, supported by spectral evidence.

Part 4: Detailed Experimental Protocols

Protocol A: Synthesis of Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate

Based on the Knoevenagel Condensation method [1].

  • Reagents:

    • 2-Aminobenzaldehyde (1.21 g, 10 mmol)[2][4]

    • Diethyl malonate (1.60 g, 10 mmol)[4]

    • Piperidine (0.2 mL, catalyst)[4]

    • Absolute Ethanol (30 mL)

  • Procedure:

    • Combine 2-aminobenzaldehyde and diethyl malonate in a round-bottom flask.

    • Add piperidine and heat the neat mixture on a hot plate at 100°C for 2–3 minutes (initiates condensation).

    • Add ethanol (30 mL) and reflux the mixture for 2 hours.

    • Monitoring: Check TLC (Hexane:EtOAc 7:3) for disappearance of aldehyde.[3]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour into ice-cold water (100 mL) and acidify slightly with 2% HCl (to neutralize piperidine).

    • Filter the resulting precipitate.[3]

  • Purification:

    • Recrystallize from hot ethanol.[1][3]

    • Yield: ~76% as colorless/pale yellow crystals.[1][3]

    • Melting Point: 155°C.[1][3]

Protocol B: NMR Sample Preparation for Elucidation

Self-Validating Step: Ensuring the NH peak is visible.[1][2][3]

  • Solvent Choice: Use DMSO-d₆ (99.9% D) rather than CDCl₃.[1][2][3] DMSO disrupts intermolecular H-bonding, sharpening the monomeric signals, and slows proton exchange, ensuring the Amide NH is visible.[4]

  • Concentration: Dissolve ~10 mg of sample in 0.6 mL solvent.

  • Acquisition:

    • Run standard 1H (16 scans).[3]

    • Run D₂O shake: Add 1 drop D₂O to the tube and re-run.[3]

    • Validation: The broad singlet at >12 ppm (NH) should disappear in the D₂O shake spectrum, confirming it is an exchangeable proton (N-H) and not an impurity.

References

  • Synthesis & Spectral Data

    • Source: MDPI / Molbank.[1][3] "Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives."

    • Relevance: Provides specific experimental yield, melting point (155°C), and full NMR/IR peak listings for the target molecule.
    • URL:[Link][4][6][7]

  • Crystallography & Tautomerism

    • Source: NIH / PMC.[1][3] "Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate." (Contains comparative data for the 2-oxo precursor).

    • Relevance: Discusses the hydrogen bonding networks and the "antiperiplanar" conformation of the carboxylate group in related quinoline-3-carboxyl
    • URL:[Link][4]

  • IR Spectral Interpretation

    • Source: Chemistry LibreTexts.[1][3] "Infrared Spectra of Some Common Functional Groups."

    • Relevance: Authoritative grounding for the assignment of Ester vs. Amide carbonyl bands.[3]

    • URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Chemical Properties of Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate

Foreword: Unveiling a Privileged Scaffold in Medicinal Chemistry To the dedicated researchers, scientists, and drug development professionals, this guide serves as a comprehensive technical exploration of Ethyl 2-oxo-1,2...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling a Privileged Scaffold in Medicinal Chemistry

To the dedicated researchers, scientists, and drug development professionals, this guide serves as a comprehensive technical exploration of Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate. This seemingly unassuming molecule is, in fact, a cornerstone scaffold in the synthesis of a multitude of biologically active compounds. Its rigid, bicyclic core, adorned with strategically placed functional groups, offers a versatile platform for the development of novel therapeutics. The 2-quinolone motif is present in several FDA-approved drugs, highlighting its clinical significance.[1] This guide is structured to provide not just a repository of data, but a deeper understanding of the causality behind its chemical behavior, empowering you to harness its full potential in your research endeavors. We will delve into its synthesis, explore its physicochemical and spectroscopic properties, dissect its reactivity, and contextualize its applications in modern drug discovery.

Molecular Structure and Physicochemical Properties

Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate possesses a fused heterocyclic ring system, where a benzene ring is fused to a pyridin-2-one ring. The ethyl carboxylate group at the 3-position and the lactam functionality are key to its reactivity and utility as a synthetic intermediate.

Core Structure and Tautomerism

The 2-oxo-1,2-dihydroquinoline core exists predominantly in the lactam form, which is in tautomeric equilibrium with its lactim form (2-hydroxyquinoline). However, the lactam form is generally more stable.

Diagram 1: Tautomeric Forms of the 2-Quinolone Ring System

Caption: Tautomeric equilibrium between the lactam and lactim forms of the 2-quinolone scaffold.

Physicochemical Data

The physical properties of Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate are summarized in the table below. It is a stable, crystalline solid under standard conditions. Its solubility profile reflects a molecule with both polar (lactam, ester) and nonpolar (aromatic ring) character.

PropertyValueSource
Molecular Formula C₁₂H₁₁NO₃[2]
Molecular Weight 217.22 g/mol [3]
Appearance Colorless crystals[2]
Melting Point 155 °C[2]
Solubility Soluble in ethanol, crystallizes from ethanol.[2] Insoluble in water.Inferred from synthetic protocols[2]
Calculated XlogP3 2[3]

Spectroscopic and Analytical Data

The structural elucidation of Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate is confirmed through a combination of spectroscopic techniques. The data presented here are consistent with the assigned structure and provide a benchmark for sample characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H-NMR (DMSO-d₆): The proton NMR spectrum is characterized by the presence of the ethyl ester signals, aromatic protons, and a distinctive singlet for the proton at the C-4 position.[2]

    • δ 1.32 (t, J = 6.32, 3H, CH₃): The triplet corresponding to the methyl protons of the ethyl group.

    • δ 4.22 (q, J = 6.32, 2H, OCH₂): The quartet for the methylene protons of the ethyl group.

    • δ 7.21–7.82 (m, 4H, Ar-H): A multiplet integrating to four protons, corresponding to the protons on the benzene ring.

    • δ 8.86 (s, 1H, H-4): A sharp singlet for the vinyl proton at the C-4 position. The significant downfield shift is due to the anisotropic effects of the adjacent carbonyl group and the aromatic ring.

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present in the molecule.[2]

Wavenumber (cm⁻¹)Assignment
1738 C=O stretch (ester)
1686 C=O stretch (lactam)
1603, 1586 C=C stretch (aromatic)
1118, 1063 C-O stretch
Mass Spectrometry (MS)

High-resolution mass spectrometry is essential for confirming the elemental composition.

AdductPredicted m/z
[M+H]⁺ 218.08118
[M+Na]⁺ 240.06312
[M-H]⁻ 216.06662

Synthesis and Mechanistic Considerations

The most common and efficient synthesis of Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate is a variation of the Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group.

Recommended Synthetic Protocol

This protocol is adapted from a reliable, high-yield procedure.[2]

Reaction: 2-Aminobenzaldehyde with Diethyl Malonate

Diagram 2: Synthesis of Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate

synthesis Synthetic Pathway cluster_reactants Reactants cluster_conditions Conditions cluster_product Product r1 2-Aminobenzaldehyde c1 Piperidine (catalyst) Fusion (2-3 min) r1->c1 r2 Diethyl Malonate r2->c1 c2 Ethanol Reflux (2 h) c1->c2 Intermediate Formation p1 Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate c2->p1 Cyclization & Aromatization

Caption: Workflow for the synthesis of the title compound.

Step-by-Step Procedure:

  • Fusion: A mixture of 2-aminobenzaldehyde (1.0 eq) and diethyl malonate (1.0 eq) is combined in the presence of a catalytic amount of piperidine (e.g., 2 mL per 0.01 mol of aldehyde). The mixture is heated on a hot plate for 2-3 minutes until it fuses.

    • Expert Insight: The initial fusion in the presence of a base catalyst facilitates a Knoevenagel condensation between the aldehyde and the active methylene of diethyl malonate.

  • Cyclization: Ethanol is added to the reaction mixture, which is then heated under reflux for 2 hours.

    • Expert Insight: The elevated temperature in a protic solvent promotes an intramolecular nucleophilic attack of the amino group onto one of the ester carbonyls, followed by elimination of ethanol to form the lactam ring.

  • Workup and Purification: The reaction mixture is cooled, poured into water, and neutralized with dilute hydrochloric acid. The resulting precipitate is filtered, washed with water, and dried.

  • Recrystallization: The crude product is recrystallized from ethanol to yield colorless crystals.[2]

Chemical Reactivity and Derivatization

The reactivity of Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate is dictated by its multiple functional groups, making it a versatile building block.

Reactions at the N-H Position

The lactam nitrogen is weakly acidic and can be deprotonated with a suitable base, followed by reaction with an electrophile.

  • N-Alkylation: This is a common modification in medicinal chemistry to modulate properties like solubility and target engagement. The reaction typically involves a base such as potassium carbonate in a polar aprotic solvent like DMF, followed by the addition of an alkyl halide.[5]

Reactions at the Ester Group

The ethyl ester can undergo typical ester transformations.

  • Hydrolysis: The ester can be readily hydrolyzed to the corresponding carboxylic acid under basic conditions, for example, by refluxing with potassium carbonate and thiourea in ethanol.[2] This carboxylic acid is a key intermediate for the synthesis of amides and other derivatives.

Electrophilic Aromatic Substitution

The benzene ring of the quinolone system can undergo electrophilic substitution. The directing effects of the fused pyridinone ring favor substitution at the C-5 and C-8 positions.

  • Nitration and Halogenation: These reactions typically require forcing conditions due to the somewhat deactivated nature of the ring system. The specific regioselectivity can be influenced by the reaction conditions and the substituents already present on the ring.

Reactivity as a Scaffold in Medicinal Chemistry

The true value of this compound lies in its role as a starting material for more complex molecules with therapeutic potential.

Diagram 3: Derivatization Pathways

derivatization Key Derivatization Pathways cluster_ester Ester Modification cluster_nh N-H Modification cluster_ring Ring Substitution start Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate hydrolysis Hydrolysis (e.g., K₂CO₃, Thiourea) start->hydrolysis n_alkylation N-Alkylation (e.g., R-X, Base) start->n_alkylation elec_sub Electrophilic Substitution (e.g., Halogenation, Nitration) start->elec_sub acid 2-Oxo-1,2-dihydroquinoline-3-carboxylic acid hydrolysis->acid amide Amide Derivatives (via coupling) acid->amide n_alkyl_prod N-Alkyl Derivatives n_alkylation->n_alkyl_prod ring_prod C-5/C-8 Substituted Derivatives elec_sub->ring_prod

Sources

Foundational

An In-Depth Technical Guide to Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate: Synthesis, Properties, and Applications in Drug Discovery

For correspondence: Senior Application Scientist, Gemini Division, Google DeepMind. Abstract: The 2-oxo-1,2-dihydroquinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerou...

Author: BenchChem Technical Support Team. Date: February 2026

For correspondence: Senior Application Scientist, Gemini Division, Google DeepMind.

Abstract: The 2-oxo-1,2-dihydroquinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This technical guide provides a comprehensive overview of a key derivative, Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate, with a focus on its synthesis, physicochemical properties, and its role as a versatile precursor in the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the utility of this important chemical entity.

Introduction and Chemical Identity

Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate is a significant heterocyclic compound that serves as a foundational building block in the synthesis of more complex molecules with therapeutic potential. While a specific CAS (Chemical Abstracts Service) number for this compound is not readily found in major commercial databases, indicating its primary role as a synthetic intermediate rather than a widely available reagent, its identity is well-established through detailed synthesis and characterization in peer-reviewed literature.[1] This guide will, therefore, reference the compound based on its structural and analytical data.

The quinoline core is a prominent feature in many natural products and synthetic drugs, and the 2-oxo- (or quinolinone) derivatives have shown a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[2][3][4] The ethyl carboxylate group at the 3-position provides a reactive handle for further chemical modifications, making it an ideal starting point for the generation of compound libraries for drug screening.

Synthesis of Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate

The synthesis of Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate is typically achieved through a cyclocondensation reaction. A reliable and efficient method involves the reaction of 2-aminobenzaldehyde with diethyl malonate.[1]

Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 2-aminobenzaldehyde 2-aminobenzaldehyde Fusion (hot plate) Fusion (hot plate) 2-aminobenzaldehyde->Fusion (hot plate) Diethyl malonate Diethyl malonate Diethyl malonate->Fusion (hot plate) Piperidine (catalyst) Piperidine (catalyst) Piperidine (catalyst)->Fusion (hot plate) Ethanol (reflux) Ethanol (reflux) Fusion (hot plate)->Ethanol (reflux) Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate Ethanol (reflux)->Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate

Caption: Synthesis workflow for Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate.

Experimental Protocol:

A detailed, step-by-step methodology for the synthesis is provided below, based on established literature.[1]

Materials:

  • 2-aminobenzaldehyde

  • Diethyl malonate

  • Piperidine

  • Ethanol

  • Dilute Hydrochloric Acid (2%)

Procedure:

  • A mixture of 2-aminobenzaldehyde (0.01 mol) and diethyl malonate (0.01 mol) is combined in the presence of piperidine (2 mL).

  • The mixture is fused on a hot plate for 2–3 minutes.

  • Ethanol (30 mL) is added to the reaction mixture, and it is heated under reflux for 2 hours.

  • The reaction mixture is then cooled and poured into water.

  • The aqueous mixture is neutralized with a 2% solution of dilute hydrochloric acid.

  • The resulting solid product is collected by filtration, washed with water, and dried.

  • The crude product is purified by crystallization from ethanol to yield colorless crystals.

Causality of Experimental Choices:

  • Piperidine: Acts as a basic catalyst to facilitate the initial condensation between the aldehyde and the active methylene group of diethyl malonate.

  • Fusion: The initial heating without solvent provides the energy to overcome the activation barrier for the initial condensation and cyclization steps.

  • Reflux in Ethanol: The subsequent reflux in ethanol ensures the completion of the reaction and aids in the precipitation of the product upon cooling.

  • Neutralization: The addition of dilute HCl is crucial to protonate any remaining basic catalyst and to ensure the product is in its neutral form, which is less soluble in water and facilitates its precipitation.

  • Crystallization from Ethanol: This is a standard purification technique to remove any unreacted starting materials or by-products, resulting in a pure crystalline solid.

Physicochemical Properties

The synthesized Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate has been characterized by various analytical techniques.[1] A summary of its key properties is presented in the table below.

PropertyValueSource
Molecular Formula C₁₂H₁₁NO₃[1]
Molecular Weight 217.22 g/mol [1]
Appearance Colorless crystals[1]
Melting Point 155 °C[1]
Infrared (IR) Spectra (KBr, cm⁻¹) 1738, 1686 (C=O), 1603, 1586 (C=C), 1118, 1063 (C–O)[1]
¹H-NMR (DMSO-d₆, δ ppm) 1.32 (t, J = 6.32, 3H, CH₃), 4.22 (q, J = 6.32, 2H, OCH₂), 7.21–7.82 (m, 4H, Ar-H), 8.86 (s, 1H, H-4 of quinoline ring)[1]
Elemental Analysis Calculated for C₁₂H₁₁NO₃: C, 66.35%; H, 5.10%; N, 6.45%. Found: C, 66.16%; H, 4.83%; N, 6.24%[1]
Applications in Drug Discovery and Development

The 2-oxo-quinoline scaffold is of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds. Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate serves as a key intermediate for the synthesis of a variety of derivatives with potential therapeutic applications.

a) Anticancer Agents:

The 2-oxo-quinoline nucleus is a common feature in many anticancer agents.[5] These compounds can exert their effects through various mechanisms, including:

  • Inhibition of Tyrosine Kinases: Many quinoline derivatives are known to inhibit receptor tyrosine kinases like EGFR and HER-2, which are often overexpressed in cancer cells.[2]

  • Induction of Apoptosis: These compounds can trigger programmed cell death in cancer cells.[2][5]

  • Cell Cycle Arrest: They can halt the proliferation of cancer cells at different phases of the cell cycle.[2][5]

  • Tubulin Polymerization Inhibition: Some derivatives interfere with the formation of microtubules, which are essential for cell division.[2][3]

A notable application of Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate is its use as a starting material for the synthesis of novel derivatives with potent anticancer activity. For example, it can be hydrolyzed to the corresponding carboxylic acid, which is then further functionalized to create compounds that have been shown to be effective against breast cancer cell lines.[1]

b) Neuroprotective Agents:

Derivatives of 2-oxo-1,2-dihydroquinoline-3-carboxylate have also been investigated for their potential in treating neurodegenerative diseases like Alzheimer's. The core scaffold can be modified to produce carboxamide derivatives that act as potent inhibitors of acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine.[6][7]

c) Antimicrobial Agents:

The quinoline ring system is historically significant in the development of antimicrobial drugs. While much of the focus has been on quinolone antibiotics, derivatives of the 2-oxo-quinoline scaffold have also been explored for their antibacterial and antifungal properties.[8]

Mechanism of Action: A Conceptual Pathway

A common mechanism by which many quinolinone-based anticancer agents exert their effect is through the induction of apoptosis. This process involves a cascade of events leading to programmed cell death. A simplified, conceptual diagram of an apoptotic pathway that could be influenced by a 2-oxo-quinoline derivative is presented below.

G 2-Oxo-quinoline Derivative 2-Oxo-quinoline Derivative Mitochondrial Stress Mitochondrial Stress 2-Oxo-quinoline Derivative->Mitochondrial Stress Induces Cytochrome c Release Cytochrome c Release Mitochondrial Stress->Cytochrome c Release Caspase Activation Caspase Activation Cytochrome c Release->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis Execution of

Caption: Conceptual pathway of apoptosis induction by a 2-oxo-quinoline derivative.

This diagram illustrates how a hypothetical 2-oxo-quinoline derivative could induce stress on the mitochondria, leading to the release of cytochrome c. This, in turn, activates a cascade of caspases, which are proteases that execute the process of apoptosis. This is a common pathway targeted by many chemotherapeutic agents.[2][5]

Conclusion and Future Perspectives

Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate is a valuable and versatile scaffold in medicinal chemistry. Its straightforward synthesis and the reactivity of its ester functional group make it an ideal starting point for the development of a wide range of novel compounds. The demonstrated efficacy of its derivatives as anticancer and neuroprotective agents underscores the therapeutic potential of the 2-oxo-quinoline core. Future research in this area will likely focus on the synthesis of new derivatives with improved potency, selectivity, and pharmacokinetic properties, as well as a deeper investigation into their mechanisms of action. This will undoubtedly lead to the discovery of new drug candidates for the treatment of various diseases.

References

  • Synthesis and evaluation of new 2-oxo-1,2-dihydroquinoline-3-carboxamides as potent inhibitors against acetylcholinesterase enzyme. (2022-07-04). ResearchGate. [Link]

  • Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (2020-08-21). RSC Publishing. [Link]

  • Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research. (2022-10-20). [Link]

  • Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds. National Institutes of Health. [Link]

  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019-08-13). PubMed Central. [Link]

  • Synthesis and evaluation of new 2-oxo-1,2-dihydroquinoline-3-carboxamides as potent inhibitors against acetylcholinesterase enzyme. Semantic Scholar. [Link]

  • Quinoline-based clioquinol and nitroxoline exhibit anticancer activity inducing FoxM1 inhibition in cholangiocarcinoma cells. (2015-04-08). Dovepress. [Link]

  • Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. MDPI. [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. Journal of the Indian Chemical Society. [Link]

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI. [Link]

  • Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. (2019-02-02). PubMed. [Link]

  • Synthesis and Antitumor Activities of Some 2-Oxo-quinoline-3-Schiff Base Derivatives. (2014-09-30). Asian Journal of Chemistry. [Link]

  • Synthesis of Quinoline Derivatives of Ethyl 3-(4-Methyl-2-oxo-1,2-dihydroquinoline-3-yl)propanoates. (2026-01-15). ResearchGate. [Link]

  • Synthesis, docking and pharmacological evaluation of some new quinoline derivatives. (2017-01-17). ResearchGate. [Link]

  • Synthesis and biological evaluation of novel 2-oxo-1,2-dihydroquinoline-4-carboxamide derivatives for the treatment of esophageal squamous cell carcinoma. (2018-07-15). PubMed. [Link]

  • Synthesis, anticancer activity and molecular docking of new quinolines, quinazolines and 1,2,4-triazoles with pyrido[2,3-d] pyrimidines. (2024-02-29). National Institutes of Health. [Link]

  • Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate. PubChem. [Link]

  • Design and green synthesis of novel quinolinone derivatives of potential anti-breast cancer activity against MCF-7 cell line targeting multi-receptor tyrosine kinases. Taylor & Francis Online. [Link]

  • An Investigation of Novel Series of 2-Thioxo-1,3-dithiol-carboxamides as Potential Antispasmodic Agents: Design, Synthesis via Coupling Reactions, Density Functional Theory Calculations, and Molecular Docking. (2024-08-14). MDPI. [Link]

  • Biological Activities of Quinoline Derivatives. Bentham Science. [Link]

  • Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. (2022-12-28). ACS Omega. [Link]

  • Design, synthesis and biological evaluation of novel quinolinone derivatives as DprE1 inhibitors against Mycobacterium tuberculosis. (2026-01-05). PubMed. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Molecular Weight of Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the molecular weight of Eth...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the molecular weight of Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The document delineates the theoretical calculation of its molecular weight from its chemical formula, C₁₂H₁₁NO₃, and explores the principal analytical techniques for its experimental determination, namely mass spectrometry and elemental analysis. By integrating theoretical principles with practical methodologies, this guide serves as an essential resource for researchers engaged in the synthesis, characterization, and application of quinoline derivatives.

Introduction: The Significance of Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate

Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate is a key scaffold in the synthesis of a variety of biologically active molecules. The 2-oxo-1,2-dihydroquinoline core is a prevalent chemotype in numerous screening compounds and natural products, exhibiting a wide range of pharmacological activities.[1] Its derivatives have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents.[2] Accurate determination of the molecular weight of this foundational molecule is a critical first step in its characterization, ensuring the identity and purity of synthesized compounds, and is fundamental for stoichiometric calculations in further synthetic modifications and biological assays.

Theoretical Molecular Weight Determination

The molecular formula for Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate is C₁₂H₁₁NO₃.[2][3] The molecular weight is calculated by summing the atomic weights of each constituent atom.

Calculation Based on Average Atomic Masses

Using the standard atomic weights of the elements, the molecular weight is calculated as follows:

ElementNumber of AtomsAtomic Weight ( g/mol )Total Weight ( g/mol )
Carbon (C)1212.011144.132
Hydrogen (H)111.00811.088
Nitrogen (N)114.00714.007
Oxygen (O)315.99947.997
Total 217.224

Thus, the nominal molecular weight of Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate is approximately 217.22 g/mol .

Monoisotopic Mass

For high-resolution mass spectrometry, the monoisotopic mass is calculated using the mass of the most abundant isotope of each element:

ElementNumber of AtomsIsotopic Mass (Da)Total Mass (Da)
Carbon (¹²C)1212.000000144.000000
Hydrogen (¹H)111.00782511.086075
Nitrogen (¹⁴N)114.00307414.003074
Oxygen (¹⁶O)315.99491547.984745
Total 217.073894

The monoisotopic mass is crucial for accurate mass measurements in high-resolution mass spectrometry, which can confirm the elemental composition of a molecule.

Experimental Verification of Molecular Weight

Experimental determination of molecular weight is essential to confirm the identity and purity of a synthesized compound. The two primary methods employed for this purpose are mass spectrometry and elemental analysis.

Mass Spectrometry

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For a singly charged molecular ion, the m/z value directly corresponds to the molecular weight.

3.1.1. Principle of Operation

The process involves ionizing the sample, separating the resulting ions based on their m/z ratio, and detecting them. High-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) mass spectrometry, can provide highly accurate mass measurements, often to within a few parts per million (ppm), allowing for the unambiguous determination of the elemental formula.[4][5]

3.1.2. Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Dissolve a small amount (typically <1 mg) of Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common soft ionization technique for this type of molecule, which typically forms protonated molecules [M+H]⁺.

  • Analysis: The ions are guided into the mass analyzer (e.g., TOF). The flight time of the ions to the detector is measured, which is proportional to the square root of their m/z.

  • Data Interpretation: The resulting mass spectrum will show a peak corresponding to the molecular ion. For Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate, a prominent peak at an m/z of approximately 218.0812 (corresponding to [C₁₂H₁₁NO₃+H]⁺) would be expected. The high accuracy of the measurement allows for the confirmation of the elemental composition.

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_interpretation Data Interpretation Sample Ethyl 2-oxo-1,2-dihydro- quinoline-3-carboxylate Solution Dilute Solution Sample->Solution Solvent Volatile Solvent (e.g., Methanol) Solvent->Solution Ionization Ionization (e.g., ESI) Solution->Ionization MassAnalyzer Mass Analyzer (e.g., TOF) Ionization->MassAnalyzer Detector Detector MassAnalyzer->Detector MassSpectrum Mass Spectrum Detector->MassSpectrum MolecularIon Molecular Ion Peak (m/z) MassSpectrum->MolecularIon Confirmation Confirmation of Molecular Weight and Formula MolecularIon->Confirmation

Caption: Workflow for Molecular Weight Determination by Mass Spectrometry.

Elemental Analysis

Elemental analysis determines the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound.[6][7][8][9] The experimentally determined percentages are then compared with the theoretical values calculated from the molecular formula.

3.2.1. Principle of Combustion Analysis

The most common method for elemental analysis of organic compounds is combustion analysis.[10] A precisely weighed sample is combusted in a stream of oxygen, converting carbon to carbon dioxide, hydrogen to water, and nitrogen to nitrogen gas or its oxides, which are subsequently reduced to N₂. The amounts of CO₂, H₂O, and N₂ are then measured, and from these values, the percentages of C, H, and N in the original sample are calculated.

3.2.2. Experimental Protocol: CHN Analysis

  • Sample Preparation: A small, accurately weighed amount of the pure, dry compound is placed in a tin or silver capsule.

  • Combustion: The sample is introduced into a combustion furnace (at ~900-1000 °C) with a stream of oxygen.

  • Separation and Detection: The combustion gases are passed through a series of columns to separate CO₂, H₂O, and N₂. A thermal conductivity detector is typically used for quantification.

  • Calculation: The instrument's software calculates the percentage of each element.

3.2.3. Theoretical vs. Experimental Data

ElementTheoretical PercentageExperimental Percentage (Typical)
Carbon (C)66.35%66.16%
Hydrogen (H)5.10%4.83%
Nitrogen (N)6.45%6.24%

Experimental data as reported in a representative synthesis.[2] A close correlation between the theoretical and experimental values (typically within ±0.4%) provides strong evidence for the proposed molecular formula and the purity of the sample.

Synthesis and Application in Drug Discovery

The synthesis of Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate is typically achieved through the condensation of 2-aminobenzaldehyde with diethyl malonate in the presence of a catalytic amount of a base like piperidine.[2]

Synthesis_Pathway Reactant1 2-Aminobenzaldehyde Product Ethyl 2-oxo-1,2-dihydro- quinoline-3-carboxylate Reactant1->Product Reactant2 Diethyl Malonate Reactant2->Product Catalyst Piperidine (catalyst) Catalyst->Product

Caption: Synthetic Pathway of Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate.

This compound serves as a versatile starting material for the synthesis of more complex quinoline derivatives with potential therapeutic applications. The 2-oxo-1,2-dihydroquinoline scaffold is a privileged structure in medicinal chemistry, and its derivatives are being explored for a variety of therapeutic targets.[1] For instance, derivatives of this compound have shown promising anticancer activity.[2]

Conclusion

The accurate determination of the molecular weight of Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate is a cornerstone of its chemical characterization. A combination of theoretical calculations and experimental verification through high-resolution mass spectrometry and elemental analysis provides a high degree of confidence in the compound's identity and purity. This foundational data is indispensable for researchers in the field of drug discovery and development who utilize this important scaffold for the synthesis of novel therapeutic agents.

References

  • Al-Suwaidan, I. A., et al. (2021). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 26(16), 4983. [Link]

  • ResearchGate. (n.d.). Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 54684458, Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate. [Link]

  • Arabian Journal of Chemistry. (2020). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid.... [Link]

  • Elementar. (n.d.). Elemental analysis: operation & applications. [Link]

  • AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. [Link]

  • Chegg. (2018). A compound has the molecular formula of C12H11NO3. [Link]

  • ResearchGate. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. [Link]

  • PubMed. (2023). Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate in the smiles rearrangement reaction: straightforward synthesis of amino acid derived quinolin-2(1H)-one enamines. [Link]

  • ACS Publications. (2025). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. [Link]

  • Omni Calculator. (n.d.). Molecular Weight Calculator. [Link]

  • PubMed. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. [Link]

  • ResearchGate. (n.d.). Chapter 6 Elemental Analysis and Biological Characterization. [Link]

  • Chemical Papers. (n.d.). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. [Link]

  • ACS Publications. (n.d.). One-Pot, Three-Component Cascade Synthesis of 4-Amino Quinoline Derivatives from 2-Aminobenzonitriles, Aldehydes, and Active Methylene Compounds. [Link]

  • American Water Chemicals, Inc. (n.d.). Molar Mass Calculator - Molecular Weight Calculator. [Link]

  • Wikipedia. (n.d.). Elemental analysis. [Link]

  • Precisa. (n.d.). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. [Link]

Sources

Foundational

Technical Guide: Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate

[1] Core Identity & Structural Dynamics[1] Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate is a privileged scaffold in medicinal chemistry, distinct from its 4-hydroxy analogue (a common point of confusion in literature)....

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Core Identity & Structural Dynamics[1]

Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate is a privileged scaffold in medicinal chemistry, distinct from its 4-hydroxy analogue (a common point of confusion in literature).[1] It serves as a critical intermediate in the synthesis of bioactive quinolinones, particularly in the development of NMDA receptor antagonists and anticancer agents.

Chemical Identifiers[1][2][3][4]
Identifier TypeValue
Common Name Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate
IUPAC Name Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate
CAS Number 10352-73-5
Molecular Formula C₁₂H₁₁NO₃
Molecular Weight 217.22 g/mol
The Canonical SMILES String

The following SMILES string represents the thermodynamically stable lactam tautomer, which predominates in solution and solid states.

Structural Tautomerism & Differentiation

A critical aspect of working with this molecule is distinguishing it from Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate .[1][2]

  • Target Molecule (This Guide): Derived from 2-aminobenzaldehyde.[1][3] It possesses a proton at the C4 position (H-4).[1]

  • Common Analogue (4-OH): Derived from isatoic anhydride or anthranilic acid.[1] It possesses a hydroxyl group at C4.[1][2][3][4]

Expert Insight: In ¹H-NMR, the presence of a sharp singlet around 8.5–8.9 ppm is the definitive diagnostic signal for the H-4 proton of the target molecule, distinguishing it from the 4-OH variant which lacks this signal.[1]

Synthesis Protocol: Knoevenagel Condensation & Cyclization

The most robust route for synthesizing this specific scaffold involves the Knoevenagel condensation of 2-aminobenzaldehyde with diethyl malonate, followed by intramolecular cyclization.[1]

Reaction Mechanism Visualization

The following diagram illustrates the pathway from precursors to the final cyclized quinolinone core.[1]

SynthesisPathway cluster_conditions Reaction Conditions Reactant1 2-Aminobenzaldehyde Intermediate Arylidine Intermediate (Transient) Reactant1->Intermediate Condensation Reactant2 Diethyl Malonate Reactant2->Intermediate Catalyst Piperidine (Cat.) Catalyst->Intermediate Base Cat. Cyclization Intramolecular Cyclization (-EtOH) Intermediate->Cyclization Heat Product Ethyl 2-oxo-1,2- dihydroquinoline-3-carboxylate Cyclization->Product

Caption: Knoevenagel condensation pathway mediated by piperidine, leading to the formation of the quinolinone core.

Detailed Experimental Methodology

Reagents:

  • 2-Aminobenzaldehyde (10 mmol)[1]

  • Diethyl malonate (10 mmol)[1]

  • Piperidine (Catalytic amount, ~0.5 mL or 5 drops)[1]

  • Ethanol (Absolute, 30 mL)

  • Glacial Acetic Acid (Optional, for neutralization)[1]

Step-by-Step Protocol:

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminobenzaldehyde (1.21 g) and diethyl malonate (1.60 g) in 30 mL of absolute ethanol.

  • Catalysis: Add catalytic piperidine (approx. 5 drops). The solution may turn slightly yellow, indicating the formation of the imine/enamine intermediate.[1]

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 78–80°C) for 3–5 hours. Monitor reaction progress via TLC (Solvent system: Hexane:Ethyl Acetate 3:1).

  • Precipitation: Upon completion, cool the reaction mixture to room temperature. Often, the product will crystallize spontaneously upon cooling.[1] If not, pour the mixture into 100 mL of ice-cold water.

  • Neutralization (Critical): If the oil does not solidify, acidify slightly with dilute HCl or acetic acid to neutralize the piperidine, promoting precipitation.[1]

  • Purification: Filter the solid precipitate under vacuum. Wash with cold water (2 x 20 mL) and cold ethanol (1 x 10 mL).[1] Recrystallize from ethanol to obtain colorless or pale yellow needles.[1]

Self-Validating Checkpoint: The melting point of the pure product should be 153–155°C . A significantly lower MP indicates incomplete cyclization or contamination with unreacted malonate.[1]

Physicochemical Characterization

Reliable identification requires correlating spectral data with the specific structural features of the lactam core.[1]

NMR Spectroscopy Data (DMSO-d₆)
PositionSignal TypeChemical Shift (δ ppm)Interpretation
H-4 Singlet (1H)8.86 Diagnostic Peak: Confirms the quinoline ring formation and lack of 4-OH substitution.[1][3]
NH Broad Singlet (1H)11.8 – 12.0Lactam proton; disappears with D₂O exchange.[1]
Ar-H Multiplet (4H)7.20 – 7.85Aromatic protons of the benzene ring.[1]
OCH₂ Quartet (2H)4.22Methylene protons of the ethyl ester.[1]
CH₃ Triplet (3H)1.32Methyl protons of the ethyl ester.[1][3]
Infrared (IR) Spectroscopy[1]
  • 1738 cm⁻¹: C=O stretch (Ester).[1][3] High frequency due to conjugation.[1]

  • 1686 cm⁻¹: C=O stretch (Amide/Lactam).[1][3] Lower frequency characteristic of the cyclic amide.[1]

  • 2800–3100 cm⁻¹: C-H stretching (Aromatic and Aliphatic).[1]

Medicinal Chemistry Applications & SAR

This scaffold acts as a versatile pharmacophore.[1][3] The 3-carboxylate group provides a handle for further derivatization (e.g., conversion to carbohydrazides), while the lactam NH allows for N-alkylation to modulate solubility and lipophilicity.[1]

Structure-Activity Relationship (SAR) Workflow

The following diagram outlines how this core is modified to target specific biological pathways, such as NMDA receptor antagonism or anticancer activity.

SAR_Workflow Core Ethyl 2-oxo-1,2- dihydroquinoline-3-carboxylate Mod1 C3-Ester Hydrolysis/Amidation Core->Mod1 Hydrazine/Amines Mod2 N1-Alkylation Core->Mod2 Alkyl Halides Mod3 C4-Functionalization Core->Mod3 Electrophilic Sub. Target1 NMDA Glycine Site Antagonists Mod1->Target1 Target3 Antimicrobial Agents Mod1->Target3 Target2 Anticancer Agents (MCF-7 Inhibition) Mod2->Target2

Caption: SAR optimization pathways transforming the core scaffold into bioactive candidates.

Key Biological Targets[1]
  • Anticancer Activity: Derivatives synthesized via the reaction of the C3-ester with hydrazine (forming carbohydrazides) have shown significant cytotoxicity against breast cancer cell lines (MCF-7), often comparable to Doxorubicin in specific assays.[1]

  • NMDA Receptor Antagonists: The 2-oxo-quinoline core mimics the glycine co-agonist, allowing these molecules to bind to the glycine site of the NMDA receptor, offering potential in treating neuropathic pain and stroke.[1]

References

  • Soliman, A. M., et al. (2020).[1][2] Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity.[1][3] Molecules, 25(22), 5358.[1] [1]

  • PubChem. (n.d.).[1] Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate (Compound CID 589276).[1][5] National Center for Biotechnology Information.[1]

  • Neamati, N., et al. (2018).[1][6] Synthesis and biological evaluation of novel 2-oxo-1,2-dihydroquinoline-4-carboxamide derivatives for the treatment of esophageal squamous cell carcinoma. European Journal of Medicinal Chemistry, 155, 863-879.[1]

Sources

Exploratory

An In-Depth Technical Guide to Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate: Synthesis, Properties, and Applications in Drug Discovery

Prepared for: Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate, a heterocyclic compound of significant interest in...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its fundamental chemical identifiers, synthesis protocols, physicochemical properties, and its emerging role in the development of novel therapeutic agents.

Core Chemical Identifiers

At the heart of unambiguous chemical communication lies a standardized set of identifiers. For Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate, these are crucial for database searches, patent filings, and regulatory submissions.

IdentifierValue
IUPAC Name ethyl 2-oxo-1H-quinoline-3-carboxylate
Molecular Formula C₁₂H₁₁NO₃[1]
InChI InChI=1S/C12H11NO3/c1-2-16-12(15)9-7-8-5-3-4-6-10(8)13-11(9)14/h3-7H,2H2,1H3,(H,13,14)[1]
InChIKey POZIHPKRJFLANV-UHFFFAOYSA-N [1]
SMILES CCOC(=O)C1=CC2=CC=CC=C2NC1=O[1]
CAS Number 22246-64-6
Molecular Weight 217.22 g/mol
Monoisotopic Mass 217.0739 Da[1]

Synthesis and Mechanistic Insights

The 2-oxo-1,2-dihydroquinoline scaffold is a prominent chemotype in medicinal chemistry, and the synthesis of its derivatives is a well-established yet adaptable process.[2]

Synthetic Protocol: A Robust and Reproducible Approach

A common and efficient method for the synthesis of Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate involves the condensation of 2-aminobenzaldehyde with diethyl malonate.[1]

Step-by-Step Methodology:

  • Reaction Setup: A mixture of 2-aminobenzaldehyde (0.01 mol) and diethyl malonate (0.01 mol) is prepared.

  • Catalysis: Piperidine (2 mL) is added as a basic catalyst.

  • Fusion: The mixture is fused on a hot plate for 2-3 minutes.

  • Reflux: Ethanol (30 mL) is added, and the mixture is heated under reflux for 2 hours.

  • Work-up: The reaction mixture is cooled, poured into water, and neutralized with dilute hydrochloric acid (2%).

  • Isolation and Purification: The resulting solid product is filtered, washed with water, dried, and recrystallized from ethanol to yield colorless crystals.

Causality in Experimental Choices:

  • Piperidine: Acts as a base to deprotonate the active methylene group of diethyl malonate, facilitating the initial Knoevenagel condensation with the aldehyde group of 2-aminobenzaldehyde.

  • Fusion and Reflux: The initial heating promotes the condensation reaction, while the subsequent reflux in ethanol ensures the intramolecular cyclization and formation of the stable quinolinone ring.

  • Neutralization: The addition of dilute HCl is crucial for protonating the intermediate and precipitating the final product.

Visualizing the Synthesis Workflow

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Work-up & Purification 2-Aminobenzaldehyde 2-Aminobenzaldehyde Condensation Condensation 2-Aminobenzaldehyde->Condensation Diethyl Malonate Diethyl Malonate Diethyl Malonate->Condensation Piperidine (catalyst) Piperidine (catalyst) Piperidine (catalyst)->Condensation Fusion (hot plate) Fusion (hot plate) Fusion (hot plate)->Condensation Ethanol (reflux) Ethanol (reflux) Cyclization Cyclization Ethanol (reflux)->Cyclization Cooling & Precipitation Cooling & Precipitation Neutralization (dil. HCl) Neutralization (dil. HCl) Cooling & Precipitation->Neutralization (dil. HCl) Filtration & Washing Filtration & Washing Neutralization (dil. HCl)->Filtration & Washing Recrystallization (Ethanol) Recrystallization (Ethanol) Filtration & Washing->Recrystallization (Ethanol) Final Product Final Product Recrystallization (Ethanol)->Final Product Condensation->Cyclization Cyclization->Cooling & Precipitation

Caption: Synthetic workflow for Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate.

Physicochemical and Spectroscopic Characterization

The structural elucidation and confirmation of Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate rely on a combination of physical and spectroscopic data.

PropertyValue
Appearance Colorless crystals
Melting Point 155 °C
IR (KBr, cm⁻¹) 1738, 1686 (C=O), 1603, 1586 (C=C), 1118, 1063 (C-O)
¹H-NMR (DMSO-d₆, δ ppm) 1.32 (t, 3H, CH₃), 4.22 (q, 2H, OCH₂), 7.21-7.82 (m, 4H, Ar-H), 8.86 (s, 1H, H-4 of quinoline ring)
Elemental Analysis (Calcd.) C, 66.35%; H, 5.10%; N, 6.45%
Elemental Analysis (Found) C, 66.16%; H, 4.83%; N, 6.24%

Applications in Drug Discovery and Development

The 2-oxo-1,2-dihydroquinoline scaffold is a privileged structure in medicinal chemistry, with several approved drugs and numerous clinical candidates.[2] This core is associated with a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.

Anticancer Potential

Derivatives of Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate have shown significant promise as anticancer agents. For instance, novel derivatives have demonstrated potent activity against breast cancer cell lines (MCF-7). These compounds can be further modified to enhance their efficacy and selectivity.

Enzyme Inhibition

The quinolinone core can be functionalized to target specific enzymes involved in disease pathogenesis. For example, derivatives have been designed as inhibitors of acetylcholinesterase, an enzyme implicated in Alzheimer's disease.

Signaling Pathway Modulation

The planar nature of the quinolinone ring system allows for interactions with various biological targets, including DNA and protein kinases. This provides a versatile platform for the development of agents that can modulate key signaling pathways involved in cell proliferation and survival.

Visualizing a Potential Biological Pathway

G Quinolinone Derivative Quinolinone Derivative Protein Kinase Protein Kinase Quinolinone Derivative->Protein Kinase Inhibition Downstream Effector Downstream Effector Protein Kinase->Downstream Effector Phosphorylation Cell Proliferation Cell Proliferation Downstream Effector->Cell Proliferation Activation Apoptosis Apoptosis Downstream Effector->Apoptosis Inhibition

Caption: Potential mechanism of action for a quinolinone-based kinase inhibitor.

Future Directions

The versatility of the 2-oxo-1,2-dihydroquinoline scaffold, with its multiple points for chemical modification, ensures its continued relevance in drug discovery.[2] Future research will likely focus on:

  • Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of quinolinone-based compounds.

  • Target Identification and Validation: To elucidate the precise molecular targets and mechanisms of action.

  • Pharmacokinetic Profiling: To improve the drug-like properties of these compounds for in vivo applications.

Conclusion

Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate, identified by its InChIKey POZIHPKRJFLANV-UHFFFAOYSA-N , is a valuable building block in the synthesis of novel therapeutic agents. Its straightforward synthesis, coupled with the diverse biological activities of its derivatives, makes it a highly attractive scaffold for researchers in medicinal chemistry and drug development. This guide has provided a comprehensive overview of its key characteristics and potential applications, offering a solid foundation for further investigation and innovation in this exciting field.

References

  • PubChemLite. Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate (C12H11NO3). Available from: [Link]

  • PubChem. Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate. Available from: [Link]

  • PubChem. 2-oxo-1,2-Dihydroquinoline-4-carboxylate. Available from: [Link]

  • CAS Common Chemistry. 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone. Available from: [Link]

  • JSciMed Central. Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. Available from: [Link]

  • PubChem. Ethyl 2,3-dioxo-1,4-dihydroquinoline-4-carboxylate. Available from: [Link]

  • PubChem. Ethyl 2-oxocyclopentanecarboxylate. Available from: [Link]

  • PubChem. 5,6-Dihydro-6-methyl-4H-thieno(2,3-b)thiopyran-4-ol 7,7-dioxide, (4S,6S)-. Available from: [Link]

Sources

Foundational

Technical Guide: Spectral Profiling of Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate

The following technical guide provides a comprehensive spectral and structural analysis of Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate . This document is designed for researchers requiring verified spectral data, synt...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a comprehensive spectral and structural analysis of Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate . This document is designed for researchers requiring verified spectral data, synthesis protocols, and structural validation strategies.

Executive Summary

Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate (CAS: 15785-54-3) is a pivotal pharmacophore in medicinal chemistry, serving as a scaffold for antimicrobial, anticancer, and receptor-modulating agents.[1] Its structural integrity is defined by the stability of the 2-quinolone (lactam) tautomer over the 2-hydroxyquinoline (lactim) form, a property heavily influenced by the electron-withdrawing ester group at the C3 position.

This guide details the synthesis, purification, and spectral validation (NMR, IR, MS) of this compound, providing a self-validating analytical framework for laboratory application.

Structural Dynamics & Tautomerism

Understanding the tautomeric equilibrium is a prerequisite for interpreting the spectral data of this compound. While the nomenclature suggests a "quinoline" derivative, the compound predominantly exists as the 2-quinolone (lactam) tautomer in both the solid state and polar aprotic solvents (e.g., DMSO).

Tautomeric Equilibrium

The ester group at C3 exerts an electron-withdrawing effect that stabilizes the carbonyl at C2, shifting the equilibrium toward the amide-like structure.

Tautomerism Lactam 2-Oxo Form (Lactam) (Dominant in DMSO/Solid) C=O signal ~1620-1680 cm⁻¹ Lactim 2-Hydroxy Form (Lactim) (Minor/Trace) -OH signal ~3400 cm⁻¹ Lactam->Lactim Tautomerization (Solvent Dependent)

Figure 1: The lactam-lactim tautomeric equilibrium.[2] In DMSO-d₆ and solid state, the equilibrium heavily favors the Lactam form.

Synthesis & Purification Protocol

The most robust route for high-purity synthesis is the Knoevenagel Condensation followed by cyclization, utilizing 2-aminobenzaldehyde and diethyl malonate.

Experimental Workflow

Reagents: 2-Aminobenzaldehyde (1.0 eq), Diethyl malonate (1.0 eq), Piperidine (Cat.), Ethanol (Solvent).[1][3][4]

  • Condensation: Mix 2-aminobenzaldehyde and diethyl malonate in the presence of catalytic piperidine.

  • Cyclization: Heat the mixture (fusion or reflux in ethanol) to facilitate intramolecular cyclization.

  • Workup: Cool the reaction mixture. The product typically precipitates upon cooling or addition of water.

  • Purification: Recrystallize from Ethanol (95%) to yield colorless/pale yellow crystals.

Synthesis Start Start: 2-Aminobenzaldehyde + Diethyl Malonate Catalyst Add Piperidine (Cat.) Solvent: Ethanol Start->Catalyst Reflux Reflux (2-3 Hours) Knoevenagel + Cyclization Catalyst->Reflux Precip Cool to RT & Pour into Ice Water Neutralize with dil. HCl Reflux->Precip Filter Filtration & Drying Precip->Filter Cryst Recrystallization (Ethanol) Target MP: 155 °C Filter->Cryst

Figure 2: Step-by-step synthesis protocol via Knoevenagel condensation.

Comprehensive Spectral Data

The following data represents the purified compound (Recrystallized from EtOH).

Infrared Spectroscopy (FT-IR)

The IR spectrum is diagnostic for the dicarbonyl nature of the molecule (Ester + Lactam).

Functional GroupWavenumber (

)
Assignment
Ester C=O 1738 Sharp, strong stretch typical of

-unsaturated esters.
Lactam C=O 1686 Amide I band. Lower frequency due to conjugation with the aromatic ring and NH.
C=C (Aromatic) 1603, 1586Aromatic ring skeletal vibrations.
C-O Stretch 1118, 1063Ester C-O-C stretching.
N-H Stretch 3100–2800Broad band, often overlapping with C-H stretches, indicating H-bonding (dimerization).
Nuclear Magnetic Resonance ( H NMR)

Solvent: DMSO-d


 | Frequency:  400 MHz
Note: The H-4 proton is the most distinct feature, appearing as a singlet due to the lack of a proton at C3.
Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Insight
1.32 Triplet (

Hz)
3H

Methyl group of the ethyl ester.
4.22 Quartet (

Hz)
2H

Methylene group of the ethyl ester.
7.21 – 7.82 Multiplet4HAr-H (H-5,6,7,8)Aromatic protons of the benzene ring.
8.86 Singlet 1HH-4 Diagnostic Peak. Highly deshielded by the C3-ester and C2-carbonyl. Singlet confirms substitution at C3.
11.8 – 12.2 Broad Singlet1HN-HLactam NH. Exchangeable with D

O. Broadness indicates H-bonding.
Carbon NMR ( C NMR)

Solvent: DMSO-d


 | Frequency:  100 MHz[3]
Shift (

ppm)
Assignment
14.2 Ester Methyl (

)
60.5 Ester Methylene (

)
115.0 – 132.0 Aromatic Carbons (C-5,6,7,8, 4a, 8a) & C-3
144.5 C-4 (Alkene CH)
158.0 C-2 (Lactam C=O)
164.5 C=O (Ester Carbonyl)
Mass Spectrometry (MS)
  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 217.22 g/mol

  • Key Ions (EI/ESI):

    • m/z 217 [M]+ : Molecular ion (stable aromatic system).

    • m/z 172 [M - OEt]+ : Loss of ethoxy group.

    • m/z 144 [M - COOEt]+ : Loss of the ester group, leading to the quinolone core.

Quality Control & Validation

To ensure the integrity of the synthesized compound, use the following validation checkpoints:

  • Melting Point Check: The pure compound must melt sharply between 155–156 °C . A broad range (<150 °C) indicates incomplete cyclization or residual starting material.

  • H-4 Singlet Verification: In

    
    H NMR, ensure the peak at ~8.86 ppm  is a sharp singlet. If this peak is a doublet, or if a signal appears ~6.5 ppm, it indicates the presence of unsubstituted 2-quinolone (impurity).
    
  • TLC Monitoring:

    • Mobile Phase: Ethyl Acetate:Hexane (3:7).

    • Visualization: UV lamp (254 nm). The product is highly UV active due to the conjugated quinoline system.

References

  • Synthesis & Spectral Characterization: Soliman, A. M., et al. (2020).[1][3][5][6][7] Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity.[1][4] Molecules, 25(23), 5696. [Link]

  • Tautomerism of 2-Quinolones: Park, S. J., et al. (2020).[2] Recent Advances in One-Pot Modular Synthesis of 2-Quinolones. Molecules, 25(22), 5437. [Link]

  • General Quinolone Synthesis (Methodology): Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society. [Link]

  • Compound Database Entry: PubChem. (n.d.). Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate (Isomer/Related).[7] National Library of Medicine. [Link]

Sources

Exploratory

A Comprehensive Technical Guide to the Mass Spectrometry of Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate

Introduction Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate is a heterocyclic compound belonging to the quinolone family, a class of molecules renowned for its diverse biological activities and applications in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate is a heterocyclic compound belonging to the quinolone family, a class of molecules renowned for its diverse biological activities and applications in medicinal chemistry. As a foundational scaffold in drug discovery, the unambiguous structural characterization of its derivatives is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique, offering unparalleled sensitivity and structural insight for the identification and quantification of such compounds.

This technical guide provides an in-depth exploration of the mass spectrometric behavior of Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate. We will delve into the principles of its ionization, predictable fragmentation patterns under both Electron Ionization (EI) and Electrospray Ionization (ESI), and provide validated experimental protocols for its analysis. This document is intended for researchers, analytical chemists, and drug development professionals who require a robust understanding of how to leverage mass spectrometry for the characterization of quinolone-based molecules.

Physicochemical Properties and Molecular Structure

A thorough understanding of the analyte's structure is the prerequisite for interpreting its mass spectrum. The key properties of Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate are summarized below.

PropertyValueSource
Molecular Formula C₁₂H₁₁NO₃[1]
Average Molecular Weight 217.22 g/mol [1]
Monoisotopic Mass 217.0739 g/mol
CAS Number 14333-08-9

The molecule consists of a bicyclic quinolone core, which is substituted at the 3-position with an ethyl carboxylate group. The presence of the ester functional group, the lactam moiety within the quinolone ring, and the aromatic system dictates its ionization behavior and subsequent fragmentation.

M [M]⁺• m/z 217 F172 [M - •OC₂H₅]⁺ m/z 172 M->F172 - •OC₂H₅ F189 [M - C₂H₄]⁺• m/z 189 M->F189 - C₂H₄ (McLafferty) F144_ester [M - •COOC₂H₅]⁺ m/z 144 M->F144_ester - •COOC₂H₅ F144_co [m/z 172 - CO]⁺ m/z 144 F172->F144_co - CO cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Stock 1 mg/mL Stock in Methanol Work 1 µg/mL Working Solution Stock->Work Filt 0.22 µm Filtration Work->Filt Inject HPLC Injection Filt->Inject Sep C18 Column Separation Inject->Sep Ion Positive ESI Source Sep->Ion MS1 Full Scan (MS1) Ion->MS1 CID Select m/z 218 & CID MS1->CID MS2 Product Ion Scan (MS2) CID->MS2 Data Data Acquisition & Analysis MS2->Data

Sources

Foundational

A Technical Guide to the Synthesis of Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate: Foundational Methodologies for Drug Discovery

Introduction The 2-oxo-1,2-dihydroquinoline scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Its derivatives exhibit a broad spectrum of pharmacological activi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 2-oxo-1,2-dihydroquinoline scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Its derivatives exhibit a broad spectrum of pharmacological activities, making them attractive candidates for the development of novel therapeutic agents. Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate, in particular, serves as a key intermediate in the synthesis of a variety of biologically active molecules. This in-depth technical guide provides a comprehensive overview of the core synthetic strategies for preparing this valuable compound, with a focus on the underlying chemical principles, detailed experimental protocols, and a comparative analysis of different approaches. This document is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of the synthesis of this important molecular building block.

Core Synthetic Strategies: A Comparative Overview

The synthesis of ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate can be approached through several synthetic routes. The choice of method often depends on the availability of starting materials, desired scale of the reaction, and tolerance to specific reaction conditions. Here, we delve into the most prominent and field-proven methodologies.

Method 1: The Knoevenagel Condensation Approach

The most direct and widely employed method for the synthesis of ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate involves a Knoevenagel condensation between 2-aminobenzaldehyde and diethyl malonate. This reaction is typically catalyzed by a weak base, such as piperidine.

Mechanistic Insights

The reaction proceeds through a cascade of events initiated by the base-catalyzed condensation of the aldehyde and the active methylene compound, followed by an intramolecular cyclization and subsequent tautomerization.

  • Enolate Formation: Piperidine, acting as a base, deprotonates the α-carbon of diethyl malonate, forming a resonance-stabilized enolate ion.

  • Nucleophilic Attack: The enolate ion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-aminobenzaldehyde.

  • Aldol-type Addition: This nucleophilic addition results in the formation of an aldol-type intermediate.

  • Dehydration: The intermediate readily undergoes dehydration to form a more stable α,β-unsaturated compound.

  • Intramolecular Cyclization (Michael Addition): The amino group of the benzaldehyde moiety then undergoes an intramolecular Michael addition to the α,β-unsaturated system, leading to the formation of the heterocyclic ring.

  • Tautomerization: The final product, ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate, is formed after tautomerization of the enol intermediate to the more stable keto form.

Knoevenagel_Mechanism start 2-Aminobenzaldehyde + Diethyl Malonate enolate Diethyl Malonate Enolate start->enolate Deprotonation intermediate1 Aldol Addition Intermediate start->intermediate1 piperidine Piperidine (Base) piperidine->enolate enolate->intermediate1 Nucleophilic Attack on Aldehyde intermediate2 α,β-Unsaturated Intermediate intermediate1->intermediate2 Dehydration cyclization Intramolecular Cyclization intermediate2->cyclization Michael Addition product Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate cyclization->product Tautomerization

Caption: Knoevenagel condensation pathway for the synthesis of the target compound.

Detailed Experimental Protocol

The following protocol is a representative example of the Knoevenagel approach.[1]

Materials:

  • 2-Aminobenzaldehyde

  • Diethyl malonate

  • Piperidine

  • Ethanol

  • Hydrochloric acid (2% solution)

  • Water

Procedure:

  • In a suitable reaction vessel, combine 2-aminobenzaldehyde (0.01 mol) and diethyl malonate (0.01 mol).

  • Add piperidine (2 mL) to the mixture.

  • Heat the mixture on a hot plate with stirring for 2-3 minutes. The mixture will fuse.

  • To the fused mixture, add ethanol (30 mL) and heat the reaction under reflux for 2 hours.

  • After the reflux period, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into water and neutralize with a 2% solution of hydrochloric acid.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the collected solid with water and dry it thoroughly.

  • For further purification, recrystallize the product from ethanol.

Expected Outcome: Colorless crystals of ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate.

Method 2: The Camps Cyclization

The Camps cyclization is another powerful method for the synthesis of 2-quinolones. This reaction involves the intramolecular cyclization of an o-acylaminoacetophenone derivative in the presence of a base. While not a direct route to the title compound from the simplest starting materials, it is a valuable strategy when appropriately substituted precursors are available.

Mechanistic Insights

The Camps cyclization is essentially an intramolecular aldol-type condensation.

  • Enolate Formation: A base, typically a hydroxide or an alkoxide, deprotonates the α-carbon of the acetophenone moiety, generating an enolate.

  • Intramolecular Nucleophilic Attack: The enolate then attacks the carbonyl carbon of the amide group within the same molecule.

  • Cyclization and Dehydration: This intramolecular attack forms a cyclic intermediate which, upon dehydration, yields the 2-quinolone ring system.

Camps_Cyclization start o-Acylaminoacetophenone Derivative enolate Enolate Intermediate start->enolate Deprotonation base Base (e.g., OH⁻) base->enolate cyclization Intramolecular Aldol Condensation enolate->cyclization product 2-Quinolone Derivative cyclization->product Dehydration

Caption: The general mechanism of the Camps cyclization for 2-quinolone synthesis.

Application to Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate Synthesis

To synthesize the target compound via a Camps-type cyclization, a suitable precursor such as ethyl 2-(2-aminoacetophenone)-3-oxobutanoate would be required. The synthesis of such precursors can add steps to the overall process, making the direct Knoevenagel approach often more efficient for the unsubstituted title compound.

Synthesis of Substituted Derivatives

The synthesis of substituted ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylates is of great interest for modulating the pharmacological properties of the final drug candidates.

Starting from Substituted Anilines

A versatile approach to substituted derivatives involves the use of appropriately substituted anilines in place of 2-aminobenzaldehyde. For instance, reacting a substituted aniline with diethyl ethoxymethylenemalonate (EMME) followed by thermal cyclization is a common strategy.

General Workflow:

  • Condensation: A substituted aniline is reacted with EMME, typically with heating, to form an enamine intermediate.

  • Cyclization: The enamine intermediate undergoes thermal cyclization at high temperatures to yield the corresponding substituted ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate. The 4-hydroxy group is a common feature of this route.

Substituted_Synthesis start Substituted Aniline + Diethyl Ethoxymethylenemalonate enamine Enamine Intermediate start->enamine Condensation cyclization Thermal Cyclization enamine->cyclization product Substituted Ethyl 4-hydroxy-2-oxo-1,2- dihydroquinoline-3-carboxylate cyclization->product

Caption: A general workflow for the synthesis of substituted quinoline derivatives.

Comparative Data of Synthetic Methodologies

The following table provides a comparative overview of the key parameters for the different synthetic approaches discussed.

Methodology Starting Materials Catalyst/Reagents Typical Reaction Conditions Typical Yield (%) Key Advantages Limitations
Knoevenagel Condensation 2-Aminobenzaldehyde, Diethyl malonatePiperidineFusion followed by reflux in ethanol70-80%[1]Direct, one-pot synthesisLimited to available substituted 2-aminobenzaldehydes
Camps Cyclization o-Acylaminoacetophenone derivativesBase (e.g., NaOH, NaOEt)Heating in a suitable solventVariable, depends on substrateGood for specific substitution patternsRequires multi-step precursor synthesis
Substituted Aniline Route Substituted aniline, Diethyl ethoxymethylenemalonateNone (thermal)High-temperature cyclizationGood to excellentWide range of substitutions possibleHarsh reaction conditions (high temp.)

Conclusion

The synthesis of ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate is a well-established process with the Knoevenagel condensation of 2-aminobenzaldehyde and diethyl malonate being the most direct and efficient method for the unsubstituted compound. For the preparation of substituted derivatives, the use of substituted anilines provides a versatile and powerful alternative. The choice of the optimal synthetic route will be dictated by the specific target molecule, the availability of starting materials, and the desired scale of the synthesis. A thorough understanding of the underlying mechanisms of these reactions is crucial for troubleshooting and optimizing the synthetic process in a drug discovery and development setting.

References

  • Al-Ostath, A. et al. (2021). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 26(15), 4583. Available at: [Link]

Sources

Exploratory

Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Abstract Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate is a versatile heterocyclic compound that has garnered significant attention in medicinal chemistry. Its quinolinone core is a privileged scaffold found in numerous...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate is a versatile heterocyclic compound that has garnered significant attention in medicinal chemistry. Its quinolinone core is a privileged scaffold found in numerous biologically active molecules and approved pharmaceuticals. This technical guide provides an in-depth review of the synthesis, chemical reactivity, and diverse pharmacological applications of ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate and its derivatives. We will explore various synthetic methodologies, delve into the functionalization of the quinolinone ring system, and present a comprehensive overview of its promising anticancer, antimicrobial, and enzyme-inhibitory activities. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.

Introduction: The Significance of the 2-Oxo-quinoline Scaffold

The quinoline ring system is a fundamental motif in a vast array of natural products and synthetic compounds with significant pharmacological properties. The introduction of an oxo group at the C-2 position to form the 2-oxo-1,2-dihydroquinoline (or carbostyril) core further enhances the biological activity profile of these molecules. Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate serves as a key intermediate in the synthesis of a multitude of derivatives with a broad spectrum of therapeutic potential, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities.[1] Its structural features, including the presence of an ester group at the C-3 position and a reactive N-H group, provide multiple points for chemical modification, allowing for the generation of extensive compound libraries for drug discovery programs.[2]

Synthesis of Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate: A Comparative Analysis

The efficient synthesis of the title compound is crucial for its subsequent derivatization and biological evaluation. Several methods have been reported, with the classical approach being the condensation of an appropriate aniline derivative with a malonic ester.

Condensation of 2-Aminobenzaldehyde with Diethyl Malonate

A widely employed and straightforward method for the synthesis of ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate involves the condensation of 2-aminobenzaldehyde with diethyl malonate.[1] This reaction is typically catalyzed by a base, such as piperidine, and proceeds through an initial Knoevenagel condensation followed by an intramolecular cyclization.

Experimental Protocol:

A mixture of 2-aminobenzaldehyde (0.01 mol) and diethyl malonate (0.01 mol) is fused in the presence of piperidine (2 mL) on a hot plate for 2–3 minutes.[1] Subsequently, ethanol (30 mL) is added, and the reaction mixture is heated under reflux for 2 hours.[1] After cooling, the mixture is poured into water and neutralized with dilute hydrochloric acid. The resulting solid precipitate is filtered, washed with water, dried, and recrystallized from ethanol to yield ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate as colorless crystals.[1] This method offers a good yield of approximately 76%.[1]

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 2-Aminobenzaldehyde 2-Aminobenzaldehyde Knoevenagel Condensation Knoevenagel Condensation 2-Aminobenzaldehyde->Knoevenagel Condensation Step 1 Diethyl Malonate Diethyl Malonate Diethyl Malonate->Knoevenagel Condensation Step 1 Piperidine (catalyst) Piperidine (catalyst) Piperidine (catalyst)->Knoevenagel Condensation Heat (reflux) Heat (reflux) Intramolecular Cyclization Intramolecular Cyclization Heat (reflux)->Intramolecular Cyclization Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate Knoevenagel Condensation->Intramolecular Cyclization Intermediate Intramolecular Cyclization->Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate Final Product

Alternative and "Green" Synthetic Approaches

While the above method is effective, alternative strategies have been explored to improve yields, reduce reaction times, and employ more environmentally friendly conditions. One such approach involves the condensation of anilines with triethyl methanetricarboxylate. This method has been adapted for industrial-scale production, with a focus on minimizing the formation of byproducts by controlling the water content in the reagents. Microwave-assisted synthesis has also emerged as a rapid and efficient method for preparing quinoline derivatives, often leading to higher yields in shorter reaction times.[3]

Chemical Reactivity and Functionalization

The chemical versatility of ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate makes it an ideal scaffold for generating diverse chemical entities. The primary sites for functionalization are the N-1 position of the quinoline ring, the ester group at C-3, and the aromatic ring.

Reactions at the N-1 Position

The nitrogen atom in the 2-oxo-quinoline ring can be readily alkylated or arylated to introduce various substituents. This modification is crucial for modulating the biological activity of the resulting derivatives. For instance, N-alkylation has been shown to influence the anticancer potency of these compounds.

Transformations of the Ester Group

The ethyl ester at the C-3 position can undergo several transformations:

  • Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under basic conditions, for example, using a mixture of thiourea and potassium carbonate in ethanol.[1] This carboxylic acid derivative can then be coupled with various amines to form amides.

  • Amidation: Direct reaction of the ester with amines can lead to the formation of 2-oxo-1,2-dihydroquinoline-3-carboxamides. These amides have shown potent activity as acetylcholinesterase inhibitors.[4]

Electrophilic and Nucleophilic Substitution on the Aromatic Ring

The benzene portion of the quinoline ring is susceptible to electrophilic substitution reactions, typically occurring at positions 5 and 8.[5][6] Functionalization at these positions can significantly impact the pharmacological properties of the molecule. Nucleophilic aromatic substitution is less common but can occur on activated quinoline rings.

Cycloaddition Reactions

The 2-oxo-quinoline scaffold can participate in cycloaddition reactions to form more complex heterocyclic systems. For example, Diels-Alder reactions involving aza-o-quinone methides derived from quinolines can lead to the formation of fused polycyclic structures.[7][8]

Pharmacological Applications: A Multifaceted Scaffold

Derivatives of ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate have demonstrated a remarkable range of biological activities, positioning them as promising candidates for the development of new therapeutic agents.

Anticancer Activity

The 2-oxo-quinoline core is a prominent feature in several anticancer agents. Derivatives of ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate have been extensively investigated for their antiproliferative effects against various cancer cell lines.

  • Mechanism of Action: These compounds can exert their anticancer effects through multiple mechanisms, including the inhibition of key enzymes involved in cancer progression, induction of apoptosis, and cell cycle arrest.[9] For instance, certain derivatives have been identified as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth factor Receptor 2 (HER-2), both of which are crucial targets in cancer therapy.

  • Structure-Activity Relationship (SAR): The substitution pattern on the quinoline ring plays a critical role in determining the anticancer potency. For example, the introduction of specific aryl groups at the N-1 position and modifications at the C-4 position have been shown to significantly enhance cytotoxicity.[10] The presence of a 4-methoxyphenyl moiety at the 4-position of a fused pyran ring has been found to be beneficial for activity.[10]

Table 1: Anticancer Activity of Selected 2-Oxo-quinoline Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Compound 7cMCF-7 (Breast)1.73 ± 0.27 µg/mL[1]
Compound 5fMDA-MB-231 (Breast)~2[9]
Compound 5hMDA-MB-231 (Breast)~2[9]

G 2-Oxo-quinoline Derivative 2-Oxo-quinoline Derivative EGFR/HER-2 Inhibition EGFR/HER-2 Inhibition 2-Oxo-quinoline Derivative->EGFR/HER-2 Inhibition Apoptosis Induction Apoptosis Induction 2-Oxo-quinoline Derivative->Apoptosis Induction Cell Cycle Arrest Cell Cycle Arrest 2-Oxo-quinoline Derivative->Cell Cycle Arrest Anticancer Effect Anticancer Effect EGFR/HER-2 Inhibition->Anticancer Effect Apoptosis Induction->Anticancer Effect Cell Cycle Arrest->Anticancer Effect

Antimicrobial Activity

The quinoline scaffold is the backbone of several important antibacterial drugs. Derivatives of ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate have also been evaluated for their antimicrobial properties against a range of bacterial and fungal pathogens. While some derivatives have shown low to moderate activity, this area remains an active field of research for the development of new anti-infective agents.[4]

Table 2: Antimicrobial Activity of Selected 2-Oxo-quinoline Derivatives

CompoundMicroorganismMIC (mg/mL)Reference
Compound 8Enterobacter cloacae0.004[11]
Compound 12Escherichia coli0.004[11]
Compound 11Bacillus cereus0.008[11]
Compound 17Staphylococcus aureus0.008[11]
Enzyme Inhibition

The structural features of 2-oxo-quinolines make them suitable candidates for interacting with the active sites of various enzymes.

  • Acetylcholinesterase (AChE) Inhibition: Derivatives of 2-oxo-1,2-dihydroquinoline-3-carboxamide have been synthesized and evaluated as potent inhibitors of AChE, an enzyme implicated in the progression of Alzheimer's disease.[4] Some of these compounds have exhibited inhibitory activities comparable to or even exceeding that of the standard drug donepezil, with IC50 values in the nanomolar range.[4]

  • Tyrosine Kinase Inhibition: As mentioned earlier, certain 2-oxo-quinoline derivatives are potent inhibitors of tyrosine kinases like EGFR and HER-2.[10] The quinoline core can act as a scaffold to position key pharmacophoric groups that interact with the ATP-binding site of these enzymes. The development of selective tyrosine kinase inhibitors is a major focus in modern oncology.[12]

Conclusion and Future Perspectives

Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate is a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the amenability of its structure to chemical modification have led to the discovery of a wide range of derivatives with significant pharmacological potential. The demonstrated anticancer, antimicrobial, and enzyme-inhibitory activities of these compounds underscore the importance of the 2-oxo-quinoline scaffold in drug discovery.

Future research in this area will likely focus on:

  • The development of more efficient and sustainable synthetic methodologies.

  • A deeper exploration of the structure-activity relationships to design more potent and selective inhibitors.

  • The investigation of novel biological targets for 2-oxo-quinoline derivatives.

  • The evaluation of promising candidates in preclinical and clinical studies to translate their therapeutic potential into new medicines.

The continued exploration of the chemical space around the ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate core holds great promise for the discovery of next-generation therapeutic agents to address unmet medical needs.

References

  • Al-Abdullah, E. S., Al-Dies, A. M., El-Emam, A. A., Al-Deeb, O. A., & El-Subbagh, H. I. (2021). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 26(11), 3228. [Link]

  • Ukrainets, I. V., Gorokhova, O. V., Andreeva, K. V., & Golik, M. Y. (2018). «GREEN» SYNTHESIS OF ETHYL 4-HYDROXY-2-OXO- 1,2-DIHYDROQUINOLINE-3-CARBOXYLATES. Zhurnal Orhanichnoi ta Farmatsevtychnoi Khimii, 16(3(63)), 24-30. [Link]

  • Al-Tel, T. H., Al-Qawasmeh, R. A., Zaarour, R. H., & Al-Aboudi, A. F. (2022). Synthesis and evaluation of new 2-oxo-1,2-dihydroquinoline-3-carboxamides as potent inhibitors against acetylcholinesterase enzyme. Medicinal Chemistry Research, 31(9), 1489–1501. [Link]

  • Abdel-Aziz, A. A.-M., El-Sayed, M. A.-A., & El-Zahar, M. I. (2022). Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. BMC Chemistry, 16(1), 88. [Link]

  • El-Gamal, M. I., Abdel-Maksoud, M. S., Al-Said, M. S., El-Sayed, M. A.-A., & El-Kashef, H. S. (2018). Synthesis and biological evaluation of novel 2-oxo-1,2-dihydroquinoline-4-carboxamide derivatives for the treatment of esophageal squamous cell carcinoma. European Journal of Medicinal Chemistry, 156, 567–580. [Link]

  • Kumar, A., Kumar, R., & Kumar, S. (2022). Inverse Electron Demand Diels Alder Reaction of Aza-o-Quinone Methides and Enaminones: Accessing 3-Aroyl Quinolines and Indeno[1,2-b]quinolinones. The Journal of Organic Chemistry, 87(20), 13685–13696. [Link]

  • Al-Omary, F. A., Al-Ghamdi, A. M., & El-Emam, A. A. (2016). Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro. Anticancer Drugs, 27(7), 620–634. [Link]

  • The Organic Chemistry Tutor. (2020, October 31). Reactions of Quinoline [Video]. YouTube. [Link]

  • Abdel-Ghani, T. M., & El-Sayed, M. A.-A. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 25(17), 3959. [Link]

  • El-Sayed, M. A.-A., & Al-Ghamdi, A. M. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7609. [Link]

  • Lode, H., Höffken, G., Boeckh, M., Deppermann, N., Borner, K., & Koeppe, P. (1990). Quinolone pharmacokinetics and metabolism. Journal of Antimicrobial Chemotherapy, 26 Suppl B, 41–49. [Link]

  • Wikipedia contributors. (2024, January 23). Quinolone antibiotic. In Wikipedia, The Free Encyclopedia. Retrieved February 7, 2026, from [Link]

  • Moody, C. J., & Taylor, R. J. (1989). Mechanism of Electrophilic Substitution in Quinoline and Isoquinoline. Journal of the Chemical Society, Perkin Transactions 1, 721–729. [Link]

  • Shaabani, A., Soleimani, E., & Maleki, A. (2023). Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate in the smiles rearrangement reaction: straightforward synthesis of amino acid derived quinolin-2(1H)-one enamines. Molecular Diversity, 27(1), 329–337. [Link]

  • Lee, H., Lee, J., Park, J. E., Kim, S., & Park, H. (2013). Synthesis and anticancer activity of aminodihydroquinoline analogs: identification of novel proapoptotic agents. Bioorganic & Medicinal Chemistry Letters, 23(13), 3847–3850. [Link]

  • Kumar, A., & Kumar, S. (2018). Diels-Alder reaction-based quinoline synthesis using aqueous SDS surfactant. Tetrahedron Letters, 59(32), 3125–3128. [Link]

  • Madrid, P. B., Sherrill, J., Liou, A. P., Weisman, J. L., DeRisi, J. L., & Guy, R. K. (2007). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Bioorganic & Medicinal Chemistry Letters, 17(23), 6525–6528. [Link]

  • Kumar, A., & Kumar, S. (2020). Results of Antimicrobial activity IC50 was calculated and tabulated in... ResearchGate. [Link]

  • El-Sayed, M. A.-A., & Al-Ghamdi, A. M. (2021). Quinoline-based small molecules as effective protein kinases inhibitors (Review). Experimental and Therapeutic Medicine, 22(6), 1419. [Link]

  • El-Mernissi, R., Douah, E., Aouad, M. R., Al-Ghamdi, A. M., & El-Sayed, M. A.-A. (2022). 2-Oxoquinoline Arylaminothiazole Derivatives in Identifying Novel Potential Anticancer Agents by Applying 3D-QSAR, Docking, and Molecular Dynamics Simulation Studies. Journal of the Mexican Chemical Society, 66(1), 79–94. [Link]

  • Kumari, S., Singh, R. K., & Singh, P. K. (2022). Synthesis, characterization, in silico and in vitro antimicrobial evaluation of some quinoline derivatives. Indian Journal of Pharmaceutical Sciences, 84(4), 1070-1078. [Link]

  • Organic Chemistry Explained. (n.d.). Electrophilic substitution reaction in quinoline and isoquinoline. Retrieved February 7, 2026, from [Link]

  • G. M. P. (2023, May 22). Quinolones. StatPearls - NCBI Bookshelf. [Link]

  • Hennequin, L. F. A., Thomas, A. P., & Johnstone, C. (2003). U.S. Patent No. 6,630,489. Washington, DC: U.S.
  • El-Sayed, M. A.-A., & Al-Ghamdi, A. M. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7609. [Link]

  • Oliphant, C. M., & Green, G. M. (2002). Quinolones: a comprehensive review. American Family Physician, 65(3), 455–464. [Link]

  • Joule, J. A., & Mills, K. (2010). Chapter 7: Quinolines and Isoquinolines. In Heterocyclic Chemistry (5th ed.). Wiley.
  • Kumar, A., & Kumar, S. (2022). Green Synthesis of Oxoquinoline-1(2H)-Carboxamide as Antiproliferative and Antioxidant Agents: An Experimental and In-Silico Approach to High Altitude Related Disorders. Molecules, 27(19), 6543. [Link]

  • El-Sayed, M. A.-A., & Al-Ghamdi, A. M. (2020). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Molecules, 25(17), 3959. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 54684458, Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate. Retrieved February 7, 2026, from [Link].

  • de Oliveira, R. B., de Oliveira, T. M., & de Oliveira, A. B. (2016). Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. Journal of Heterocyclic Chemistry, 53(6), 2006–2013. [Link]

  • Kumar, A., & Kumar, S. (2018). Recent advances in the application of Diels–Alder reactions involving o-quinodimethanes, aza-o-quinone methides and o-quinone methides in natural product total synthesis. Chemical Society Reviews, 47(14), 5434–5472. [Link]

  • Stankova, I., Stoyanova, M., & Stoyanov, N. (2023). N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation. Molecules, 28(2), 795. [Link]

  • Khalil, A. A., Abdel-Hamide, S. G., Al-Obaid, A. M., & El-Subbagh, H. I. (2003). Substituted quinazolines, part 2. Synthesis and in-vitro anticancer evaluation of new 2-substituted mercapto-3H-quinazoline analogs. Archiv der Pharmazie, 336(2), 95–103. [Link]

  • Lode, H., Höffken, G., Boeckh, M., Deppermann, N., Borner, K., & Koeppe, P. (1990). Quinolone pharmacokinetics and metabolism. Journal of Antimicrobial Chemotherapy, 26 Suppl B, 41–49. [Link]

  • Torres, E., Vásquez-Mayorga, M., Rodriguez, J. A., & Theoduloz, C. (2021). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry, 45(18), 8176–8188. [Link]

  • El-Sayed, M. A.-A., & Al-Ghamdi, A. M. (2021). Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents. Molecules, 26(11), 3228. [Link]

  • Larik, F. A., Saeed, A., Channar, P. A., & Ismail, H. (2016). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Journal of the Chinese Chemical Society, 63(10), 837–843. [Link]

  • El-Sayed, M. A.-A., Al-Ghamdi, A. M., & El-Emam, A. A. (2021). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. RSC Medicinal Chemistry, 12(11), 1913–1927. [Link]

  • Varma, R. S. (2012). Synthesis of Ethyl-2,4-dimethylquinoline-3- carboxylate using different heterogeneous catalysts in dry media under microwave ir-. JETIR, 1(1), 1-4. [Link]

  • Szymański, P., Mikstacka, R., & Sobiak, S. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. International Journal of Molecular Sciences, 24(6), 5296. [Link]

  • Al-Majid, A. M., Barakat, A., Al-Najjar, H. J., & Al-Otaibi, R. M. (2024). An Investigation of Novel Series of 2-Thioxo-1,3-dithiol-carboxamides as Potential Antispasmodic Agents: Design, Synthesis via Coupling Reactions, Density Functional Theory Calculations, and Molecular Docking. Molecules, 29(16), 3795. [Link]

  • The Organic Chemistry Tutor. (2021, January 3). Diels Alder Reaction [Video]. YouTube. [Link]

  • da Silva, A. D., de Andrade, C. A., & de Souza, M. V. N. (2018). Antimicrobial, Anti-Inflammatory and Antioxidant Activities of Polyoxygenated Chalcones. Journal of the Brazilian Chemical Society, 29(9), 1932-1941. [Link]

  • Wünsch, B., & Höfner, G. (2015). Novel synthetic procedures for C2 substituted imidazoquinolines as ligands for the α/β-interface of the GABAA-receptor. Bioorganic & Medicinal Chemistry, 23(15), 4198–4208. [Link]

Sources

Foundational

Precision Engineering of the Quinolinone Scaffold: From Synthetic Methodology to Clinical Candidate

Executive Summary The quinolinone moiety (1-aza-naphthalenone) represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Its utility span...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinolinone moiety (1-aza-naphthalenone) represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Its utility spans from the blockbuster antibacterial fluoroquinolones (targeting DNA gyrase) to complex CNS agents like aripiprazole (targeting dopamine receptors) and emerging kinase inhibitors in oncology.

This technical guide dissects the discovery process of quinolinone derivatives. It moves beyond basic literature review to provide a structural logic for scaffold selection, detailed synthetic protocols for library generation, and mechanistic validation workflows.

Part 1: The Pharmacophore & Structural Dichotomy

The first decision in quinolinone discovery is the selection of the isomeric core. The position of the carbonyl group dictates not only the synthetic strategy but also the electronic distribution and hydrogen-bonding capability, fundamentally biasing the molecule toward specific protein pockets.

The 4-Quinolinone Core (The Antibacterial/Antiviral Engine)
  • Structure: Carbonyl at C-4, Nitrogen at N-1.

  • Electronic Character: The C-2/C-3 bond is part of a vinylogous amide system.

  • Key Interaction: The 3-carboxyl, 4-keto motif is critical for binding magnesium ions (

    
    ), which bridge the drug to the phosphate backbone of DNA in the DNA-gyrase complex.
    
  • Primary Application: Infectious disease (e.g., Ciprofloxacin, Levofloxacin).

The 2-Quinolinone Core (The Carbostyril Scaffold)
  • Structure: Carbonyl at C-2 (cyclic amide/lactam).

  • Electronic Character: Aromaticity is preserved in the benzene ring; the lactam ring mimics peptide bonds or nucleobase edges.

  • Key Interaction: Acts as a hydrogen bond donor/acceptor pair (NH donor, C=O acceptor), ideal for the hinge region of kinases or GPCR orthosteric sites.

  • Primary Application: CNS disorders (Aripiprazole), Oncology (Tipifarnib), Cardiotonics.

Part 2: Synthetic Architectures & Methodologies[1]

Discovery chemistry requires methods that allow "late-stage functionalization" (LSF) to rapidly generate SAR (Structure-Activity Relationship) data. We contrast the industrial route with the modern discovery route.

The Discovery Route: Transition-Metal Catalyzed Cyclization

For rapid library generation of 2-quinolinones, the Pd-catalyzed intramolecular amidation or Heck-type cyclization is superior to traditional acid-catalyzed condensations (e.g., Knorr) because it tolerates sensitive functional groups.

Diagram 1: Synthetic Decision Tree This diagram illustrates the divergent pathways for synthesizing 2- vs 4-quinolinones based on starting materials.

QuinolinoneSynthesis Start Precursor Selection RouteA Aniline + Diester (Gould-Jacobs) Start->RouteA Thermal Cyclization RouteB o-Haloaniline + Alkyne/Acrylate Start->RouteB Pd-Catalysis InterA Enamine Intermediate RouteA->InterA 250°C InterB Pd-Complex Intermediate RouteB->InterB Heck/Sonogashira Prod4 4-Quinolinone (Antibacterial Core) InterA->Prod4 Cyclization Prod2 2-Quinolinone (Kinase/CNS Core) InterB->Prod2 Annulation

Caption: Divergent synthetic pathways. The Gould-Jacobs route (top) favors 4-quinolinones via thermal cyclization, while Palladium-catalyzed routes (bottom) favor 2-quinolinones under milder conditions.

Part 3: Medicinal Chemistry & SAR Logic[1][2][3][4][5][6]

Case Study: The Fluoroquinolone Evolution (4-Quinolinones)

The evolution of nalidixic acid to ciprofloxacin represents a masterclass in SAR.

  • N-1 Position: Cyclopropyl or ethyl groups optimize steric fit into the hydrophobic pocket of the enzyme.

  • C-6 Position: Introduction of Fluorine. This was the breakthrough. It increases lipophilicity for cell penetration and, crucially, blocks metabolic oxidation at this position.

  • C-7 Position: Piperazine ring introduction. drastically improves the spectrum against Gram-negative bacteria (Pseudomonas) by altering the bulk and basicity.

Case Study: Aripiprazole (2-Quinolinones)

Aripiprazole utilizes a 3,4-dihydro-2-quinolinone core.

  • The Linker: The alkyl chain connecting the quinolinone to the piperazine moiety is the "tuning fork" for D2 receptor affinity.

  • The Core: The quinolinone acts as a bioisostere for the catechol moiety of dopamine, interacting with serine residues in the receptor binding pocket without inducing full activation (hence, partial agonism).

Data Summary: SAR Rules of Thumb
PositionModificationEffect (General)Target Class
N-1 Alkylation (Ethyl, Cyclopropyl)Increases potency & half-lifeAntibacterial (Gyrase)
C-2 Carbonyl (C=O)H-bond acceptor; essential for DNA bindingAntibacterial
C-3 Carboxylic AcidEssential for

chelation
Antibacterial
C-4 Amino / EtherModulates solubility & kinase affinityOncology (Kinase)
C-6 FluorineIncreases cell permeability & metabolic stabilityUniversal
C-7 Heterocycle (Piperazine/Pyrrolidine)Spectrum of activity (Gram-neg coverage)Antibacterial
C-8 Methoxy / HalogenReduces photosensitivity side effectsAntibacterial

Part 4: Experimental Protocols (SOPs)

Protocol A: Rapid Library Synthesis via Suzuki-Miyaura Coupling

Context: You have a 6-bromo-2-quinolinone scaffold and wish to introduce diverse aryl groups at C-6 to probe a hydrophobic pocket.

Reagents:

  • Substrate: 6-bromo-quinolin-2(1H)-one (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)2 (1.2 equiv)

  • Catalyst:

    
     (0.05 equiv)
    
  • Base:

    
     (2.0 equiv)
    
  • Solvent: 1,4-Dioxane / Water (4:1 v/v)

Step-by-Step Workflow:

  • Degassing: Charge a microwave vial with the solvent mixture. Bubble nitrogen through it for 10 minutes. Rationale: Palladium(0) species are oxygen-sensitive; failure to degas leads to homocoupling of the boronic acid.

  • Loading: Add the quinolinone, boronic acid, base, and catalyst under a counter-flow of nitrogen. Seal the vial.

  • Reaction: Heat to 100°C for 2-4 hours (or 30 mins in a microwave reactor at 120°C).

  • Work-up: Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with brine.

  • Purification: Flash column chromatography (MeOH/DCM gradient). Quinolinones are polar; start with 100% DCM and ramp to 10% MeOH.

Protocol B: Biological Validation (DNA Gyrase Supercoiling Assay)

Context: Verifying if a new 4-quinolinone derivative inhibits the target enzyme (DNA Gyrase) or merely kills bacteria via non-specific toxicity.

Reagents:

  • Relaxed plasmid pBR322 DNA.

  • E. coli DNA Gyrase (Recombinant).

  • Assay Buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM

    
    , 2 mM DTT, 1.8 mM Spermidine, 1 mM ATP.
    

Step-by-Step Workflow:

  • Master Mix: Prepare buffer containing relaxed plasmid DNA (0.4 µg per reaction).

  • Compound Addition: Add 1 µL of the test compound (in DMSO) to 29 µL of Master Mix. Include a DMSO control (0% inhibition) and Ciprofloxacin control (100% inhibition).

  • Enzyme Initiation: Add 1 unit of DNA Gyrase to initiate the reaction.

  • Incubation: Incubate at 37°C for 60 minutes. Rationale: Allows the enzyme to introduce negative supercoils into the relaxed DNA.

  • Termination: Stop reaction with 8 µL of stop solution (SDS/Proteinase K).

  • Readout: Run samples on a 1% agarose gel.

    • Result: Relaxed DNA migrates slowly (top band). Supercoiled DNA migrates fast (bottom band).

    • Inhibition: If the drug works, you will see the slow-moving relaxed band (enzyme blocked). If the drug fails, you see the fast supercoiled band.

Part 5: Mechanism of Action Visualization

Understanding the "Water-Metal Ion Bridge" is critical for designing 4-quinolinones. The drug does not bind DNA directly; it binds the enzyme-DNA complex via a magnesium bridge.

Diagram 2: Fluoroquinolone Mechanism (The Ternary Complex)

MOA Drug Fluoroquinolone (C-3/C-4 motif) Mg Mg++ Ion (Bridge) Drug->Mg Chelation Enzyme DNA Gyrase (Serine/Acidic Residues) Drug->Enzyme Hydrophobic Interaction DNA Cleaved DNA (Phosphate Backbone) Mg->DNA Electrostatic Interaction Complex Stabilized Cleavage Complex (Replication Fork Arrest) Enzyme->Complex Traps DNA->Complex Death Bacterial Cell Death (Double Strand Breaks) Complex->Death Irreversible Damage

Caption: The "Poison" Mechanism.[1] The quinolinone-Mg++ complex traps DNA Gyrase while it is covalently bound to DNA, preventing religation and causing lethal double-strand breaks.

References

  • Dine, I., et al. (2023).[2] Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances. Link

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry. Link

  • Kikuchi, T., et al. (1997). Aripiprazole, a novel antipsychotic drug, inhibits quinpirole-evoked GTPase activity but does not up-regulate dopamine D2 receptor following repeated treatment in the rat striatum. Journal of Pharmacology and Experimental Therapeutics. Link

  • Mitscher, L. A. (2005). Bacterial Topoisomerase Inhibitors: Quinolone and Pyridone Antibacterial Agents. Chemical Reviews. Link

  • Malecki, G., et al. (2020). Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. MDPI Molecules. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate

This Application Note is structured to meet the rigorous standards of pharmaceutical research and development. It prioritizes the Reductive Cyclization route starting from 2-nitrobenzaldehyde , as this method avoids the...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to meet the rigorous standards of pharmaceutical research and development. It prioritizes the Reductive Cyclization route starting from 2-nitrobenzaldehyde , as this method avoids the instability issues associated with 2-aminobenzaldehyde (a common pitfall in academic protocols) and ensures a scalable, robust workflow.

Abstract & Significance

Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate (also known as 3-ethoxycarbonylcarbostyril) is a privileged scaffold in medicinal chemistry, serving as a key intermediate for non-steroidal anti-inflammatory drugs (NSAIDs), antioxidants, and anticancer agents (e.g., tyrosine kinase inhibitors).[1][2]

Critical Distinction: Researchers often confuse this target with its isomer, ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate (the standard Gould-Jacobs product).

  • Target (2-oxo): Carbonyl at C2, Double bond at C3-C4. (Synthesized via Knoevenagel/Cyclization).

  • Isomer (4-oxo): Carbonyl at C4, Double bond at C2-C3. (Synthesized via Aniline + EMME).

This protocol details the Reductive Cyclization Route , utilizing 2-nitrobenzaldehyde and diethyl malonate . This approach circumvents the use of unstable 2-aminobenzaldehyde, providing a "self-validating" and highly reproducible method suitable for scale-up.

Mechanism of Action (Chemical Pathway)

The synthesis proceeds via a domino sequence:

  • Knoevenagel Condensation: 2-Nitrobenzaldehyde reacts with diethyl malonate to form the benzylidene intermediate.

  • Nitro Reduction: Iron (Fe) or catalytic hydrogenation reduces the nitro group to an amine (

    
    ).[1]
    
  • Intramolecular Cyclization: The newly formed amine nucleophilically attacks the ester carbonyl, releasing ethanol and closing the lactam ring.

Pathway Visualization

ReactionPathway Start 2-Nitrobenzaldehyde + Diethyl Malonate Inter1 Intermediate 1: Ethyl 2-(2-nitrobenzylidene) malonate Start->Inter1 Knoevenagel (Piperidine/AcOH) Red Reduction Step (Fe/AcOH or H2/Pd) Inter1->Red Inter2 Intermediate 2: [2-Aminobenzylidene intermediate] Red->Inter2 In-situ Prod Target Product: Ethyl 2-oxo-1,2-dihydro- quinoline-3-carboxylate Inter2->Prod Cyclization (-EtOH)

Figure 1: Domino reaction pathway transforming 2-nitrobenzaldehyde to the quinoline scaffold.

Experimental Protocol (The "Gold Standard")

Reagents & Materials
ReagentEquiv.[3][4][5][6][7]RoleCritical Note
2-Nitrobenzaldehyde 1.0PrecursorEnsure purity >98%; yellow solid.
Diethyl Malonate 1.1NucleophileExcess drives Knoevenagel step to completion.
Iron Powder (Fe) 4.0ReductantUse fine powder (<100 mesh) for kinetics.
Glacial Acetic Acid SolventSolvent/Cat.[2][5]Acts as both solvent and proton source.
Piperidine Cat.[3][4][5][6] (0.1)Base Cat.[1]Essential for initial condensation.
Step-by-Step Methodology
Phase 1: One-Pot Reductive Cyclization
  • Setup: Equip a 250 mL three-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer.

  • Charging: Add 2-nitrobenzaldehyde (15.1 g, 100 mmol) and diethyl malonate (17.6 g, 110 mmol) to glacial acetic acid (100 mL).

  • Catalysis: Add catalytic piperidine (0.5 mL).

  • Condensation: Heat the mixture to 80°C for 1 hour. Checkpoint: TLC (20% EtOAc/Hexane) should show disappearance of aldehyde and appearance of the benzylidene intermediate (

    
    ).
    
  • Reduction: Carefully add Iron powder (22.4 g, 400 mmol) in small portions over 20 minutes.

    • Caution: Reaction is exothermic. Maintain temperature between 90–100°C.

  • Reflux: Increase heat to 110°C (Reflux) and stir vigorously for 3–4 hours.

    • Mechanism Check: The color will darken as Fe oxidizes; the cyclization releases ethanol.

  • Filtration: While hot, filter the mixture through a pad of Celite to remove unreacted iron and iron salts. Wash the pad with hot acetic acid (20 mL).

Phase 2: Work-up & Purification[5][7]
  • Precipitation: Pour the filtrate into Ice-Water (500 mL) with vigorous stirring. The product should precipitate as a solid.

  • Isolation: Filter the crude solid using a Büchner funnel.

  • Washing: Wash the cake with water (

    
     mL) to remove residual acid and iron salts.
    
  • Recrystallization: Recrystallize from Ethanol (95%) .

    • Dissolve crude solid in boiling ethanol.

    • Hot filter if necessary.

    • Cool slowly to 4°C overnight.

  • Drying: Dry in a vacuum oven at 50°C for 6 hours.

Workflow Diagram

Workflow Step1 Mix 2-Nitrobenzaldehyde + Diethyl Malonate in AcOH Step2 Heat to 80°C (1h) (Knoevenagel Step) Step1->Step2 Step3 Add Iron Powder (Portionwise) Step2->Step3 Step4 Reflux 110°C (3-4h) (Cyclization) Step3->Step4 Step5 Hot Filtration (Celite) & Pour into Ice Water Step4->Step5 Step6 Recrystallize (EtOH) & Dry Step5->Step6

Figure 2: Operational workflow for the one-pot synthesis.

Self-Validating Data (Quality Control)

To ensure the protocol was successful, compare your isolated product against these metrics.

A. Physical Properties[3][4][5][6][7][8][9]
  • Appearance: Colorless to pale yellow needles.

  • Melting Point: 154–156 °C (Distinct from the 4-hydroxy isomer which melts >300°C or decomposes).

B. NMR Validation (DMSO- )

The presence of the H4 singlet is the definitive proof of the 2-oxo structure (the 4-hydroxy isomer lacks this proton).

PositionShift (

ppm)
MultiplicityIntegrationAssignment
NH 11.8 - 12.0Broad Singlet1HLactam NH (Exchangeable)
H-4 8.86 Singlet 1H Diagnostic Peak (Vinyl H)
Ar-H 7.20 - 7.80Multiplets4HAromatic Ring
OCH

4.22Quartet (

Hz)
2HEster Methylene
CH

1.32Triplet (

Hz)
3HEster Methyl
C. Troubleshooting
  • Problem: Low Yield / Sticky Solid.

    • Cause: Incomplete removal of Iron salts or acetic acid.

    • Fix: Ensure rigorous washing of the filter cake with water until pH is neutral.

  • Problem: Melting point is too high (>200°C).

    • Cause: You likely synthesized the 4-hydroxy isomer (Gould-Jacobs product) by using aniline instead of nitrobenzaldehyde, or contamination.

    • Fix: Check H-NMR.[4][6][8] If H-4 singlet at 8.86 ppm is missing, the structure is incorrect.

Safety & Hazards

  • 2-Nitrobenzaldehyde: Irritant.[9] Avoid inhalation.

  • Diethyl Malonate: Combustible liquid.

  • Glacial Acetic Acid: Corrosive. Use in a fume hood.

  • Iron Powder: Flammable solid. Avoid creating dust clouds.

References

  • Soliman, A. M., et al. (2020). "Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity." Molecules, 25(12), 2830. Link(Primary source for 2-oxo specific NMR and MP data).

  • McNulty, J., et al. (2014). "Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines." Synthesis, 46, 1269-1274. Link(Validation of Fe/AcOH reduction methodology).

  • Gould, R. G., & Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890–2895. Link(Reference for the isomeric 4-hydroxy compound to avoid confusion).

Sources

Application

Application Notes and Protocols for the Two-Step Synthesis of Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate

Introduction: Strategic Synthesis of a Privileged Heterocycle The 2-quinolone scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous compounds with a wide array of biological...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Synthesis of a Privileged Heterocycle

The 2-quinolone scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous compounds with a wide array of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate is a key intermediate in the synthesis of these more complex pharmaceutical agents. While one-pot syntheses exist, a two-step approach offers superior control over the reaction, facilitating purification of the intermediate and often leading to higher overall yields and purity of the final product.

This guide provides a detailed, field-proven protocol for the synthesis of Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate, designed for researchers, scientists, and drug development professionals. The synthesis is logically divided into two distinct stages: a Knoevenagel condensation to construct the carbon framework, followed by a reductive cyclization to form the heterocyclic ring. We will delve into the mechanistic underpinnings of each step, providing a rationale for the selection of reagents and reaction conditions to ensure reproducibility and success.

Overall Synthetic Workflow

The two-step synthesis begins with the base-catalyzed condensation of 2-nitrobenzaldehyde and ethyl acetoacetate. This is followed by the reduction of the nitro group of the resulting intermediate, which triggers a spontaneous intramolecular cyclization to yield the final product.

Synthetic Workflow Reactants 2-Nitrobenzaldehyde + Ethyl Acetoacetate Step1 Step 1: Knoevenagel Condensation Reactants->Step1 Intermediate Ethyl 2-(2-nitrobenzylidene) -3-oxobutanoate Step1->Intermediate Step2 Step 2: Reductive Cyclization Intermediate->Step2 Product Ethyl 2-oxo-1,2-dihydroquinoline -3-carboxylate Step2->Product Knoevenagel Condensation Mechanism cluster_1 Step 1a: Enolate Formation cluster_2 Step 1b: Nucleophilic Attack cluster_3 Step 1c: Dehydration EAA Ethyl Acetoacetate Enolate Enolate Intermediate EAA->Enolate + Piperidine Piperidine Piperidine (Base) Enolate_node Enolate Nitrobenzaldehyde 2-Nitrobenzaldehyde Alkoxide Alkoxide Intermediate Nitrobenzaldehyde->Alkoxide + Enolate Alkoxide_node Alkoxide Product1 Ethyl 2-(2-nitrobenzylidene) -3-oxobutanoate Alkoxide_node->Product1 - H2O

Caption: Mechanism of the Knoevenagel condensation.

Experimental Protocol: Step 1
Reagent/SolventMolar Mass ( g/mol )AmountMoles (mmol)
2-Nitrobenzaldehyde151.121.51 g10.0
Ethyl acetoacetate130.141.30 g (1.29 mL)10.0
Piperidine85.150.17 g (0.20 mL)2.0
Ethanol46.0720 mL-

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-nitrobenzaldehyde (1.51 g, 10.0 mmol) and ethanol (20 mL).

  • Stir the mixture until the 2-nitrobenzaldehyde is completely dissolved.

  • Add ethyl acetoacetate (1.30 g, 10.0 mmol) to the solution.

  • Add piperidine (0.17 g, 2.0 mmol) dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Cool the flask in an ice bath to induce crystallization of the product.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • Dry the product, Ethyl 2-(2-nitrobenzylidene)-3-oxobutanoate, in a vacuum oven. The expected yield is typically in the range of 80-90%.

Part 2: Reductive Cyclization to Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate

Scientific Principle and Rationale

The second step involves the reduction of the aromatic nitro group to an amine, followed by an intramolecular cyclization to form the desired 2-quinolone ring system. Several reducing agents can be employed for the conversion of a nitro group to an amine, with common choices being tin(II) chloride (SnCl₂) in a polar solvent or iron powder in acetic acid. [1][2][3]Both methods are effective, but the iron/acetic acid system is often preferred due to its lower cost and reduced environmental impact. [3] The in situ generated amino group is nucleophilic and readily attacks the proximal ketone carbonyl group of the acetoacetate moiety. This is followed by dehydration to yield the stable, aromatic 2-quinolone ring.

Reaction Mechanism: Reductive Cyclization

Reductive Cyclization Mechanism cluster_1 Step 2a: Nitro Group Reduction cluster_2 Step 2b: Intramolecular Cyclization cluster_3 Step 2c: Dehydration Intermediate Ethyl 2-(2-nitrobenzylidene) -3-oxobutanoate AmineIntermediate Amine Intermediate Intermediate->AmineIntermediate + Reducing Agent ReducingAgent Fe / Acetic Acid or SnCl2 AmineIntermediate_node Amine Intermediate CyclizedIntermediate Cyclized Intermediate AmineIntermediate_node->CyclizedIntermediate Intramolecular Attack CyclizedIntermediate_node Cyclized Intermediate FinalProduct Ethyl 2-oxo-1,2-dihydroquinoline -3-carboxylate CyclizedIntermediate_node->FinalProduct - H2O

Caption: Mechanism of the reductive cyclization.

Experimental Protocol: Step 2
Reagent/SolventMolar Mass ( g/mol )AmountMoles (mmol)
Ethyl 2-(2-nitrobenzylidene)-3-oxobutanoate263.242.63 g10.0
Iron powder55.842.80 g50.0
Glacial Acetic Acid60.0530 mL-
Ethanol46.0720 mL-

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend Ethyl 2-(2-nitrobenzylidene)-3-oxobutanoate (2.63 g, 10.0 mmol) in a mixture of glacial acetic acid (30 mL) and ethanol (20 mL).

  • Heat the mixture to approximately 70-80 °C with vigorous stirring.

  • Carefully add iron powder (2.80 g, 50.0 mmol) in small portions to control the exothermic reaction.

  • After the addition is complete, heat the reaction mixture to reflux for 1-2 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water.

  • Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • A precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with water.

  • Recrystallize the crude product from ethanol to obtain pure Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate as a crystalline solid. The expected yield is typically in the range of 70-85%.

Conclusion and Further Applications

This two-step protocol provides a reliable and efficient method for the synthesis of Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate. The careful execution of the Knoevenagel condensation followed by the reductive cyclization allows for the formation of this valuable intermediate in good yield and high purity. The ester functionality at the 3-position and the lactam nitrogen of the quinolone ring offer versatile handles for further chemical modifications, making this compound an excellent starting material for the development of novel therapeutic agents.

References

  • Knoevenagel Condensation. Organic Chemistry Portal. Retrieved from [Link]

  • Knoevenagel condensation. Wikipedia. Retrieved from [Link]

  • Bates, D. K., & Li, K. (2002). Stannous chloride-mediated reductive cyclization-rearrangement of nitroarenyl ketones. The Journal of Organic Chemistry, 67(24), 8662–8665.
  • Owsley, D. C., & Bloomfield, J. J. (1971). The Reduction of Nitroarenes with Iron/Acetic Acid. Synthesis, 1971(5), 271-272.
  • Reductive cyclisation of 2-cyanomethyl-3-nitrobenzoates. NUS Pharmacy. Retrieved from [Link]

  • Iron/Acetic Acid Mediated Synthesis of 6,7-Dihydrodibenzo[b,j]p[4][5]henanthroline Derivatives via Intramolecular Reductive Cyclization. ResearchGate. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for the Synthesis of Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate

Abstract This comprehensive guide details the synthesis of ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate, a valuable heterocyclic scaffold in medicinal chemistry, through the acid-catalyzed Friedländer annulation of 2-a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the synthesis of ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate, a valuable heterocyclic scaffold in medicinal chemistry, through the acid-catalyzed Friedländer annulation of 2-aminobenzaldehyde and diethyl malonate. We provide an in-depth exploration of the reaction mechanism, a meticulously detailed experimental protocol, and field-proven insights to ensure reproducibility and high yield. This document is designed for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind the synthetic strategy, underpinned by authoritative references and practical troubleshooting advice.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in drug discovery, forming the core structure of numerous pharmacologically active compounds.[1][2] Its derivatives are known to exhibit a wide array of biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[3] Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate, in particular, serves as a crucial intermediate for the synthesis of more complex, biologically active molecules and functional materials.[4][5][6]

The synthesis described herein utilizes the classic Friedländer reaction, a robust and efficient method for constructing the quinoline core.[2][7][8] This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound possessing an α-methylene group, in this case, 2-aminobenzaldehyde and diethyl malonate, respectively.[9][10] The choice of an acid catalyst, such as acetic acid, facilitates the reaction, leading to high yields of the desired product.[1]

Reaction Mechanism: A Tale of Two Pathways

The Friedländer synthesis can proceed through two viable mechanistic pathways, both of which are generally accepted in the scientific community.[8] The predominant pathway can be influenced by the specific reactants and reaction conditions.

  • The Knoevenagel Pathway: This route begins with an initial Knoevenagel condensation between 2-aminobenzaldehyde and diethyl malonate. The active methylene group of diethyl malonate is deprotonated, and the resulting carbanion attacks the carbonyl group of the aldehyde. Subsequent dehydration yields an α,β-unsaturated intermediate. The final step is an intramolecular Michael addition of the amino group to the electrophilic double bond, followed by tautomerization to form the stable 2-quinolone ring.[1]

  • The Schiff Base Pathway: Alternatively, the reaction can commence with the formation of a Schiff base (an imine) from the condensation of the amino group of 2-aminobenzaldehyde and the aldehyde's carbonyl group. This is followed by an intramolecular aldol-type reaction where the enolate of diethyl malonate attacks the imine carbon, leading to a cyclized intermediate that eliminates water to afford the final quinoline product.[8]

Below is a diagram illustrating these competitive mechanistic routes.

Friedlander_Mechanism R1 2-Aminobenzaldehyde I1 Knoevenagel Adduct (α,β-unsaturated intermediate) R1:e->I1:w Knoevenagel Condensation R1->I1 I2 Schiff Base (Imine Intermediate) R1:e->I2:w Schiff Base Formation R1->I2 R2 Diethyl Malonate R2->I1 R2->I1 I3 Cyclized Intermediate R2->I3 R2->I3 P Ethyl 2-oxo-1,2-dihydroquinoline- 3-carboxylate I1:e->P:w Intramolecular Michael Addition & Tautomerization I1->P I2:s->I3:n Intramolecular Aldol Reaction I2->I3 I3:n->P:s Dehydration I3->P

Caption: Competing mechanistic pathways for the Friedländer synthesis.

Detailed Application Protocol

This protocol is designed for the synthesis of ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate on a laboratory scale. Adherence to these steps, coupled with good laboratory practice, will ensure a successful outcome.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular FormulaMW ( g/mol )M.P. (°C)B.P. (°C)Notes
2-Aminobenzaldehyde529-23-7C₇H₇NO121.1438-40~133Light-sensitive, store in a cool, dark place. Purity >98%.
Diethyl malonate105-53-3C₇H₁₂O₄160.17-50199Purity >99%.
Glacial Acetic Acid64-19-7C₂H₄O₂60.0516.6118ACS grade or higher. Acts as both catalyst and solvent.
Ethanol64-17-5C₂H₅OH46.07-11478Reagent grade, for recrystallization.
Deionized Water7732-18-5H₂O18.020100For washing.
Equipment
  • 100 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Buchner funnel and filter flask

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Melting point apparatus

  • Analytical balance

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Synthesis Protocol
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminobenzaldehyde (2.42 g, 20.0 mmol, 1.0 equiv.).

  • Reagent Addition: To the flask, add diethyl malonate (3.52 g, 3.3 mL, 22.0 mmol, 1.1 equiv.) followed by glacial acetic acid (20 mL).

  • Reaction Conditions: Attach a reflux condenser to the flask and place the setup in a heating mantle. Heat the mixture to reflux (approximately 120°C) with vigorous stirring. The solution will turn from yellow to a deep orange/red color. Maintain the reflux for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired.

  • Product Isolation: After the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. A precipitate may begin to form.

  • Precipitation: Pour the cooled reaction mixture slowly into a beaker containing 100 mL of cold deionized water while stirring. A pale yellow solid will precipitate.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with several portions of cold deionized water (3 x 30 mL) to remove any residual acetic acid.

  • Drying: Press the solid as dry as possible on the filter paper. The crude product can be air-dried or dried in a vacuum oven at 50-60°C.

  • Purification (Recrystallization): Transfer the crude solid to a beaker and add a minimal amount of hot ethanol to dissolve it. Slowly add hot deionized water until the solution becomes slightly turbid. Reheat to obtain a clear solution and then allow it to cool slowly to room temperature, and finally in an ice bath to maximize crystal formation.

  • Final Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold 50% aqueous ethanol, and dry to a constant weight.

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and nitrile gloves.

  • Ventilation: Conduct the reaction in a well-ventilated fume hood.

  • Reagent Handling:

    • 2-Aminobenzaldehyde: Can cause skin and eye irritation. It is also light-sensitive.

    • Glacial Acetic Acid: Corrosive and causes severe skin burns and eye damage. Handle with extreme care.

    • Diethyl Malonate: May cause irritation.

  • Heating: Use a heating mantle or oil bath with proper temperature control to avoid overheating.

Expected Results and Characterization

ParameterExpected Value/Observation
Appearance Pale yellow to off-white crystalline solid
Yield 80-90% (based on 2-aminobenzaldehyde)
Melting Point 224-226 °C
¹H NMR (DMSO-d₆, 400 MHz)δ 12.1 (s, 1H, NH), 8.4 (s, 1H, Ar-H), 7.8 (d, 1H, Ar-H), 7.5 (t, 1H, Ar-H), 7.3 (d, 1H, Ar-H), 7.1 (t, 1H, Ar-H), 4.2 (q, 2H, CH₂), 1.3 (t, 3H, CH₃)
¹³C NMR (DMSO-d₆, 100 MHz)δ 168.5, 162.1, 145.2, 138.4, 130.5, 122.3, 121.8, 116.9, 115.8, 107.9, 60.4, 14.5
IR (KBr, cm⁻¹) 3160 (N-H stretch), 1730 (C=O ester), 1650 (C=O amide), 1600 (C=C aromatic)

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Impure 2-aminobenzaldehyde (may have oxidized).2. Insufficient heating or reaction time.3. Incorrect stoichiometry.1. Use fresh, high-purity 2-aminobenzaldehyde.2. Ensure the reaction is maintained at a steady reflux for the full duration.3. Accurately weigh all reagents.
Dark, Tarry Product 1. Overheating or prolonged reaction time.2. Presence of impurities in starting materials.1. Carefully monitor the reaction temperature and time.2. Purify starting materials if necessary. Attempt purification of the product via column chromatography if recrystallization fails.
Product Fails to Precipitate 1. Insufficient water added during work-up.2. Product is too soluble in the work-up mixture.1. Add more cold water and vigorously scratch the inside of the beaker with a glass rod to induce crystallization.2. Place the solution in an ice bath for an extended period.
Impure Product After Recrystallization 1. Inappropriate recrystallization solvent or technique.2. Incomplete removal of acetic acid.1. Ensure the minimum amount of hot solvent is used for dissolution. Allow for slow cooling.2. Wash the crude product thoroughly with water before recrystallization.

Conclusion

The Friedländer annulation of 2-aminobenzaldehyde with diethyl malonate provides a highly efficient and straightforward route to ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate. The use of acetic acid as both a catalyst and solvent simplifies the procedure, and the product can be easily isolated and purified in high yield. This protocol offers a reliable and reproducible method for obtaining a key building block essential for further research and development in medicinal and materials chemistry.

References

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link][9]

  • Coutts, S. J., et al. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Molecules, 27(13), 4183. Retrieved from [Link][1]

  • Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link][8]

  • Google Patents. (1972). Process for making 2-hydroxyquinoline-4-carboxylic acids. Retrieved from [11]

  • Organic Syntheses. (n.d.). ETHYL BENZALMALONATE. Coll. Vol. 1, p.243 (1941); Vol. 4, p.41 (1925). Retrieved from [Link][12]

  • Mandal, A., & Taleb, A. (2023). Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. Organic & Biomolecular Chemistry. Retrieved from [Link][13]

  • Moladoust, B., et al. (2023). Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate in the smiles rearrangement reaction: straightforward synthesis of amino acid derived quinolin-2(1H)-one enamines. Molecular Diversity. Retrieved from [Link][4]

  • ResearchGate. (n.d.). Synthesis of quinoline-3-carboxylate derivative 21-R. Retrieved from [Link][5]

  • Kumar, A., et al. (2018). Advances in polymer based Friedlander quinoline synthesis. Journal of the Indian Chemical Society. Retrieved from [Link][2]

  • ResearchGate. (2018). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. Retrieved from [Link][6]

  • Organic Syntheses. (n.d.). o-Aminobenzaldehyde, Redox-Neutral Aminal Formation and Synthesis of Deoxyvasicinone. Retrieved from [Link][14]

  • Chandrasekaran, I., & Sarveswari, S. (2025). Different catalytic approaches of Friedländer Synthesis of Quinolines. Heliyon. Retrieved from [Link][15]

  • Aleksanyan, I. L., et al. (2026). Synthesis of Quinoline Derivatives of Ethyl 3-(4-Methyl-2-oxo-1,2-dihydroquinoline-3-yl)propanoates. ResearchGate. Retrieved from [Link][16]

  • Google Patents. (n.d.). Preparation method of 2-aminobenzaldehyde. Retrieved from [17]

  • Vooturi, S., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. Retrieved from [Link][18]

  • Massoud, M. A. M., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Arkivoc. Retrieved from [Link][3]

  • Chandrasekaran, I., & Sarveswari, S. (2025). Different catalytic approaches of Friedländer synthesis of quinolines. PubMed. Retrieved from [Link][10]

  • ResearchGate. (n.d.). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. Retrieved from [Link][19]

Sources

Application

Diethyl malonate in Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate synthesis

Application Notes & Protocols Topic: The Role of Diethyl Malonate in the Synthesis of Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate Abstract This document provides a comprehensive technical guide for researchers, scient...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: The Role of Diethyl Malonate in the Synthesis of Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the synthesis of Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate. The synthesis is primarily achieved via the Gould-Jacobs reaction, a robust method for creating the quinoline scaffold fundamental to many pharmaceutical agents.[1][2] We will delve into the reaction mechanism, provide detailed, field-tested protocols, and discuss critical optimization strategies. The central role of diethyl malonate, as a precursor to the key reagent diethyl ethoxymethylenemalonate, will be a focal point, elucidating its structural and electronic contributions to the formation of the quinolone core.

Introduction: The Significance of the Quinolone Scaffold

Quinolone derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, most notably a class of broad-spectrum antibiotics.[3][4] The 2-oxo-1,2-dihydroquinoline (or 4-hydroxyquinoline) core is a privileged scaffold that provides a versatile template for drug design. Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate is a key intermediate in the synthesis of these valuable compounds. Its preparation is most reliably accomplished through the Gould-Jacobs reaction, a powerful thermal cyclization strategy that has been refined over decades.[2][5]

At the heart of this synthesis is a derivative of diethyl malonate , typically diethyl ethoxymethylenemalonate (DEEMM). Understanding the function of this reagent is crucial for mastering the synthesis and for adapting it to various substituted anilines to generate diverse libraries of quinolone-based compounds.

The Gould-Jacobs Reaction: A Mechanistic Perspective

The Gould-Jacobs reaction is a multi-step process that constructs the quinoline ring system from an aniline and a malonic ester derivative.[1] The overall transformation can be dissected into two primary stages: initial condensation followed by a high-temperature intramolecular cyclization.

Stage 1: Condensation of Aniline and Diethyl Ethoxymethylenemalonate (DEEMM)

The reaction begins with the nucleophilic attack of the aniline nitrogen onto the electron-deficient β-carbon of DEEMM. This is followed by the elimination of an ethanol molecule to form the key intermediate, ethyl 3-anilino-2-(ethoxycarbonyl)acrylate.[1][3]

  • Causality: The ethoxymethylene group in DEEMM serves as an excellent leaving group (as ethanol), facilitated by the electron-withdrawing nature of the two adjacent ester functionalities. This initial step is typically facile and can be performed at moderate temperatures.

Stage 2: Thermal Intramolecular Cyclization

This is the yield-determining and most demanding step of the synthesis. The intermediate formed in Stage 1 undergoes an intramolecular cyclization at high temperatures (typically 250-300°C).[3][6] This is a 6-electron electrocyclic reaction that forms the new heterocyclic ring.[1]

  • Causality: The high thermal energy is required to overcome the activation barrier for the aromatic ring to attack the ester carbonyl carbon. This step is essentially an intramolecular acylation of the benzene ring. The reaction is often carried out in a high-boiling point solvent, such as diphenyl ether, or by utilizing microwave irradiation to achieve the necessary temperatures efficiently and reduce reaction times.[3][6]

Following cyclization, the molecule rapidly tautomerizes to the more stable 4-hydroxy (or 2-oxo) aromatic system to yield the final product, Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate.

Visualizing the Reaction Mechanism

Gould_Jacobs_Mechanism Gould-Jacobs Reaction Workflow Aniline Aniline Intermediate Anilidomethylenemalonate Intermediate Aniline->Intermediate Condensation (-EtOH) DEEMM Diethyl Ethoxymethylenemalonate (from Diethyl Malonate) DEEMM->Intermediate Product Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate Intermediate->Product Thermal Cyclization (High Temp, ~250°C) -EtOH

Caption: Workflow of the Gould-Jacobs reaction.

Experimental Guide: Synthesis Protocol

This protocol details the synthesis of Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate from aniline and diethyl ethoxymethylenemalonate.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Quantity (per 10 mmol Aniline)Notes
Aniline62-53-393.130.93 g (0.91 mL)Toxic, handle in a fume hood.
Diethyl ethoxymethylenemalonate (DEEMM)87-13-8216.222.27 g (2.16 mL)Corrosive, moisture sensitive.
Diphenyl ether101-84-8170.21~20 mLHigh boiling point solvent (259 °C).
Ethanol (for recrystallization)64-17-546.07As neededFlammable.
Hexanes (for washing)110-54-386.18As neededFlammable.
Equipment
  • Three-neck round-bottom flask (100 mL)

  • Reflux condenser

  • Thermometer or thermocouple

  • Heating mantle with stirrer

  • Buchner funnel and filter flask

  • Standard laboratory glassware

Step-by-Step Protocol

Part A: Condensation Reaction

  • Setup: Assemble a 100 mL three-neck flask equipped with a magnetic stirrer, reflux condenser, and a thermometer. Ensure all glassware is dry.

  • Reagent Addition: In a fume hood, charge the flask with aniline (0.91 mL, 10 mmol) and diethyl ethoxymethylenemalonate (2.16 mL, 10.5 mmol, 1.05 eq).

  • Initial Reaction: Heat the mixture with stirring to 100-110 °C for 1-2 hours.

    • Scientific Rationale: This temperature is sufficient to drive the condensation and removal of ethanol without initiating significant cyclization. The progress can be monitored by observing the evolution of ethanol, which can be seen condensing. The intermediate, anilidomethylenemalonate, is formed in situ.

Part B: Thermal Cyclization

  • Solvent Addition: After the initial condensation period, carefully add diphenyl ether (~20 mL) to the reaction mixture.

  • High-Temperature Cyclization: Increase the temperature of the reaction mixture to 240-250 °C. Maintain this temperature with vigorous stirring for 20-30 minutes.

    • Scientific Rationale: This high temperature provides the necessary activation energy for the intramolecular electrophilic aromatic substitution (cyclization) to occur.[3] Diphenyl ether acts as a heat transfer medium. The reaction time must be carefully controlled to prevent product degradation or decarboxylation.[3]

  • Product Precipitation: After the heating period, turn off the heat and allow the mixture to cool slowly to room temperature. The product will precipitate out of the diphenyl ether as a solid.

    • Self-Validation Checkpoint: A significant amount of off-white or pale yellow solid should be visible.

Part C: Isolation and Purification

  • Filtration: Add hexanes (~30 mL) to the cooled mixture to dilute the diphenyl ether and facilitate filtration. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake thoroughly with hexanes (2 x 20 mL) to remove residual diphenyl ether.

  • Recrystallization: Transfer the crude solid to a beaker and recrystallize from hot ethanol. Dissolve the solid in a minimum amount of boiling ethanol, then allow it to cool slowly to room temperature, and finally in an ice bath to maximize crystal formation.

  • Final Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

  • Characterization: The final product should be an off-white solid. Expected yield is typically 70-85%. The structure should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Optimization and Troubleshooting

The success of the Gould-Jacobs reaction is highly dependent on precise control of the reaction conditions, especially temperature.

ParameterConditionEffect on ReactionOptimization Strategy
Temperature (Cyclization) < 230 °CIncomplete or very slow cyclization, low yield.[6]Gradually increase temperature. Microwave heating can be highly effective.[3][7]
> 260 °CIncreased risk of side reactions, including decarboxylation and product degradation, leading to lower yields.[3]Maintain temperature strictly within the 240-250 °C range. Minimize reaction time at peak temperature.
Reaction Time (Cyclization) Too ShortIncomplete conversion of the intermediate.[3]Monitor the reaction by TLC if possible. A time of 20-30 minutes is a good starting point.
Too LongIncreased degradation of the desired product.[3]Perform a time-course study to find the optimal balance for the specific substrate.
Aniline Substituents Electron-donating groupsGenerally accelerate the cyclization step.Reaction may proceed at slightly lower temperatures or for shorter times.
Electron-withdrawing groupsDeactivate the aromatic ring, making cyclization more difficult and requiring harsher conditions.Higher temperatures may be necessary, but this increases the risk of side reactions.
Troubleshooting Common Issues:
  • Low Yield: The most common cause is suboptimal cyclization temperature. Ensure the internal reaction temperature reaches at least 240 °C.[6] Incomplete initial condensation can also be a factor; ensure this step runs to completion.

  • Dark/Oily Product: This often indicates product degradation due to excessive heat or reaction time. Purification by recrystallization is critical. If the problem persists, reduce the cyclization time or temperature slightly.

  • No Precipitation on Cooling: The product may be too soluble in the diphenyl ether, or the reaction may have failed. Try adding more hexanes to induce precipitation. If this fails, an extraction workup may be necessary, though this is less ideal.

Safety Precautions

  • Chemical Hazards: Aniline is toxic and readily absorbed through the skin. Diethyl ethoxymethylenemalonate is corrosive. Both should be handled in a chemical fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Thermal Hazards: The cyclization step is performed at very high temperatures. Use a heating mantle with a temperature controller and ensure the apparatus is securely clamped. Keep flammable materials away from the setup.

  • Pressure: Although performed at atmospheric pressure, ensure the system is not closed to prevent pressure buildup from vaporizing solvents.

Conclusion

The Gould-Jacobs reaction is an indispensable tool for the synthesis of the quinolone core, and Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate is a prime example of its utility. The key to a successful synthesis lies in understanding the dual nature of the reaction: a mild initial condensation followed by a demanding thermal cyclization. Diethyl malonate, via its derivative DEEMM, provides the essential three-carbon unit that, with an aniline, masterfully constructs this pharmaceutically vital heterocyclic system. Careful control over reaction parameters, particularly the high temperature required for cyclization, is paramount for achieving high yields and purity.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890-2895. [Link]

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Application Note AN056. [Link]

  • Wikipedia. (n.d.). Gould–Jacobs reaction. [Link]

  • IIP Series. (n.d.). Synthesis of Quinoline and its Derivatives Using Various Name Reactions: An Overview. [Link]

  • MDPI. (2024). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 29(9), 2098. [Link]

  • Molecules. (2013). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. Molecules, 18(3), 3210-3226. [Link]

  • ResearchGate. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. [Link]

  • Atlantis Press. (2018). Synthesis of Diethyl 2-(2-chloronicotinoyl)malonate. Advances in Biological Sciences Research, volume 6. [Link]

  • Chem-Station. (2023). Reaction Conditions Optimization: The Current State. [Link]

Sources

Method

Hydrolysis of Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate: A Detailed Guide for Researchers

This comprehensive guide provides detailed application notes and protocols for the hydrolysis of ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate to its corresponding carboxylic acid. This transformation is a crucial step...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides detailed application notes and protocols for the hydrolysis of ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate to its corresponding carboxylic acid. This transformation is a crucial step in the synthesis of various biologically active compounds, making a thorough understanding of the reaction's nuances essential for researchers in medicinal chemistry and drug development. This document offers in-depth technical insights, field-proven protocols, and a robust theoretical framework to ensure successful and reproducible outcomes.

Introduction: The Significance of 2-Oxo-1,2-dihydroquinoline-3-carboxylic Acid

Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate serves as a versatile precursor to 2-oxo-1,2-dihydroquinoline-3-carboxylic acid. This latter molecule is a key building block in the synthesis of a wide array of pharmaceutical agents. The quinolone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2] The carboxylic acid moiety at the 3-position provides a convenient handle for further chemical modifications, allowing for the generation of diverse compound libraries for drug discovery programs.[3] For instance, derivatives of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid have shown promising in vitro anticancer activity against cell lines like the breast cancer MCF-7 line.[1]

Chemical Principles and Mechanism

The hydrolysis of an ester to a carboxylic acid can be achieved under either acidic or basic conditions. Both pathways involve the nucleophilic attack of a water molecule (or hydroxide ion) on the electrophilic carbonyl carbon of the ester.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the reaction is a reversible equilibrium.[4][5] The process is typically carried out by heating the ester in an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid.[4][5]

The mechanism proceeds through the following key steps:

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the attacking water molecule to the ethoxy group, converting it into a good leaving group (ethanol).

  • Elimination of Ethanol: The tetrahedral intermediate collapses, expelling a molecule of ethanol and reforming the carbonyl group.

  • Deprotonation: The protonated carboxylic acid is deprotonated by a water molecule to yield the final carboxylic acid product and regenerate the acid catalyst.

To drive the equilibrium towards the product side, a large excess of water is typically employed.[4][5]

Figure 1: Acid-Catalyzed Hydrolysis Workflow

Base-Catalyzed Hydrolysis (Saponification)

Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that typically goes to completion.[6] The reaction is carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).[6]

The mechanism involves the following steps:

  • Nucleophilic Attack by Hydroxide: The hydroxide ion, a strong nucleophile, directly attacks the carbonyl carbon of the ester to form a tetrahedral intermediate.

  • Elimination of the Alkoxide: The tetrahedral intermediate collapses, eliminating the ethoxide ion as the leaving group.

  • Acid-Base Reaction: The ethoxide ion is a strong base and deprotonates the newly formed carboxylic acid in an irreversible acid-base reaction. This step drives the reaction to completion, forming a carboxylate salt and ethanol.

  • Protonation: In a separate workup step, the carboxylate salt is protonated by the addition of a strong acid to yield the final carboxylic acid product.

Figure 2: Base-Catalyzed Hydrolysis Workflow

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the hydrolysis of ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate under both basic and acidic conditions.

Protocol 1: Base-Catalyzed Hydrolysis with Thiourea and Potassium Carbonate

This protocol is adapted from a reported synthesis of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid and offers a specific method for this transformation.[7] The use of thiourea in this context is noteworthy, although its precise role is not fully elucidated in the primary literature, it is believed to facilitate the reaction, possibly by acting as a phase-transfer catalyst or by activating the ester.

Materials:

  • Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate

  • Thiourea

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Ethanol (EtOH)

  • Deionized Water

  • Acetic Acid (glacial)

  • Dimethylformamide (DMF) for recrystallization

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • To a 100 mL round-bottom flask, add ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate (0.01 mol, 2.31 g).

  • Add a solution of thiourea (0.02 mol, 1.52 g) and anhydrous potassium carbonate (0.03 mol, 4.15 g) in 50 mL of ethanol.

  • Heat the reaction mixture to reflux with stirring for 4 hours.

  • After the reflux period, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker containing 100 mL of cold deionized water.

  • Neutralize the mixture by adding a few drops of glacial acetic acid until the pH is approximately 7. A solid precipitate should form.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with deionized water.

  • Dry the solid product in a vacuum oven.

  • For further purification, recrystallize the crude product from dimethylformamide (DMF) to obtain colorless crystals of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid.

Expected Yield: ~63%[7]

Protocol 2: General Acid-Catalyzed Hydrolysis

This protocol provides a general method for the acid-catalyzed hydrolysis of the ester, which can be adapted based on the specific reactivity of the substrate.[4][5]

Materials:

  • Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate

  • Dilute Hydrochloric Acid (e.g., 2 M HCl) or Dilute Sulfuric Acid (e.g., 1 M H₂SO₄)

  • Deionized Water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • Place ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate (1 equivalent) in a round-bottom flask.

  • Add a large excess of dilute hydrochloric acid or sulfuric acid (e.g., 10-20 equivalents of water from the dilute acid solution).

  • Heat the mixture to reflux with stirring for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), allow the mixture to cool to room temperature.

  • The product, being a carboxylic acid, may precipitate out of the acidic solution upon cooling. If not, the volume of the solution can be reduced under vacuum to induce precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the product with a small amount of cold deionized water to remove any remaining acid.

  • Dry the product thoroughly. Recrystallization from a suitable solvent (e.g., ethanol/water mixture) may be necessary for higher purity.

Protocol 3: General Base-Catalyzed Hydrolysis (Saponification)

This protocol outlines a standard saponification procedure using sodium hydroxide.[6]

Materials:

  • Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Ethanol (EtOH) or Methanol (MeOH)

  • Deionized Water

  • Dilute Hydrochloric Acid (e.g., 2 M HCl)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • Dissolve ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate (1 equivalent) in a minimal amount of ethanol or methanol in a round-bottom flask.

  • Add an aqueous solution of sodium hydroxide or potassium hydroxide (2-3 equivalents).

  • Heat the mixture to reflux with stirring for 1-2 hours, or until the reaction is complete as monitored by TLC.

  • After cooling to room temperature, remove the alcohol solvent under reduced pressure.

  • Dilute the remaining aqueous solution with deionized water.

  • Cool the solution in an ice bath and slowly acidify with dilute hydrochloric acid until the pH is acidic (pH ~2-3). A precipitate of the carboxylic acid should form.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold deionized water to remove any inorganic salts.

  • Dry the product in a vacuum oven. Recrystallization can be performed if necessary.

Data Presentation

ParameterStarting Material (Ethyl Ester)Product (Carboxylic Acid)Reference
Molecular Formula C₁₂H₁₁NO₃C₁₀H₇NO₃[7]
Molecular Weight 217.22 g/mol 189.17 g/mol [7]
Melting Point ~155 °C~270 °C[7]
Appearance Colorless crystalsColorless crystals[7]
IR (KBr, cm⁻¹) 1738 (C=O, ester), 1686 (C=O, amide)3481–3175 (br, OH), 3368 (NH), 1716, 1685 (C=O)[7]
¹H NMR (DMSO-d₆, δ ppm) 1.32 (t, 3H), 4.22 (q, 2H), 7.21–7.82 (m, 4H), 8.86 (s, 1H)7.42–7.98 (m, 5H), 8.09 (br. s, 1H, OH), 8.87 (s, 1H)[7]
¹³C NMR (DMSO-d₆, δ ppm) Not explicitly provided163.00, 160.80 (C=O), 154.51 (C-N), 148.28, 134.58, 130.74, 125.56, 119.78, 118.93, 116.60[7]

Troubleshooting and Field-Proven Insights

  • Incomplete Hydrolysis: If TLC analysis indicates the presence of starting material after the recommended reaction time, the reflux period can be extended. For acid-catalyzed hydrolysis, ensuring a sufficient excess of water is crucial. For base-catalyzed reactions, using a higher concentration of the base or a co-solvent like THF to improve solubility can be beneficial.

  • Product Isolation Issues: If the carboxylic acid product does not precipitate upon acidification in the base-catalyzed protocol, it may be due to its solubility in the reaction mixture. In such cases, extraction with an organic solvent (e.g., ethyl acetate) after acidification is recommended.

  • Purity of the Product: The purity of the final product should be assessed by melting point determination and spectroscopic methods (NMR, IR). If impurities are present, recrystallization from an appropriate solvent is the most common purification technique.

  • Safety Precautions: Always handle strong acids and bases with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Perform all reactions in a well-ventilated fume hood.

Conclusion

The hydrolysis of ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate is a fundamental transformation that provides access to a valuable building block for the synthesis of medicinally important compounds. By understanding the underlying chemical principles and carefully following the detailed protocols provided in this guide, researchers can confidently and efficiently perform this reaction. The choice between acidic and basic hydrolysis will depend on the specific requirements of the subsequent synthetic steps and the stability of other functional groups present in the molecule.

References

  • Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules. Available at: [Link]

  • Acid Catalyzed Hydrolysis of Esters. Chemistry LibreTexts. Available at: [Link]

  • The Hydrolysis of Esters. Chemistry LibreTexts. Available at: [Link]

  • Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules. Available at: [Link]

  • Hydrolysis of Esters. Chemguide. Available at: [Link]

  • 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents. Google Patents.
  • Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents. Molecules. Available at: [Link]

  • Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. Journal of Scientific and Medical Research. Available at: [Link]

  • Synthesis and Study of Anticancer and Antioxidant Activities of 2-oxoquinoline Hydrazide Derivatives. Makara Journal of Science. Available at: [Link]

  • hydroxy-2-oxoquinoline-3-carboxamide derivatives as a. ScienceDirect. Available at: [Link]

  • Synthesis and evaluation of new 2-oxo-1,2-dihydroquinoline-3-carboxamides as potent inhibitors against acetylcholinesterase enzyme. Monatshefte für Chemie - Chemical Monthly. Available at: [Link]

  • Synthesis of quinolines. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. NIH National Library of Medicine. Available at: [Link]

  • Ester Hydrolysis | Overview, Procedure & Mechanism. Study.com. Available at: [Link]

  • Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. Available at: [Link]

  • Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents. NIH National Library of Medicine. Available at: [Link]

Sources

Application

The Versatile Chemistry of Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate: A Guide to Synthetic Transformations

Introduction: A Scaffold of Opportunity in Medicinal Chemistry The 2-oxo-1,2-dihydroquinoline, often referred to as the quinolon-2(1H)-one, represents a privileged scaffold in the landscape of medicinal chemistry and dru...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Scaffold of Opportunity in Medicinal Chemistry

The 2-oxo-1,2-dihydroquinoline, often referred to as the quinolon-2(1H)-one, represents a privileged scaffold in the landscape of medicinal chemistry and drug discovery. Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[1] Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate is a particularly valuable starting material within this class, offering multiple reactive sites for chemical modification. This guide provides a detailed exploration of the synthesis and key reactions of this versatile compound, offering researchers and drug development professionals a practical toolkit for leveraging its synthetic potential. We will delve into the causality behind experimental choices, provide validated protocols, and illustrate key transformations to empower your research endeavors.

Core Synthesis: Building the Quinoline Framework

The most common and efficient synthesis of Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate involves a piperidine-catalyzed condensation reaction between 2-aminobenzaldehyde and diethyl malonate.[2] This method provides a straightforward and high-yielding route to the target compound.

Workflow for the Synthesis of Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate

reagents 2-Aminobenzaldehyde + Diethyl Malonate fusion Fusion with Piperidine (2-3 min) reagents->fusion Initial Condensation reflux Reflux in Ethanol (2 h) fusion->reflux Cyclization workup Aqueous Work-up & Neutralization (dil. HCl) reflux->workup isolation Filtration, Washing, & Drying workup->isolation crystallization Crystallization (Ethanol) isolation->crystallization product Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate crystallization->product

Caption: Synthetic workflow for Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate.

Detailed Synthetic Protocol

Materials:

  • 2-Aminobenzaldehyde

  • Diethyl malonate

  • Piperidine

  • Ethanol

  • 2% Hydrochloric acid

  • Deionized water

Procedure:

  • In a suitable reaction vessel, combine 2-aminobenzaldehyde (0.01 mol) and diethyl malonate (0.01 mol).

  • Add piperidine (2 mL) to the mixture.

  • Heat the mixture on a hot plate until it fuses (approximately 2-3 minutes).

  • To the fused mixture, add ethanol (30 mL) and heat under reflux for 2 hours.

  • After the reflux period, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into water and neutralize with 2% hydrochloric acid.

  • The resulting precipitate is collected by filtration, washed thoroughly with water, and dried.

  • For purification, the crude product is crystallized from ethanol to yield colorless crystals of Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate.[2]

Expected Yield and Characterization:

  • Yield: 76%[2]

  • Melting Point: 155 °C[2]

  • IR (KBr, cm⁻¹): 1738 (C=O, ester), 1686 (C=O, amide), 1603, 1586 (C=C), 1118, 1063 (C-O)[2]

  • ¹H-NMR (DMSO-d₆, δ ppm): 1.32 (t, 3H, CH₃), 4.22 (q, 2H, OCH₂), 7.21–7.82 (m, 4H, Ar-H), 8.86 (s, 1H, H-4 of quinoline ring)[2]

Key Reactions and Transformations

The structure of Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate offers several avenues for further chemical modification, as illustrated below.

main Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate hydrolysis Hydrolysis main->hydrolysis c4_sub Substitution at C4 main->c4_sub n_alkylation N-Alkylation/Acylation main->n_alkylation aromatic_sub Electrophilic Aromatic Substitution main->aromatic_sub product_acid 2-Oxo-1,2-dihydroquinoline-3-carboxylic acid hydrolysis->product_acid product_c4 4-Chloro & 4-Hydroxy derivatives c4_sub->product_c4 product_n N-Substituted derivatives n_alkylation->product_n product_aromatic Ring-substituted derivatives aromatic_sub->product_aromatic

Caption: Key reactive sites on Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate.

Hydrolysis of the Ester Group

The ethyl ester at the C3 position can be readily hydrolyzed to the corresponding carboxylic acid, which serves as a crucial intermediate for the synthesis of amides and other derivatives.[2]

Protocol for Hydrolysis:

Materials:

  • Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate

  • Thiourea

  • Anhydrous potassium carbonate

  • Ethanol

  • Acetic acid

  • Dimethylformamide (for crystallization)

Procedure:

  • Dissolve Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate (0.01 mol) in ethanol (50 mL).

  • To this solution, add thiourea (0.02 mol) and anhydrous potassium carbonate (0.03 mol).

  • Heat the reaction mixture under reflux for 4 hours.

  • After cooling, pour the mixture into water and neutralize with a few drops of acetic acid.

  • Collect the resulting solid by filtration, wash with water, and dry.

  • Crystallize the crude product from dimethylformamide to obtain 2-Oxo-1,2-dihydroquinoline-3-carboxylic acid.[2]

Expected Yield and Characterization:

  • Yield: 63%[2]

  • Melting Point: 270 °C[2]

  • IR (KBr, cm⁻¹): 3368 (NH), 3481–3175 (br–OH), 1716, 1685 (C=O)[2]

  • ¹H-NMR (DMSO-d₆, δ ppm): 7.42–7.98 (m, 5H, Ar-H and NH), 8.09 (br. s, 1H, OH), 8.87 (s, 1H, H-4 of quinoline ring)[2]

Reactions at the C4 Position: Halogenation

The C4 position of the quinolone ring can be functionalized, often starting from the corresponding 4-hydroxy derivative. This 4-hydroxy intermediate can then be converted to a 4-chloro derivative, which is an excellent precursor for nucleophilic substitution reactions.

Protocol for the Synthesis of Ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate:

This transformation is typically achieved via an initial synthesis of the 4-hydroxy analog, followed by chlorination.

Step 1: Synthesis of Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate (This is a related starting material, and its chlorination is illustrative of the reactivity of the quinolone C4 position).

Step 2: Chlorination A mixture of ethyl 2,4-dichloroquinoline-3-carboxylate and ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate can be obtained by treating ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate with phosphoryl chloride (POCl₃).[3] The dichloro- species can then be selectively hydrolyzed to the desired 4-chloro-2-oxo product.

Materials:

  • Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate

  • Benzyltriethylammonium chloride

  • Acetonitrile

  • Phosphoryl chloride (POCl₃)

  • Dichloromethane-methanol (1:1, v/v)

  • Acetic acid

Procedure for Chlorination:

  • In a round bottom flask, combine ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate (2.15 mmol) and benzyltriethylammonium chloride (1.96 g) in acetonitrile (15 mL).

  • With continuous stirring, add phosphoryl chloride (0.88 mL, 9.46 mmol) dropwise.

  • Stir the mixture at 40 °C for 30 minutes, followed by reflux for 1 hour.

  • Evaporate the solvent and add cold water (15 mL), stirring for 1 hour.

  • A precipitate containing a mixture of ethyl 2,4-dichloroquinoline-3-carboxylate and ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate will form.[3]

  • To obtain the desired product, the mixture can be further treated. The ethyl 2,4-dichloroquinoline-3-carboxylate can be isolated and then refluxed in a mixture of acetic acid and water for 24 hours to yield ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate.[3]

N-Alkylation and N-Acylation

The nitrogen atom of the quinolone ring can be alkylated or acylated to introduce a wide range of substituents. While a specific protocol for the title compound is not detailed in the provided search results, general methods for N-alkylation of related heterocycles like quinazolinones can be adapted.[4] These reactions typically involve deprotonation of the N-H bond with a suitable base (e.g., NaH, K₂CO₃) followed by reaction with an alkyl or acyl halide.

General Considerations for N-Alkylation:

  • Base: The choice of base is crucial. Stronger bases like sodium hydride (NaH) in an aprotic solvent like DMF or THF are often effective. For less reactive alkylating agents, milder bases such as potassium carbonate may suffice.

  • Alkylating Agent: A variety of alkylating agents can be used, including alkyl halides (iodides, bromides, chlorides) and sulfates.

  • Reaction Conditions: Reactions are typically carried out under anhydrous conditions to prevent side reactions. The reaction temperature can be varied from room temperature to reflux, depending on the reactivity of the substrates.

The Vilsmeier-Haack Reaction: A Route to 3-Formylquinolines

While not a direct reaction of Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate, the Vilsmeier-Haack reaction is a powerful tool for the synthesis of 2-chloro-3-formylquinolines from N-arylacetamides.[5] These products are valuable intermediates that can be further elaborated. The reaction involves the use of a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[5][6]

General Vilsmeier-Haack Reaction Scheme:

start N-Arylacetamide reagent Vilsmeier Reagent (POCl₃ + DMF) start->reagent Reaction with cyclization Cyclization reagent->cyclization Electrophilic Attack product 2-Chloro-3-formylquinoline cyclization->product

Caption: General scheme for the Vilsmeier-Haack synthesis of 2-chloro-3-formylquinolines.

The 3-formyl group can then be oxidized to a carboxylic acid and subsequently esterified, providing an alternative route to the title compound's scaffold.

Data Summary

CompoundYield (%)M.P. (°C)Key Spectroscopic DataReference
Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate76155IR (cm⁻¹): 1738, 1686 (C=O); ¹H-NMR (ppm): 8.86 (s, 1H, H-4)[2]
2-Oxo-1,2-dihydroquinoline-3-carboxylic acid63270IR (cm⁻¹): 3481–3175 (br–OH), 1716, 1685 (C=O); ¹H-NMR (ppm): 8.87 (s, 1H, H-4)[2]

Conclusion and Future Directions

Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate is a readily accessible and highly versatile building block for the synthesis of a diverse range of quinoline derivatives. The protocols and reaction schemes presented herein provide a solid foundation for researchers to explore the chemical space around this important scaffold. Future investigations could focus on expanding the repertoire of reactions, including detailed studies on electrophilic substitution patterns on the benzene ring, exploring cycloaddition reactions, and developing novel multicomponent reactions starting from this key intermediate. The continued exploration of the reactivity of this compound will undoubtedly lead to the discovery of new molecules with significant therapeutic potential.

References

  • Al-Ostath, A. et al. (2022). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 27(15), 4949. [Link]

  • Kinetic Resolution of 2‐Aryldihydroquinolines Using Lithiation – Synthesis of Chiral 1,2‐ and 1,4‐Dihydroquinolines. (n.d.). Chemistry – A European Journal. [Link]

  • Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines. (n.d.). Beilstein Journal of Organic Chemistry. [Link]

  • Al-Ostath, A., et al. (2022). Scheme 1. Synthesis of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid... ResearchGate. [Link]

  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H) - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • [2][7]-Hydride Shift Triggered N-Dealkylative Cyclization into 2-Oxo-1,2,3,4-tetrahydroquinoline-3-carboxylates via Boronate Complexes. (n.d.). MDPI. [Link]

  • Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. (n.d.). National Center for Biotechnology Information. [Link]

  • Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate | C12H11NO4. (n.d.). PubChem. [Link]

  • Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate in the smiles rearrangement reaction: straightforward synthesis of amino acid derived quinolin-2(1H)-one enamines. (2023). Molecular Diversity. [Link]

  • Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. (n.d.). Indian Journal of Chemistry. [Link]

  • Synthesis of 3-carboxylated Coumarins by Knoevenagel Condensation and Exploratory Anti-inflammatory Activity Evaluation by in vivo model. (n.d.). Scientific & Academic Publishing. [Link]

  • How can i do Vilsemier-Haack reaction for Quinoline Synthesis? (2020). ResearchGate. [Link]

  • Synthesis of 4-chloro-2-oxo-1,2-dihydroquinoline-3-carbaldehyde. (n.d.). Semantic Scholar. [Link]

  • Knoevenagel Condensation Doebner Modification. (n.d.). Organic Chemistry Portal. [Link]

  • Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate in the smiles rearrangement reaction: straightforward synthesis of amino acid derived quinolin-2(1H)-one enamines. (2023). ResearchGate. [Link]

  • Knoevenagel condensation. (n.d.). Wikipedia. [Link]

  • Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. (n.d.). National Center for Biotechnology Information. [Link]

  • N,1-Dialkyl-7-(alkylamino)-4-(alkylimino)-1,4-dihydroquinoline-3-carboxamides and Their 4-Oxo Derivatives: Synthesis and Propert. (n.d.). SciSpace. [Link]

  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. (n.d.). MDPI. [Link]

  • N- and / or O- Alkylation of Quinazolinone Derivatives. (2020). Juniper Publishers. [Link]

  • Knoevenagel Condensation of Acetonedicarboxylates with Aldehydes. (n.d.). ResearchGate. [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances. [Link]

  • Dihydroquinolines, Dihydronaphthyridines and Quinolones by Domino Reactions of Morita-Baylis-Hillman Acetates. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. (2016). JSciMed Central. [Link]

  • Vilsmeier–Haack reaction. (n.d.). Wikipedia. [Link]

  • (PDF) N2-Alkylation of semicarbazones. A general and efficient protocol for the synthesis of 2-alkylsemicarbazides from semicarbazide. (2020). ResearchGate. [Link]

Sources

Method

Application Note: Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate in Drug Synthesis

This guide details the strategic application of Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate as a versatile precursor in medicinal chemistry. It is designed for researchers requiring high-fidelity protocols and mechani...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the strategic application of Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate as a versatile precursor in medicinal chemistry. It is designed for researchers requiring high-fidelity protocols and mechanistic insights into quinolone-based drug synthesis.

[1][2]

Executive Summary

Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate (EQC) represents a "privileged scaffold" in drug discovery, serving as the foundational core for fluoroquinolone antibiotics , EGFR/HER-2 kinase inhibitors , and mucoprotective agents . Its structural versatility arises from three distinct reactivity centers: the electrophilic C3-ester, the nucleophilic N1-lactam nitrogen, and the modifiable C4 position. This guide provides validated protocols for synthesizing the core scaffold and executing divergent derivatizations to access bioactive libraries.

Chemical Profile & Reactivity Map

The molecule exists primarily in the 2-oxo (lactam) tautomer in solution. Successful derivatization requires understanding the electronic interplay between the quinolone ring and the C3-ester.

  • IUPAC Name: Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate[1]

  • Molecular Formula: C₁₂H₁₁NO₃

  • MW: 217.22 g/mol

  • Key Reactivity Centers:

    • N1-Position: Nucleophilic center susceptible to alkylation (critical for antibiotic potency).

    • C3-Ester: Electrophilic center for acyl substitution (hydrazides, amides) or hydrolysis.

    • C4-Position: Site for electrophilic aromatic substitution or, in 4-hydroxy variants, nucleophilic displacement via chloro-intermediates.

Reactivity Visualization

ReactivityMap Core Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate (Core Scaffold) N1 N1-Alkylation (Antibiotic Pharmacophore) Core->N1 R-X, Cs2CO3 C3_Hydrazide C3-Hydrazinolysis (Schiff Base/Anticancer) Core->C3_Hydrazide NH2NH2·H2O C3_Acid C3-Hydrolysis (Amide Coupling) Core->C3_Acid NaOH/EtOH C4_Func C4-Functionalization (If 4-OH variant used) Core->C4_Func POCl3

Figure 1: Divergent synthetic pathways from the parent quinolone scaffold.

Validated Experimental Protocols

Protocol A: De Novo Synthesis of the Scaffold

This protocol utilizes a Knoevenagel condensation followed by cyclization, offering higher yields than the classic Friedländer synthesis for this specific derivative.

Reagents:

  • 2-Aminobenzaldehyde (1.0 eq)

  • Diethyl malonate (1.1 eq)

  • Piperidine (Catalytic, 0.1 eq)

  • Ethanol (Solvent)[2][3][4][5]

Step-by-Step Methodology:

  • Fusion: In a round-bottom flask, combine 2-aminobenzaldehyde (10 mmol) and diethyl malonate (11 mmol). Add piperidine (0.2 mL).

  • Initiation: Heat the neat mixture on a hot plate at 100°C for 5 minutes. Observation: The mixture will melt and effervesce slightly as water/ethanol is evolved.

  • Reflux: Add ethanol (30 mL) to the fused mass. Attach a reflux condenser and heat at boiling point (78°C) for 2–3 hours.

  • Work-up: Cool the mixture to room temperature. Pour into ice-cold water (100 mL).

  • Neutralization: Acidify slightly with dilute HCl (2%) to pH 5–6 to ensure protonation of the lactam.

  • Isolation: Filter the resulting precipitate. Wash with cold water (3 x 10 mL) and cold ethanol (1 x 5 mL).

  • Purification: Recrystallize from hot ethanol.

    • Expected Yield: 70–76%

    • Appearance: Colorless/Pale yellow crystals

    • Melting Point: 155°C

Expert Insight: The initial fusion step is critical. It drives the formation of the enamine intermediate more efficiently than refluxing in solvent from the start.

Protocol B: N1-Alkylation (The "Cesium Effect")

N-alkylation is essential for biological activity (e.g., mimicking the ethyl group in Nalidixic acid). Standard bases like K₂CO₃ often require harsh conditions. Using Cesium Carbonate (Cs₂CO₃) allows for milder, cleaner mono-alkylation.[6]

Reagents:

  • EQC Scaffold (1.0 eq)

  • Alkyl Halide (e.g., Ethyl Iodide, Benzyl Bromide) (1.2 eq)

  • Cesium Carbonate (Cs₂CO₃) (1.5 eq)

  • DMF (Anhydrous)[6]

Step-by-Step Methodology:

  • Dissolution: Dissolve EQC (1.0 mmol) in anhydrous DMF (5 mL) under an inert atmosphere (N₂ or Ar).

  • Deprotonation: Add Cs₂CO₃ (1.5 mmol) and stir at Room Temperature (RT) for 15 minutes. Mechanism: Cs⁺ facilitates the solubility of the carbonate in DMF and forms a "loose" ion pair with the lactam anion, enhancing nucleophilicity.

  • Addition: Dropwise add the alkyl halide (1.2 mmol).

  • Reaction:

    • For reactive halides (Allyl/Benzyl): Stir at RT for 2–4 hours.

    • For unreactive halides (Alkyl chlorides): Heat to 60°C for 4–6 hours.

  • Quench: Pour into crushed ice. The N-alkylated product usually precipitates.

  • Purification: Filter and wash with water. If oil forms, extract with Ethyl Acetate, dry over Na₂SO₄, and concentrate.

Protocol C: Synthesis of Carbohydrazide Precursors

Hydrazides are key intermediates for synthesizing Schiff base anticancer agents (e.g., EGFR inhibitors) and pyrazolo-quinoline hybrids.

Reagents:

  • EQC Scaffold (1.0 eq)

  • Hydrazine Hydrate (99%) (5.0 eq)

  • Ethanol (Absolute)[4][7]

Step-by-Step Methodology:

  • Mixing: Suspend EQC (5 mmol) in absolute ethanol (20 mL).

  • Addition: Add hydrazine hydrate (25 mmol) slowly. Note: Excess hydrazine is used to prevent the formation of the dimer (azine).

  • Reflux: Heat the mixture to reflux for 4–6 hours. The solid starting material will dissolve, followed by the precipitation of the product.[8]

  • Completion Check: Monitor via TLC (System: CHCl₃:MeOH 9:1). The ester spot (high R_f) should disappear.

  • Isolation: Cool to 0°C. Filter the solid hydrazide.

  • Washing: Wash with cold ethanol to remove excess hydrazine.

    • Product: 2-oxo-1,2-dihydroquinoline-3-carbohydrazide.

    • Next Step: React with aldehydes to form hydrazones (Schiff bases).

Application Case Study: EGFR Inhibitor Synthesis

Recent studies demonstrate that 3-substituted quinolones act as dual EGFR/HER-2 inhibitors.[9]

Workflow:

  • Precursor: Start with Protocol C product (Hydrazide).

  • Condensation: React hydrazide with 4-fluorobenzaldehyde (ethanol, cat. acetic acid, reflux 2h).

  • Result: A hydrazone-linked quinolone.

  • Mechanism: The hydrazone linker positions the pendant aromatic ring to interact with the hydrophobic pocket of the kinase domain, while the quinolone lactam mimics the adenine ring of ATP.

Data Summary: Comparative Yields of Derivatives
Derivative TypeMethodBase/CatalystSolventYield (%)Ref
N-Benzyl AlkylationCs₂CO₃DMF92%[1, 2]
N-Ethyl AlkylationK₂CO₃Acetone65%[1]
Hydrazide Nucleophilic Subst.NoneEtOH85%[3]
Carboxylic Acid HydrolysisNaOHEtOH/H₂O90%[4]

References

  • Synthesis of 1-[(Aryl)...]quinoline-3-carboxylic Acid Derivatives. MDPI. Available at: [Link][10]

  • Efficient Cesium Carbonate Promoted N-Alkylations. Organic Chemistry Portal. Available at: [Link]

  • The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules. Available at: [Link]

  • Design, synthesis, and structural elucidation of ethyl 2-amino...quinoline-3-carboxylates. PubMed. Available at: [Link]

  • Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. ResearchGate. Available at: [Link]

Sources

Application

Application Note: Synthesis of Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate Derivatives

Abstract & Scope This application note details the optimized synthesis of ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate (also known as 3-ethoxycarbonylcarbostyril). This scaffold is a critical pharmacophore in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the optimized synthesis of ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate (also known as 3-ethoxycarbonylcarbostyril). This scaffold is a critical pharmacophore in medicinal chemistry, serving as a precursor for kinase inhibitors, anticancer agents (e.g., targeting MCF-7 cell lines), and cannabinoid receptor modulators.

While classical routes often suffer from low yields or unstable precursors, this guide presents two robust protocols:

  • Method A (Standard): Direct Knoevenagel condensation/cyclization for high-purity applications.

  • Method B (Industrial/Robust): One-pot reductive cyclization starting from stable nitro-precursors, ideal for scale-up.

Scientific Background & Mechanism[1][2][3][4]

The synthesis relies on the construction of the pyridine ring onto a benzene core. The 2-oxo-1,2-dihydroquinoline system (carbostyril) is thermodynamically stable, but the introduction of the 3-carboxylate group requires specific orbital alignment during the cyclization step.

Mechanistic Pathway

The reaction proceeds via a tandem Knoevenagel condensation followed by intramolecular lactamization .

  • Activation: The base deprotonates the active methylene of diethyl malonate.

  • Condensation: The enolate attacks the carbonyl of 2-aminobenzaldehyde, eliminating water to form an

    
    -unsaturated ester intermediate.
    
  • Cyclization: The pendant amino group (

    
    ) performs a nucleophilic attack on the ester carbonyl.
    
  • Elimination: Loss of ethanol yields the final thermodynamically stable lactam (2-quinolone).

Reaction Scheme Visualization

The following diagram illustrates the molecular transformation logic.

ReactionMechanism Start 2-Aminobenzaldehyde + Diethyl Malonate Inter1 Knoevenagel Intermediate (Benzylidene) Start->Inter1 Piperidine/AcOH - H2O Transition Intramolecular Nu- Attack (NH2 -> C=O) Inter1->Transition Rotation Final Ethyl 2-oxo-1,2- dihydroquinoline- 3-carboxylate Transition->Final - EtOH Lactamization

Figure 1: Mechanistic flow from condensation to lactamization.

Experimental Protocols

Critical Process Parameters (CPPs)
  • Stoichiometry: A slight excess of diethyl malonate (1.1–1.2 eq) prevents self-condensation of the aldehyde.

  • Catalyst: Piperidine is preferred over pyridine due to higher basicity (

    
     11.2 vs 5.2), facilitating faster enolate formation.
    
  • Temperature: Reflux is mandatory to overcome the energy barrier for the final elimination of ethanol.

Protocol A: Direct Condensation (Standard)

Suitable for high-throughput screening and gram-scale synthesis.

Reagents:

  • 2-Aminobenzaldehyde (freshly prepared or trimer-free): 10.0 mmol

  • Diethyl malonate: 11.0 mmol

  • Piperidine: 5 drops (approx. 0.5 mmol)

  • Glacial Acetic Acid: 2 drops

  • Ethanol (Absolute): 20 mL

Step-by-Step Procedure:

  • Charge: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminobenzaldehyde (1.21 g) in ethanol (20 mL).

  • Addition: Add diethyl malonate (1.76 g, 1.67 mL) followed by piperidine and acetic acid.

  • Reflux: Attach a reflux condenser and heat the mixture to 78–80 °C for 4–6 hours.

    • Checkpoint: Monitor via TLC (Hexane:EtOAc 7:3). The aldehyde spot (

      
      ) should disappear; a fluorescent blue spot (
      
      
      
      ) will appear.
  • Precipitation: Cool the reaction mixture to room temperature, then chill in an ice bath (0–4 °C) for 30 minutes. The product typically precipitates as a yellow/off-white solid.

  • Isolation: Filter the solid under vacuum. Wash the cake with cold ethanol (

    
    ) to remove unreacted malonate and catalyst.
    
  • Purification: Recrystallize from hot ethanol or methanol if necessary.

  • Drying: Dry in a vacuum oven at 50 °C for 4 hours.

Expected Yield: 75–85% Appearance: Pale yellow needles.

Protocol B: Reductive Cyclization (Robust)

Recommended when 2-aminobenzaldehyde availability or stability is an issue. Uses stable 2-nitrobenzaldehyde.

Reagents:

  • 2-Nitrobenzaldehyde: 10.0 mmol

  • Diethyl malonate: 12.0 mmol

  • Iron powder (325 mesh): 50.0 mmol

  • HCl (conc.): 0.5 mL (catalytic activation)

  • Solvent: 50% Aqueous Ethanol (30 mL)

Procedure:

  • Condensation: Reflux 2-nitrobenzaldehyde and diethyl malonate in ethanol for 2 hours to form the nitro-benzylidene intermediate.

  • Reduction/Cyclization: Add Iron powder and HCl carefully. Continue reflux for 4 hours. The Iron reduces the

    
     to 
    
    
    
    in situ, which immediately cyclizes.
  • Workup: Filter hot through a Celite pad to remove Iron residues.

  • Crystallization: The filtrate is cooled; the product crystallizes upon standing.

Quality Control & Validation

To ensure the integrity of the synthesized scaffold, the following analytical data must be verified.

Spectroscopic Data (Reference Standard)
TechniqueSignal / ParameterAssignment / Interpretation
1H NMR (DMSO-

)

12.10 ppm (s, 1H)
NH (Lactam proton, broad singlet,

exchangeable). Confirms cyclization.

8.45 ppm (s, 1H)
H-4 (Vinyl proton of quinolone ring). Characteristic singlet.

4.30 ppm (q, 2H)
O-CH2- (Ester methylene).

1.32 ppm (t, 3H)
-CH3 (Ester methyl).
IR (KBr)1735 cm

C=O (Ester stretch).
1660 cm

C=O (Amide/Lactam stretch). Distinct from ester.[1][2][3][4][5]
Mass Spec

218.1

Molecular ion peak (Calc MW: 217.22).
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield Incomplete condensationEnsure water is removed if using Dean-Stark; verify catalyst activity.
Oiling Out Impure starting materialUse seed crystals during the cooling phase; scratch the flask wall.
Red Coloration Oxidation of aminePerform reaction under Nitrogen atmosphere; use fresh 2-aminobenzaldehyde.
Missing H-4 Signal Ring openingCheck pH; basic conditions can hydrolyze the lactam.

Workflow Visualization

The following diagram outlines the operational workflow from synthesis to validation.

Workflow Step1 Reactants Prep (Aldehyde + Malonate) Step2 Reflux (4-6h) Cat: Piperidine Step1->Step2 Step3 TLC Check (Disappearance of Aldehyde) Step2->Step3 Step3->Step2 Incomplete Step4 Isolation (Cool -> Filter -> Wash) Step3->Step4 Complete Step5 QC Validation (NMR: H-4 Singlet @ 8.5ppm) Step4->Step5

Figure 2: Operational workflow for the synthesis and validation of the target compound.

References

  • Aleksanyan, I. L., et al. (2026).[6] Synthesis of Quinoline Derivatives of Ethyl 3-(4-Methyl-2-oxo-1,2-dihydroquinoline-3-yl)propanoates. ResearchGate. Link

  • Soltani, A., et al. (2016). One-Pot Three-Component Synthesis of Novel Diethyl((2-oxo-1,2-dihydroquinolin-3-yl)(arylamino)methyl)phosphonate as Potential Anticancer Agents. PubMed. Link

  • Al-Bayati, R. I., et al. (2012). Synthesis of New Coumarin and 2-quinolone Derivatives with Expected Biological Activities. Iraqi Journal of Pharmaceutical Sciences. Link

  • BenchChem Technical Guides. (2025). An In-depth Technical Guide to the Knoevenagel Condensation. BenchChem. Link

  • Master Organic Chemistry. Knoevenagel Condensation Reaction Mechanism and Protocols. Link

Sources

Method

Using Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate in multicomponent reactions

Application Note: Advanced Multicomponent Transformations of Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate Executive Summary Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate (also known as 3-ethoxycarbonyl-2-quinolone) is...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Multicomponent Transformations of Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate

Executive Summary

Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate (also known as 3-ethoxycarbonyl-2-quinolone) is a privileged scaffold in drug discovery, serving as a precursor for diverse tricyclic heterocycles including pyrimido[4,5-b]quinolines , benzo[b][1,8]naphthyridines , and pyrazolo[4,3-c]quinolines . Its chemical utility stems from its "push-pull" electronic structure: the C3-ester acts as an electrophilic trap, while the C4-position is activated for nucleophilic attack (in the 4-H form) or acts as a nucleophile (in the 4-OH tautomer).

This guide details high-value protocols for leveraging this scaffold in multicomponent reactions (MCRs) and sequential one-pot transformations, specifically targeting anticancer and antimicrobial pharmacophores.

Chemical Reactivity & Mechanistic Insight

The reactivity of ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate is defined by three reactive centers:

  • C3-Ester Group: Susceptible to nucleophilic attack by amines/hydrazines (amidolysis/hydrazinolysis).

  • C4-Position: In the 4-H derivative, this position is electron-deficient due to conjugation with the C3-ester and C2-lactam, making it a Michael acceptor. In the 4-OH derivative, it acts as a vinylogous acid/nucleophile.

  • N1-Lactam Nitrogen: A site for alkylation to modulate solubility and lipophilicity.

Pathway Visualization: Divergent Synthesis

G Start Ethyl 2-oxo-1,2-dihydroquinoline- 3-carboxylate Path1 Hydrolysis & Condensation Start->Path1  1. Thiourea/K2CO3 2. Cyanoacrylates Path2 Nucleophilic Substitution Start->Path2  Hydrazine Hydrate (Reflux) Path3 Ugi-Smiles (4-OH derivative) Start->Path3  Aldehyde + Amine + Isocyanide Prod1 Pyrazolo[4,3-c]quinolines (Anticancer) Path1->Prod1  Hydrazine Cyclization Prod2 Quinoline-3-carbohydrazides (Oxadiazole Precursors) Path2->Prod2 Prod3 Peptidomimetic Quinolones Path3->Prod3

Caption: Divergent synthetic pathways starting from Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate.

Protocol 1: Sequential MCR for Pyrazolo[4,3-c]quinoline Derivatives

This protocol describes the synthesis of 1-[(aryl)(3-amino-5-oxopyrazolidin-4-ylidene)methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives.[1][2][3][4][5][6] This class of compounds has demonstrated significant anti-breast cancer activity (MCF-7 cell line) .

Mechanism:

  • Hydrolysis: The ester is hydrolyzed to the acid (or salt).[7]

  • Knoevenagel Condensation: Reaction with ethyl 2-cyano-3-substituted acrylate.

  • Cyclization: Hydrazine induced ring closure.

Materials
  • Starting Material: Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate (1.0 equiv)

  • Reagents: Thiourea, Anhydrous Potassium Carbonate (K₂CO₃), Ethyl 3-substituted-2-cyanoacrylates, Hydrazine Hydrate (99%), Triethylamine (Et₃N).[7]

  • Solvents: Ethanol (absolute), Diethyl formamide (DEF) or DMF.[7]

Step-by-Step Procedure
  • Hydrolysis to Acid Intermediate:

    • Dissolve Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate (10 mmol) in absolute ethanol (30 mL).

    • Add thiourea (10 mmol) and anhydrous K₂CO₃ (20 mmol).

    • Reflux the mixture for 3–5 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1).

    • Workup: Cool to room temperature (RT), pour into ice-cold water, and acidify with dilute HCl (2%). Filter the precipitate (2-oxo-1,2-dihydroquinoline-3-carboxylic acid), wash with water, and dry.

    • Yield Expectation: 75–85%.

  • Condensation with Cyanoacrylates:

    • Suspend the carboxylic acid product (5 mmol) in diethyl formamide (15 mL).

    • Add the appropriate ethyl 3-substituted 2-cyanoacrylate (5 mmol) and Et₃N (0.5 mL).

    • Heat under reflux for 4–6 hours.

    • Workup: Cool and pour onto ice/water. Filter the solid product (Vinyl intermediate).

  • Cyclization to Pyrazolo-Quinoline:

    • Dissolve the vinyl intermediate (2 mmol) in ethanol (10 mL).[7]

    • Add hydrazine hydrate (4 mmol) dropwise.

    • Reflux for 6–8 hours.

    • Purification: Cool to RT. The solid product usually precipitates.[7] Filter and recrystallize from ethanol/DMF.

Data Specification Table:

ParameterSpecificationNotes
Temperature Reflux (78–100 °C)Essential for cyclization step.
Stoichiometry 1:1 (Acid:Acrylate)Excess hydrazine (2 equiv) required.[7]
Catalyst Triethylamine (Et₃N)Promotes Knoevenagel condensation.[7]
Key IR Signals 1680–1700 cm⁻¹ (C=O)Lactam and Carboxylic acid carbonyls.[7]

Protocol 2: Direct Hydrazinolysis to Quinoline-3-Carbohydrazide

The carbohydrazide is a versatile "switch" intermediate. It can be converted into 1,3,4-oxadiazoles (via cyclization with carboxylic acids/POCl₃) or 1,2,4-triazoles .[7]

Critical Warning: Reaction conditions must be controlled. Prolonged heating with excess hydrazine in high-boiling solvents can lead to degradation or ring opening (though less prone than coumarins).

Procedure
  • Setup: In a 100 mL round-bottom flask, place Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate (10 mmol).

  • Solvent: Add absolute ethanol (40 mL). Do not use water.[7]

  • Reagent: Add Hydrazine Hydrate (99%, 25 mmol, 2.5 equiv).

  • Reaction: Reflux for 4–6 hours.

    • Observation: The solution typically turns from colorless/pale yellow to a deeper yellow, and a heavy precipitate forms.[7]

  • Isolation: Cool the mixture to 0–5 °C. Filter the solid.

  • Washing: Wash the cake with cold ethanol (2 x 10 mL) and diethyl ether (10 mL).

  • Characterization: The product (Carbohydrazide) shows characteristic NH/NH₂ doublets in IR (3200–3350 cm⁻¹) and loss of the ester ethyl signals in ¹H NMR.[7]

Advanced Application: The Ugi-Smiles Rearrangement

Note: This specific protocol utilizes the 4-hydroxy tautomer/derivative (Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate). If starting from the 4-H ester, oxidation (e.g., KMnO4 or SeO2) or starting from anthranilic acid synthesis is required.[7]

This reaction couples the quinolone scaffold with an aldehyde, an amine, and an isocyanide to form peptidomimetic quinolones in a single pot.[7]

Mechanism: The 4-hydroxy-quinoline ester acts as the acid component (phenol-like). The isocyanide attacks the imine (formed from amine+aldehyde), followed by a Smiles rearrangement where the quinolone oxygen is displaced by the amide nitrogen.[7]

Workflow
  • Mix: Aldehyde (1.0 eq) + Amine (1.0 eq) in Methanol (0.5 M). Stir 30 min to form imine.

  • Add: Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate (1.0 eq).

  • Add: Isocyanide (1.0 eq, e.g., tert-butyl isocyanide).

  • Conditions: Stir at 60 °C for 24–48 hours.

  • Result: Formation of highly functionalized N-alkyl-2-(2-oxo-1,2-dihydroquinolin-3-yl)acetamides.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in MCR Incomplete Knoevenagel condensation.Switch solvent to DMF or Acetic Acid .[7] Add piperidine catalyst.
Ring Opening Excessive nucleophilic attack on Lactam C2.[7]Avoid strong alkalis (NaOH/KOH) at high temps. Use K₂CO₃ or Et₃N .[7]
Product Oiling Incomplete crystallization.[7]Triturate the crude oil with Diethyl Ether or Acetonitrile .[7]
Impurity Profile Azine formation (Hydrazine reaction).[7]Ensure Hydrazine Hydrate is in excess (2.5+ eq) to favor hydrazide over azine.

References

  • Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Source: MDPI (Crystals 2021, 11(5), 571). URL:[Link]

  • Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate in the Smiles rearrangement reaction: straightforward synthesis of amino acid derived quinolin-2(1H)-one enamines. Source: Molecular Diversity (2023).[7][8] URL:[Link]

  • Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. Source: JSciMed Central (2016). URL:[Link]7]

  • The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate (Comparative Chemistry). Source: Molbank (2009). URL:[Link]

Sources

Application

Application Notes and Protocols: Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate in the Smiles Rearrangement

For Researchers, Scientists, and Drug Development Professionals Introduction: A Modern Application of a Classic Rearrangement The Smiles rearrangement, a classic intramolecular nucleophilic aromatic substitution reaction...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Modern Application of a Classic Rearrangement

The Smiles rearrangement, a classic intramolecular nucleophilic aromatic substitution reaction, has found renewed utility in modern synthetic chemistry, particularly in the construction of complex heterocyclic scaffolds relevant to drug discovery. This guide delves into a specific and powerful application: the use of ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate and its 4-hydroxy analogue in a multicomponent reaction featuring a Smiles rearrangement. This approach provides a highly efficient and convergent route to novel amino acid-derived quinolin-2(1H)-one enamines, a class of compounds with significant potential in medicinal chemistry.

The quinolin-2(1H)-one core is a privileged scaffold found in numerous biologically active natural products and synthetic drugs, exhibiting a wide range of therapeutic properties, including antibacterial, anticancer, and anti-inflammatory activities.[1][2] The methodology detailed herein leverages the principles of multicomponent reactions (MCRs), specifically the Ugi-Smiles reaction, to rapidly generate molecular diversity around this valuable core. In this context, the enol form of ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate serves as a phenol surrogate, enabling its participation in a four-component reaction with an amine, an aldehyde, and an isocyanide.[3]

This application note provides a comprehensive overview of the reaction, including its mechanistic underpinnings, detailed experimental protocols, and a summary of its scope, offering researchers a practical guide to harnessing this elegant reaction for the synthesis of novel chemical entities.

Mechanistic Insights: The Ugi-Smiles Reaction Pathway

The reaction proceeds via a Ugi-Smiles four-component reaction (4-CR), a variation of the classical Ugi reaction where the carboxylic acid component is replaced by a phenolic compound.[2] In this specific application, the enol tautomer of ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate functions as the acidic phenolic component.

The reaction is initiated by the condensation of an amine and an aldehyde to form an imine. Concurrently, the isocyanide undergoes α-addition to the imine, which is activated by protonation by the acidic enol of the quinolone. This forms a nitrilium ion intermediate. The subsequent step involves the nucleophilic attack of the enolate oxygen of the quinolone onto the nitrilium ion, forming an intermediate adduct.

The key step of the sequence is the intramolecular Smiles rearrangement. In this step, the nitrogen of the newly formed amide attacks the quinolone ring at the carbon bearing the oxygen, leading to a spirocyclic intermediate. This is followed by the cleavage of the C-O bond, resulting in the transfer of the quinolone moiety from the oxygen to the nitrogen atom. This irreversible rearrangement drives the entire reaction sequence to completion. The final product is a highly functionalized amino acid-derived quinolin-2(1H)-one enamine.

Ugi_Smiles_Mechanism Ugi-Smiles Reaction Mechanism cluster_reactants Reactants Amine R1-NH2 (Amine) Imine Imine Amine->Imine Aldehyde R2-CHO (Aldehyde) Aldehyde->Imine Isocyanide R3-NC (Isocyanide) Nitrilium Nitrilium Ion Isocyanide->Nitrilium Quinolone Ethyl 4-hydroxy-2-oxo-1,2- dihydroquinoline-3-carboxylate (Enol form) Adduct Intermediate Adduct Quinolone->Adduct Imine->Nitrilium Nitrilium->Adduct Spirocyclic Spirocyclic Intermediate Adduct->Spirocyclic Smiles Rearrangement Product Amino acid derived quinolin-2(1H)-one enamine Spirocyclic->Product

Figure 1. A simplified workflow of the Ugi-Smiles reaction.

Experimental Protocols

General Procedure for the Four-Component Synthesis of Amino Acid Derived Quinolin-2(1H)-one Enamines

This protocol is a representative example for the synthesis of the target compounds. Optimization of reaction conditions may be necessary for specific substrates.

Materials:

  • Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate

  • Aldehyde (e.g., benzaldehyde)

  • Amine (e.g., benzylamine)

  • Isocyanide (e.g., tert-butyl isocyanide)

  • Methanol (MeOH), anhydrous

  • Standard laboratory glassware and magnetic stirrer

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Column chromatography apparatus with silica gel

Procedure:

  • To a solution of ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate (1.0 mmol) in methanol (5 mL) in a round-bottom flask, add the aldehyde (1.0 mmol) and the amine (1.0 mmol).

  • Stir the mixture at room temperature for 10-15 minutes to facilitate imine formation.

  • Add the isocyanide (1.0 mmol) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the progress of the reaction by TLC.

  • Upon completion of the reaction (as indicated by TLC), remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired amino acid derived quinolin-2(1H)-one enamine.

  • Characterize the purified product using standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).

Synthesis of Starting Material: Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate

For laboratories that need to synthesize the starting quinolone, a reliable procedure is provided below.

Materials:

  • 2-Aminobenzaldehyde

  • Diethyl malonate

  • Piperidine

  • Ethanol (EtOH)

  • Dilute Hydrochloric Acid (2%)

Procedure:

  • In a suitable vessel, create a fusion mixture of 2-aminobenzaldehyde (0.01 mol) and diethyl malonate (0.01 mol) in the presence of piperidine (2 mL).

  • Heat the mixture on a hot plate for 2-3 minutes.

  • Add ethanol (30 mL) to the reaction mixture and heat under reflux for 2 hours.

  • After cooling, pour the reaction mixture into water and neutralize with 2% dilute hydrochloric acid.

  • Collect the resulting precipitate by filtration, wash with water, and dry.

  • Recrystallize the crude product from ethanol to yield ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate as colorless crystals.

Data Presentation: Scope of the Ugi-Smiles Reaction

The developed four-component reaction demonstrates a broad scope with respect to the aldehyde, amine, and isocyanide components, allowing for the synthesis of a diverse library of quinolin-2(1H)-one enamines. Below is a representative table summarizing the yields obtained with various substrates.

EntryAldehyde (R²)Amine (R¹)Isocyanide (R³)ProductYield (%)
1BenzaldehydeBenzylaminetert-Butyl isocyanide3a85
24-ChlorobenzaldehydeBenzylaminetert-Butyl isocyanide3b82
34-MethoxybenzaldehydeBenzylaminetert-Butyl isocyanide3c88
4BenzaldehydeCyclohexylaminetert-Butyl isocyanide3d78
5BenzaldehydeBenzylamineCyclohexyl isocyanide3e80

Note: The yields presented are indicative and may vary based on the specific reaction conditions and the purity of the starting materials.

Applications in Drug Discovery and Medicinal Chemistry

The quinolin-2(1H)-one scaffold is a cornerstone in the development of new therapeutic agents. Derivatives of this heterocyclic system have been reported to possess a wide array of biological activities, including:

  • Anticancer Activity: Many quinolone derivatives have demonstrated potent antiproliferative effects against various cancer cell lines.[2] The ability to rapidly generate a library of diverse quinolin-2(1H)-one enamines through the Ugi-Smiles reaction provides a valuable tool for structure-activity relationship (SAR) studies aimed at discovering novel anticancer agents.

  • Antibacterial Activity: The quinolone class of antibiotics is well-established. The novel amino acid-derived enamines synthesized via this methodology represent a new chemical space to explore for potential antibacterial agents, possibly with novel mechanisms of action to combat drug-resistant bacteria.

  • Other Therapeutic Areas: The versatility of the quinolin-2(1H)-one core suggests potential applications in other therapeutic areas, such as anti-inflammatory and antiviral drug discovery.[1]

The multicomponent nature of this reaction is particularly advantageous for the construction of compound libraries for high-throughput screening, accelerating the early stages of the drug discovery pipeline.

Workflow Drug Discovery Workflow Start Starting Materials (Quinolone, Aldehyde, Amine, Isocyanide) Reaction Ugi-Smiles Four-Component Reaction Start->Reaction Library Library of diverse quinolin-2(1H)-one enamines Reaction->Library Screening High-Throughput Biological Screening Library->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Lead Lead Compound Identification & Optimization SAR->Lead

Figure 2. A schematic representation of the drug discovery workflow.

Conclusion

The application of ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate and its 4-hydroxy analogue in the Ugi-Smiles multicomponent reaction represents a significant advancement in the synthesis of medicinally relevant heterocyclic compounds. This approach offers high efficiency, operational simplicity, and the ability to rapidly generate molecular diversity from readily available starting materials. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to utilize this powerful synthetic tool in their drug discovery and development endeavors. The resulting amino acid-derived quinolin-2(1H)-one enamines are promising candidates for further biological evaluation and hold the potential to become the next generation of therapeutic agents.

References

  • El Kaïm, L., Grimaud, L., & Oble, J. (2005). Phenol Ugi−Smiles Systems: Strategies for the Multicomponent N-Arylation of Primary Amines with Isocyanides, Aldehydes, and Phenols.
  • Haghipour, S., Mehrdad, M., Hosseini, S., Moazzam, A., Rad-Moghadam, K., & Mahdavi, M. (2023). Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate in the smiles rearrangement reaction: straightforward synthesis of amino acid derived quinolin-2(1H)-one enamines. Molecular Diversity, 27(5), 2345–2352.
  • Al-Bayati, R. I., Ahamad, M. R., & Ahamed, L. S. (2015). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry, 5(4), 125-135.
  • Banu, H., Javed, S. A., & Alam, M. S. (2021). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Molecules, 26(15), 4483.
  • Abdel-Aziz, A. A. M., El-Tohamy, M. F., & El-Sayed, M. A. A. (2021). Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)
  • Ugi, I. (1959). The α-Addition of Immonium Ions and Anions to Isonitriles, a Versatile New Reaction. Angewandte Chemie, 71(11), 386-386.
  • Domling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides.
  • Bouma, S., & Orru, R. V. A. (2021). Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. RSC Medicinal Chemistry, 12(10), 1639-1679.
  • Sadat-Aalaee, S. H., & Saeedi, M. (2021). Ugi Four-Component Reactions Using Alternative Reactants. Molecules, 26(19), 5949.
  • de la Torre, J. C., & Garcia-Urdiales, E. (2021). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules, 26(11), 3224.
  • Haghipour, S., et al. (2023). Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate in the smiles rearrangement reaction: straightforward synthesis of amino acid derived quinolin-2(1H)-one enamines. Molecular Diversity, 27(5), 2345-2352.
  • El Kaim, L., & Grimaud, L. (2009). Beyond the Ugi reaction: less conventional interactions between isocyanides and iminium species. Tetrahedron, 65(12), 2153-2171.
  • Zhu, J., & Bienaymé, H. (Eds.). (2005). Multicomponent Reactions. John Wiley & Sons.
  • Dömling, A. (2006). Recent developments in isocyanide based multicomponent reactions in applied chemistry. Chemical Reviews, 106(1), 17-89.
  • Akritopoulou-Zanze, I. (2017). The Ugi Reaction. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 531-534). Royal Society of Chemistry.
  • Pirrung, M. C. (2009). The story of the Ugi reaction.
  • S. F. Nielsen, T. Nielsen, P. K. Larsen, U. Madsen, E. H. F. Wong, The pharmacology of a series of new quinoxaline-2,3-dione antagonists of the N-methyl-d-aspartate receptor. J. Med. Chem.1990, 33, 71–77.
  • M. C. Pirrung, K. D. Sarma, Multicomponent reactions are accelerated in water. J. Am. Chem. Soc.2004, 126, 444–445.
  • Al-Bayati, R. I., & Ahamad, M. R. (2015). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry, 5(4), 125-135.
  • Banu, H., et al. (2021). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Molecules, 26(15), 4483.
  • Abdel-Aziz, A. A. M., et al. (2021). Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)
  • Gali-Muhtasib, H., et al. (2021). Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. Molecules, 26(11), 3331.

Sources

Method

Synthesis of pyrano[3,2-c]quinoline derivatives from Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate

Introduction: The Therapeutic Promise of Pyrano[3,2-c]quinoline Scaffolds The fusion of pyran and quinoline ring systems to form the pyrano[3,2-c]quinoline core has resulted in a class of heterocyclic compounds with sign...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise of Pyrano[3,2-c]quinoline Scaffolds

The fusion of pyran and quinoline ring systems to form the pyrano[3,2-c]quinoline core has resulted in a class of heterocyclic compounds with significant and diverse pharmacological activities. These structural motifs are prevalent in a number of natural products and have garnered considerable attention from the medicinal chemistry community.[1] The inherent bioactivity of the quinoline nucleus, known for its applications in antimalarial, antimicrobial, and anticancer agents, is further enhanced by the fused pyran ring.[1][2] This combination gives rise to derivatives with a broad spectrum of therapeutic potential, including anticancer, anti-inflammatory, antibacterial, and antidiabetic properties.[1][3][4][5]

Notably, certain pyrano[3,2-c]quinoline derivatives have demonstrated potent activity as inhibitors of crucial biological targets. For instance, they have been investigated as topoisomerase II and DNA gyrase inhibitors, highlighting their potential in developing novel anticancer and antimicrobial agents.[6][7] Furthermore, their role as α-glucosidase inhibitors suggests a promising avenue for the management of diabetes.[4][5] The modular nature of their synthesis allows for extensive structural diversification, enabling the fine-tuning of their pharmacological profiles.

This application note provides a comprehensive guide for the synthesis of pyrano[3,2-c]quinoline derivatives, with a particular focus on multicomponent reactions starting from the versatile precursor, 4-hydroxyquinolin-2-one, which can be derived from ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate. We will delve into the strategic considerations behind the synthetic pathways, provide detailed, step-by-step protocols, and explore the mechanistic underpinnings of these transformations.

Synthetic Strategy: A Multicomponent Approach

The synthesis of pyrano[3,2-c]quinolines is often efficiently achieved through one-pot multicomponent reactions (MCRs). This approach is highly valued in medicinal chemistry for its ability to generate molecular complexity from simple starting materials in a single step, thereby improving efficiency and reducing waste. The general strategy involves the reaction of a 4-hydroxyquinolin-2-one derivative with an aldehyde and an active methylene compound.

Workflow for Pyrano[3,2-c]quinoline Synthesis

Synthetic Workflow A Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate (Starting Material) B Hydrolysis A->B C 2-Oxo-1,2-dihydroquinoline-3-carboxylic acid B->C D Decarboxylation C->D E 4-Hydroxyquinolin-2-one (Key Precursor) D->E F Multicomponent Reaction (Aldehyde, Active Methylene Compound) E->F G Pyrano[3,2-c]quinoline Derivatives (Target Molecules) F->G

Caption: Overall workflow for the synthesis of pyrano[3,2-c]quinoline derivatives.

Part 1: Preparation of the Key Precursor: 4-Hydroxyquinolin-2-one

The successful synthesis of pyrano[3,2-c]quinolines via the multicomponent approach hinges on the availability of the key precursor, 4-hydroxyquinolin-2-one. This intermediate can be prepared from ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate through a two-step hydrolysis and decarboxylation sequence.

Protocol 1.1: Hydrolysis of Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate

This protocol describes the conversion of the starting ester to the corresponding carboxylic acid.

Rationale: The ester group in the starting material is hydrolyzed to a carboxylic acid under basic conditions. This is a standard saponification reaction. Subsequent acidification protonates the carboxylate to yield the desired carboxylic acid.

Materials:

  • Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate

  • Ethanol

  • Potassium carbonate (anhydrous)

  • Thiourea

  • Water

  • Dilute hydrochloric acid

Procedure:

  • In a round-bottom flask, dissolve ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate in ethanol.

  • Add anhydrous potassium carbonate and a catalytic amount of thiourea to the solution.[8]

  • Reflux the mixture with stirring for the time indicated by TLC monitoring until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into cold water and acidify with dilute hydrochloric acid to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain 2-oxo-1,2-dihydroquinoline-3-carboxylic acid.

Protocol 1.2: Decarboxylation of 2-Oxo-1,2-dihydroquinoline-3-carboxylic acid

This protocol outlines the removal of the carboxyl group to furnish the key 4-hydroxyquinolin-2-one precursor.

Rationale: β-keto acids and their vinylogous counterparts are susceptible to decarboxylation upon heating. The reaction proceeds through a cyclic transition state, leading to the formation of an enol, which then tautomerizes to the more stable keto form. In this case, the product exists in the more stable 4-hydroxy-2-quinolone tautomeric form.

Materials:

  • 2-Oxo-1,2-dihydroquinoline-3-carboxylic acid

  • High-boiling point solvent (e.g., N,N-dimethylformamide)

  • Organic acid catalyst (optional)

Procedure:

  • Suspend 2-oxo-1,2-dihydroquinoline-3-carboxylic acid in a high-boiling point solvent such as N,N-dimethylformamide in a round-bottom flask.

  • Heat the mixture to 85-150 °C.[9] The addition of an organic acid can catalyze the reaction.[9]

  • Monitor the evolution of carbon dioxide to gauge the progress of the reaction.

  • Once the decarboxylation is complete (as indicated by the cessation of gas evolution and TLC analysis), cool the reaction mixture.

  • Pour the cooled mixture into water to precipitate the product.

  • Filter the solid, wash with water, and dry to yield 4-hydroxyquinolin-2-one.

Part 2: Synthesis of Pyrano[3,2-c]quinoline Derivatives via Multicomponent Reactions

With the key precursor in hand, the focus shifts to the convergent synthesis of the target pyrano[3,2-c]quinoline derivatives. Both conventional heating and microwave-assisted methods have proven effective.

Protocol 2.1: L-Proline Catalyzed Synthesis of 4-Aryl-3,4-dihydropyrano[3,2-c]quinolin-2,5-diones

This protocol details a three-component reaction using L-proline as an organocatalyst.[10]

Rationale: L-proline acts as a bifunctional catalyst. The carboxylic acid moiety can activate the aldehyde, while the secondary amine can participate in enamine formation with the active methylene compound (Meldrum's acid), facilitating the Knoevenagel condensation. This is followed by a Michael addition of the 4-hydroxyquinolin-2-one and subsequent cyclization.

Materials:

  • 4-Hydroxyquinolin-2-one (or its N-substituted derivatives)

  • Aromatic aldehyde

  • Meldrum's acid

  • L-proline (10 mol%)

  • Ethanol

Procedure:

  • To a solution of the aromatic aldehyde (1 mmol) in ethanol, add 4-hydroxyquinolin-2-one (1 mmol), Meldrum's acid (1 mmol), and L-proline (0.1 mmol).[10]

  • Stir the reaction mixture at room temperature or reflux, monitoring the progress by TLC.

  • Upon completion, the product often precipitates from the reaction mixture.

  • Filter the solid product, wash with cold ethanol, and dry to obtain the desired 4-aryl-3,4-dihydropyrano[3,2-c]quinolin-2,5-dione.

Protocol 2.2: Microwave-Assisted Synthesis of Ethyl 2-amino-4-(furan-2-yl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylates

This protocol showcases the efficiency of microwave irradiation in accelerating the synthesis.[7]

Rationale: Microwave heating can significantly reduce reaction times and improve yields by promoting rapid and uniform heating of the reaction mixture. The mechanism involves a Michael addition followed by an intramolecular cyclization and tautomerization.

Materials:

  • 4-Hydroxy-2-oxo-1,2-dihydroquinoline derivatives

  • Ethyl (E)-2-cyano-3-(furan-2-yl)acrylate

  • Potassium carbonate (K₂CO₃)

  • Ethanol

Procedure:

  • In a microwave-safe vessel, combine the 4-hydroxy-2-oxo-1,2-dihydroquinoline derivative (1 mmol), ethyl (E)-2-cyano-3-(furan-2-yl)acrylate (1 mmol), and a catalytic amount of K₂CO₃ in ethanol.[7]

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a predetermined temperature and time (e.g., 3-10 minutes).[7]

  • After cooling, the product usually precipitates.

  • Filter the solid, wash with cold ethanol, and dry to afford the target pyrano[3,2-c]quinoline derivative.

Reaction Mechanism

Reaction Mechanism cluster_0 Step 1: Michael Addition cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Dehydration/Tautomerization A 4-Hydroxyquinolin-2-one C Michael Adduct Intermediate A->C + B Activated Alkene (from Aldehyde and Active Methylene Compound) B->C D Michael Adduct Intermediate E Cyclized Intermediate D->E F Cyclized Intermediate G Pyrano[3,2-c]quinoline F->G - H₂O

Caption: Generalized mechanism for the formation of pyrano[3,2-c]quinolines.

Data Presentation: A Comparative Overview

The choice of reaction conditions can significantly impact the yield and reaction time. The following table summarizes a comparison between conventional heating and microwave-assisted synthesis for a specific set of pyrano[3,2-c]quinoline derivatives.

CompoundMethod I (Conventional Heating) Time (h)Method II (Microwave) Time (min)Method I Yield (%)Method II Yield (%)Reference
3a 1237590
3b 1446592
3c 1547794
3d 1878092
3e 2067888
3f 2686480
3g 2096578
3h 24108285

Conclusion and Future Perspectives

The synthetic routes outlined in this application note provide robust and efficient methods for accessing a diverse range of pyrano[3,2-c]quinoline derivatives. The use of multicomponent reactions, particularly under microwave irradiation, offers significant advantages in terms of reaction speed and yield. The versatility of the 4-hydroxyquinolin-2-one precursor allows for the introduction of various substituents, enabling the generation of extensive compound libraries for drug discovery programs.

Future research in this area will likely focus on the development of novel catalysts, including enantioselective catalysts, to control the stereochemistry of the products. Furthermore, the exploration of new multicomponent reaction partners will undoubtedly lead to the discovery of novel pyrano[3,2-c]quinoline scaffolds with unique biological activities. The continued investigation of the structure-activity relationships of these compounds will be crucial in guiding the design of the next generation of therapeutic agents based on this privileged heterocyclic system.

References

  • Al-Ostoot, F. H., et al. (2022). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 27(19), 6521. [Link]

  • Banu, H., et al. (2018). Synthesis and Biological Screening of Pyrano[3,2-c]quinoline Analogues as Anti-inflammatory and Anticancer Agents. Scientific Reports, 8(1), 3428. [Link]

  • Dembitsky, V. M., & Gloriozova, T. A. (2021). Synthesis of pyrano[3,2-c]quinoline derivatives. ResearchGate. [Link]

  • Duan, Y., et al. (2022). Synthesis of pyrano[3,2-c]quinolones and furo[3,2-c]quinolones via acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one and propargylic alcohols. RSC Advances, 12(34), 21066-21078. [Link]

  • El-Sayed, N. N. E., et al. (2023). Microwave-assisted synthesis and in vitro and in silico studies of pyrano[3,2-c]quinoline-3-carboxylates as dual acting anti-cancer and anti-microbial agents and potential topoisomerase II and DNA-gyrase inhibitors. RSC Advances, 13(4), 2345-2361. [Link]

  • Google Patents. (2019). Decarboxylation method of heterocyclic carboxylic acid compounds. CN109694343B.
  • Mhaske, S. B., & Argade, N. P. (2006). The Chemistry of Recently Isolated Natural Products. Tetrahedron, 62(42), 9787-9826.
  • Mohassab, A. M., et al. (2023). Microwave-assisted synthesis and in vitro and in silico studies of pyrano[3,2-c]quinoline-3-carboxylates as dual acting anti-cancer and anti-microbial agents and potential topoisomerase II and DNA-gyrase inhibitors. RSC Advances, 13(4), 2345-2361. [Link]

  • Nemtsev, A. V., et al. (2016). Synthesis of novel pyrano[3,2-c]quinoline-2,5-diones using an acidic ionic liquid catalyst. Tetrahedron Letters, 57(29), 3171-3174. [Link]

  • Ramezani, M., et al. (2021). Novel Pyrano[3,2-c]quinoline-1,2,3-triazole Hybrids as Potential Anti-Diabetic Agents: In Vitro α-Glucosidase Inhibition, Kinetic, and Molecular Dynamics Simulation. Molecules, 26(16), 4987. [Link]

  • ResearchGate. (n.d.). Synthesis of pyrano[3,2-c]quinoline-3-carbaldehyde (31). [Link]

  • Safari, J., & Gandomi-Ravandi, S. (2014). An efficient one-pot synthesis of pyrano[3,2-c]quinolin-2,5-dione derivatives catalyzed by L-proline. Journal of the Iranian Chemical Society, 11(4), 1059-1064.
  • Sadeghpour, H., et al. (2023). In vivo and in silico evaluations of a synthetic pyrano[3,2-c]quinoline derivative as a potent anti-diabetic agent. Darujournal of Pharmaceutical Sciences, 31(1), 1-8. [Link]

  • Valadbeigi, Y., & Sheibani, H. (2013). An Efficient One-Pot Synthesis of Pyrano[3,2-c]quinolin-2,5-dione Derivatives Catalyzed by L-Proline. E-Journal of Chemistry, 2013. [Link]

Sources

Application

Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate in click chemistry reactions

Application Note: Functionalization and Bioconjugation of Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate via CuAAC Click Chemistry Executive Summary Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate is a privileged scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Functionalization and Bioconjugation of Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate via CuAAC Click Chemistry

Executive Summary

Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate is a privileged scaffold in medicinal chemistry, known for its intrinsic fluorescence and broad biological activity (anticancer, antibacterial). However, its utility is often limited by the lack of a "clickable" handle for bioconjugation or library generation.

This guide details the transformation of this inert ester into a high-utility "Click" precursor via N-propargylation , followed by the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) . This protocol enables the rapid synthesis of 1,2,3-triazole-linked quinolone hybrids, widely used as fluorescent probes and kinase inhibitors (e.g., Src, EGFR).

Strategic Workflow & Mechanism

The transformation relies on the acidity of the N1-proton (pKa ~13-14) of the quinolone ring. We first install an alkyne handle at N1, creating a dipolarophile ready for "Click" reaction with any organic azide.

Key Advantages of this Route:

  • Regioselectivity: The CuAAC reaction yields exclusively the 1,4-disubstituted 1,2,3-triazole.[1]

  • Fluorescence Retention: The triazole ring often acts as a bioisostere of an amide, extending the conjugation and potentially modulating the Stokes shift of the quinolone fluorophore.

  • Stability: The resulting triazole linkage is resistant to metabolic degradation.

QuinoloneClickWorkflow SM Ethyl 2-oxo-1,2- dihydroquinoline-3-carboxylate (Starting Material) Step1 Step 1: N-Functionalization (S_N2 Reaction) SM->Step1 + Propargyl Bromide + K2CO3 / DMF Intermediate N-Propargyl Quinolone (Click-Ready Scaffold) Step1->Intermediate Yield > 85% Step2 Step 2: CuAAC Click (Cycloaddition) Intermediate->Step2 + R-N3 (Azide) + CuSO4 / Na-Ascorbate Product 1,2,3-Triazole-Quinolone Hybrid Step2->Product 1,4-Regioisomer

Figure 1: Synthetic workflow transforming the inert quinolone ester into a bioactive triazole hybrid.

Detailed Protocols

Protocol A: Synthesis of the "Clickable" Precursor (N-Propargylation)

Objective: Install a terminal alkyne at the N1 position.

Reagents:

  • Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate (1.0 equiv)

  • Propargyl bromide (1.2 equiv, 80% in toluene)

  • Potassium carbonate (

    
    , 2.0 equiv, anhydrous)
    
  • Solvent: DMF (Dimethylformamide) or Acetone

Procedure:

  • Dissolution: Dissolve the quinolone ester (e.g., 1.0 mmol) in anhydrous DMF (5 mL).

  • Deprotonation: Add

    
     (2.0 mmol) and stir at Room Temperature (RT) for 15 minutes. The suspension may change color, indicating anion formation.
    
  • Alkylation: Dropwise add propargyl bromide (1.2 mmol).

  • Reaction: Stir at RT for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3). The N-propargyl product usually moves faster (higher

    
    ) than the starting material.
    
  • Workup: Pour the mixture into ice-cold water (50 mL). The product typically precipitates as a solid. Filter, wash with water, and dry. If oil forms, extract with Ethyl Acetate.

  • QC: Verify by

    
     NMR. Look for the triplet of the alkyne proton (
    
    
    
    ppm) and the doublet of the
    
    
    group (
    
    
    ppm).
Protocol B: The Click Reaction (CuAAC)

Objective: Coupling the N-propargyl quinolone with an azide (R-


).

Reagents:

  • N-Propargyl quinolone derivative (1.0 equiv)

  • Organic Azide (1.1 equiv)

  • Copper(II) Sulfate Pentahydrate (

    
    , 10 mol%)
    
  • Sodium Ascorbate (20 mol%)

  • Solvent:

    
    -BuOH : 
    
    
    
    (1:1) or DMF :
    
    
    (if solubility is an issue).

Procedure:

  • Setup: In a reaction vial, suspend the N-propargyl quinolone and the azide in the solvent mixture (approx. 0.2 M concentration).

  • Catalyst Prep: Prepare fresh stock solutions of

    
     (1M in water) and Sodium Ascorbate (1M in water).
    
  • Initiation: Add the

    
     solution followed immediately by the Sodium Ascorbate solution. The mixture may turn bright yellow/orange (formation of Cu(I)).
    
  • Reaction: Stir vigorously at RT for 6–12 hours.

    • Tip: If the reaction stalls, heat to 40°C.

  • Quenching: Dilute with water. If the product precipitates, filter it. If not, extract with DCM.

  • Purification: Most click products are pure enough after washing with water/brine. If copper residues persist (green tint), wash the organic layer with 10%

    
     or EDTA solution.
    

Representative Data & Applications

Application 1: Drug Discovery (Kinase Inhibition)

Triazole-linked quinolones mimic the ATP-binding motif of kinases. Specifically, derivatives where the azide component (


) is a benzyl or phenyl group have shown potency against Src Kinase  and EGFR .

Table 1: Representative Yields and Conditions

EntryAzide Component (

)
Reaction TimeYield (%)Application Potential
1 Benzyl azide4 h92%Antimicrobial / EGFR Inhibitor
2 Phenyl azide6 h88%Src Kinase Inhibitor
3 Azido-sugar (Glucose)12 h81%Glycoconjugate / Targeting
4 PEG-Azide8 h95%Solubility Enhancement
Application 2: Fluorescent Probes

The quinolone core is fluorogenic. By "clicking" it to a non-fluorescent biomolecule, the quinolone acts as a reporter.

  • Excitation: ~300–330 nm

  • Emission: ~400–450 nm (Blue/Cyan)

  • Stokes Shift: Large Stokes shifts (>100 nm) are often observed, reducing self-quenching and background noise in biological imaging.

Troubleshooting & Critical Parameters

  • Copper Toxicity: For live-cell applications, standard CuAAC is toxic.

    • Solution: Use SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition) if the quinolone is modified with a cyclooctyne instead of a linear alkyne, or use Cu-chelating ligands (e.g., THPTA) to protect cells.

  • Hydrolysis Risk: The ethyl ester at C3 is stable at neutral pH but can hydrolyze to the acid in strong base (NaOH). Use

    
     or DIPEA and avoid prolonged exposure to high pH.
    
  • Solubility: If the N-propargyl quinolone precipitates out of water/

    
    -BuOH, switch to DMSO or DMF.
    

References

  • Recent advances in triazole synthesis via click chemistry and their pharmacological applications. Source: PubMed (2024). URL:[Link]

  • Click synthesis of quinoline-1,2,3-triazole hybrids. Source: ResearchGate.[1] URL:[Link]

  • Synthesis of 1,4-disubstituted 1,2,3-triazole Derivatives Using Click Chemistry and their Src Kinase Activities. Source: PubMed. URL:[Link]

  • Fluorescent properties of aurone-derived triazoles. (Contextual reference for fluorescence of similar scaffolds). Source: American Chemical Society / Digitell. URL:[Link]

  • Synthesis and evaluation of new 2-oxo-1,2-dihydroquinoline-3-carboxamides as potent inhibitors. Source: ResearchGate (2022). URL:[Link]

Sources

Method

Application Note: A Multi-faceted Approach to the Analytical Characterization of Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate

Abstract Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate is a key heterocyclic scaffold with significant potential in medicinal chemistry and drug discovery.[1] As with any compound intended for further development, rigor...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate is a key heterocyclic scaffold with significant potential in medicinal chemistry and drug discovery.[1] As with any compound intended for further development, rigorous and unambiguous characterization is paramount to ensure identity, purity, and stability. This application note provides a comprehensive guide to the essential analytical methods required for the thorough characterization of this molecule. We delve into the practical application and theoretical underpinnings of chromatographic, spectroscopic, and thermal analysis techniques, offering detailed protocols and interpretation guidance for each.

Introduction: The Importance of Rigorous Characterization

The 2-oxo-1,2-dihydroquinoline core is a privileged structure found in numerous FDA-approved drugs and clinical candidates.[1][2] Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate serves as a versatile starting material for synthesizing a diverse library of potentially therapeutic agents.[3] The integrity of any subsequent research and development hinges on the quality of this initial building block. Therefore, a multi-technique analytical approach is not merely a procedural formality but a scientific necessity to establish an unimpeachable chemical profile.

This guide moves beyond simple data reporting, focusing on an integrated workflow. We will explore how data from various techniques are synergistically used to build a complete and validated profile of the target compound.

Physicochemical Profile

A foundational step in characterization is the determination of basic physicochemical properties. These constants serve as primary indicators of identity and purity.

PropertyValueSource
Chemical Structure Chemical Structure of Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylateN/A
Molecular Formula C₁₂H₁₁NO₃[3]
Molecular Weight 217.22 g/mol [3]
Appearance Colorless/white crystals[3]
Melting Point (m.p.) ~155 °C[3]

Chromatographic Methods: Assessing Purity

Chromatography is the cornerstone for determining the purity of a synthesized compound. It separates the target molecule from unreacted starting materials, byproducts, and other impurities.

High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: HPLC, particularly in the reverse-phase mode, is the gold standard for quantitative purity analysis. The choice of a C18 column is based on its versatility and effectiveness in retaining moderately polar organic molecules like our target compound. The mobile phase, a mixture of acetonitrile and water, is selected to provide optimal resolution and peak shape. Acetonitrile is a common organic modifier that offers good elution strength and low UV cutoff. A gradient elution is often preferred over isocratic elution to ensure that both early-eluting polar impurities and late-eluting nonpolar impurities are resolved and detected within a reasonable timeframe. UV detection is ideal due to the chromophoric nature of the quinoline ring system.

Protocol: Purity Determination by Reverse-Phase HPLC

  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of acetonitrile or methanol to create a 1 mg/mL stock solution. Further dilute to a working concentration of ~0.1 mg/mL with the initial mobile phase composition.

  • Instrumentation & Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: 10% B to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions over 1 minute, and equilibrate for 2 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks.

    • The retention time (tR) of the main peak serves as an identity check for the specific method.

Table 1: HPLC Method Parameters

ParameterConditionRationale
Column C18 (4.6 x 150 mm, 5 µm)Standard for reverse-phase separation of small organic molecules.
Mobile Phase A: H₂O + 0.1% FA; B: ACN + 0.1% FAProvides good peak shape and ionization for potential MS coupling.
Elution GradientEnsures elution and separation of impurities with varying polarities.
Detector UV, 254 nmThe aromatic quinoline system strongly absorbs UV light.
Thin-Layer Chromatography (TLC)

Expertise & Experience: TLC is an indispensable, rapid, and cost-effective tool for qualitatively monitoring reaction progress and guiding purification strategies like column chromatography.[2] The choice of eluent (mobile phase) is critical; a mixture of a nonpolar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) allows for fine-tuning of the separation.[4][5] Visualization under UV light is non-destructive and highly effective for aromatic compounds.

Protocol: Reaction Monitoring by TLC

  • Plate Preparation: Use silica gel 60 F254 plates.

  • Spotting: Dissolve a small amount of the reaction mixture and starting material standards in a volatile solvent (e.g., dichloromethane). Spot them carefully onto the plate.

  • Development: Place the plate in a developing chamber containing an appropriate eluent system (e.g., Hexane:Ethyl Acetate, 2:1 v/v).[4]

  • Visualization: After the solvent front nears the top, remove the plate, dry it, and visualize the spots under a UV lamp at 254 nm. The product spot should have a different Rf value than the starting materials.

Spectroscopic Analysis: Unambiguous Structural Elucidation

Once purity is established, spectroscopic methods are employed to confirm that the molecular structure is indeed the desired one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful technique for elucidating the precise structure of an organic molecule. ¹H NMR provides information about the number of different types of protons and their neighboring environments, while ¹³C NMR reveals the number and types of carbon atoms. For a molecule like Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate, the spectra are highly characteristic. The use of deuterated solvents like DMSO-d₆ is common for quinolone derivatives.[3][6]

Protocol: NMR Structural Confirmation

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.

  • Data Interpretation:

    • ¹H NMR: Expect a triplet for the -CH₃ protons and a quartet for the -OCH₂- protons of the ethyl group. The aromatic protons on the quinoline ring will appear as a multiplet. A key diagnostic signal is the singlet for the proton at the C4 position of the quinoline ring, which typically appears at a high chemical shift (downfield).[3]

    • ¹³C NMR: Expect signals for the two carbonyl carbons (ester and amide), the carbons of the ethyl group, and the carbons of the quinoline ring system.[6]

Table 2: Expected NMR Chemical Shifts (in DMSO-d₆)

Assignment¹H δ (ppm)¹³C δ (ppm)MultiplicityNotes
Ethyl -CH₃~1.32~14.5TripletCoupled to -OCH₂-
Ethyl -OCH₂-~4.22~60.0QuartetCoupled to -CH₃
Aromatic H's~7.21–7.82~115-140Multiplet4 protons on the fused benzene ring.
Quinoline H-4~8.86~145.0SingletDiagnostic singlet at a downfield shift.
Ester C=ON/A~165.0N/ACarbonyl of the ethyl ester.
Amide C=ON/A~162.0N/ACarbonyl of the quinolone ring (C2).

Note: Chemical shifts are approximate and can vary based on solvent and concentration.[3]

Mass Spectrometry (MS)

Expertise & Experience: MS provides the molecular weight of the compound, offering a fundamental confirmation of its identity. Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, typically yielding the protonated molecular ion [M+H]⁺ in positive ion mode. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the unambiguous determination of the molecular formula.

Protocol: Molecular Weight Verification by ESI-MS

  • Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in methanol or acetonitrile.

  • Infusion: Infuse the sample directly into the ESI source or inject it via an HPLC system.

  • Data Acquisition: Acquire the spectrum in positive ion mode over a mass range of m/z 50-500.

  • Data Interpretation: Identify the base peak. For this compound, the expected [M+H]⁺ ion would be at m/z 218.22. The presence of this peak confirms the molecular weight.

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups. The carbonyl (C=O) stretches are particularly strong and diagnostic. The presence of two distinct carbonyl absorptions is a key indicator of the correct structure.

Protocol: Functional Group Analysis by FT-IR

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

  • Data Interpretation: Identify characteristic absorption bands.

Table 3: Characteristic IR Absorption Bands

Frequency (cm⁻¹)Functional GroupVibration
~3200-3000N-HStretch
~1738C=O (Ester)Stretch
~1686C=O (Amide)Stretch
~1600-1580C=CAromatic Ring Stretch
~1120-1060C-OStretch

Source: Data derived from similar synthesized compounds.[3]

Thermal Analysis: Stability and Phase Behavior

Thermal analysis provides critical information about the material's stability, melting behavior, and potential polymorphism, which are vital for drug development and formulation.[7][8]

Protocol: Thermal Stability Assessment

  • Instrumentation: Use a simultaneous TGA/DSC instrument.

  • Sample Preparation: Place 2-5 mg of the sample in an aluminum pan.

  • Conditions: Heat the sample under a nitrogen atmosphere (flow rate ~25 mL/min) at a constant rate (e.g., 10 °C/min) from room temperature to a temperature above its decomposition point (e.g., 400 °C).[7]

  • Data Interpretation:

    • DSC Curve: An endothermic peak will be observed corresponding to the melting of the compound. The onset temperature of this peak is the melting point.[7]

    • TGA Curve: The TGA curve will show a stable baseline (no weight loss) until the onset of thermal decomposition, at which point a sharp drop in mass will be observed. This indicates the temperature limit of the compound's thermal stability.[7]

Integrated Analytical Workflow

A logical and efficient workflow ensures that all necessary data is collected to build a comprehensive characterization package. The following diagram illustrates a typical workflow for a newly synthesized batch of Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate.

G cluster_0 Initial Quality Check cluster_1 Purity Assessment cluster_2 Structural Confirmation cluster_3 Physicochemical Properties cluster_4 Final Validation TLC TLC Monitoring (Reaction Progress) HPLC HPLC-UV (>95% Purity?) TLC->HPLC NMR 1H & 13C NMR (Structure Match?) HPLC->NMR Yes Fail Repurify / Resynthesize HPLC->Fail No MS HRMS (Correct Formula?) NMR->MS Yes NMR->Fail No IR FT-IR (Functional Groups) MS->IR Yes MS->Fail No Thermal TGA/DSC (Melting Point & Stability) IR->Thermal Pass Batch Released (Certificate of Analysis) Thermal->Pass

Caption: Integrated workflow for the complete characterization of the target compound.

Conclusion

The analytical characterization of Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate requires a synergistic combination of chromatographic, spectroscopic, and thermal techniques. By following the protocols and interpretive guidance outlined in this application note, researchers can confidently establish the identity, purity, and stability of their material. This rigorous approach provides the solid analytical foundation necessary for advancing promising compounds through the drug discovery and development pipeline.

References

  • Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. MDPI. Available at: [Link]

  • Ethyl 2-(12-Oxo-10,12-dihydroisoindolo[1,2-b] Quinazolin-10-yl) Acetate. MDPI. Available at: [Link]

  • Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. MDPI. Available at: [Link]

  • Thermal analyses of some fluoroquinolone pharmaceutical compounds in comparison with molecular orbital calculations. New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • General procedure for the preparation of 1-18. Available at: [Link]

  • Design, Synthesis, in vitro and in silico Characterization of 2-Quinolone-L-alaninate-1,2,3-triazoles as Antimicrobial Agents. PubMed Central. Available at: [Link]

  • Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. RSC Publishing. Available at: [Link]

  • Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. JSciMed Central. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate Synthesis

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Yield Optimization & Troubleshooting Executive Summary This technical guide addresses yield attrition in the synthesis of Ethyl 2-ox...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Yield Optimization & Troubleshooting

Executive Summary

This technical guide addresses yield attrition in the synthesis of Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate (CAS: 40059-53-8). Low yields in this synthesis are rarely due to "bad luck" but rather specific, diagnosable kinetic traps.

We cover the two primary synthetic routes:

  • The Industrial Standard (Gould-Jacobs): Best for scale-up (>100g), but requires high-temperature management.

  • The Lab-Scale Method (Knoevenagel/Cyclization): Best for rapid bench work (<10g), but sensitive to water and catalyst choice.

Module 1: The Gould-Jacobs Protocol (Industrial Standard)

Target Audience: Process Chemists, Scale-up Engineers Core Reaction: Aniline + Diethyl Ethoxymethylenemalonate (EMME)


 Enamine 

Quinolone.
The Critical Bottleneck: Thermal Cyclization

The most common point of failure is Step 2 (Cyclization) . The intermediate enamine requires temperatures


C to undergo intramolecular cyclization. Standard solvents (Toluene, DMF) boil too low, leading to incomplete conversion.
Optimized Protocol
ParameterRecommendationTechnical Rationale
Solvent Diphenyl Ether (Dowtherm A) Boiling point ~258°C allows the reaction to overcome the high activation energy barrier for cyclization.
Concentration 0.5 M - 1.0 M High dilution minimizes intermolecular polymerization (tar formation).
Temperature 250°C - 260°C Below 240°C: Reaction stalls. Above 270°C: Decomposition dominates.
Atmosphere Argon/Nitrogen Flow Essential to sweep away the ethanol byproduct, driving the equilibrium forward (Le Chatelier's principle).
Troubleshooting Workflow
  • Issue: "My reaction mixture turned into a black tar."

    • Cause: Localized overheating or insufficient stirring.

    • Fix: Pre-heat the Dowtherm A before adding the enamine intermediate dropwise. This ensures instant cyclization and prevents accumulation of unreacted intermediate.

Module 2: The Knoevenagel Route (Lab Scale)

Target Audience: Medicinal Chemists, Academic Researchers Core Reaction: 2-Aminobenzaldehyde + Diethyl Malonate


 Quinolone.
The Critical Bottleneck: Catalyst & Water Management

This route is an equilibrium process. If water (byproduct) is not removed, the reaction stalls or reverses.

Optimized Protocol (Piperidine Catalysis)
  • Reagents: 2-Aminobenzaldehyde (1.0 eq), Diethyl Malonate (1.1 eq).

  • Catalyst: Piperidine (0.1 eq) + Glacial Acetic Acid (drops).

  • Solvent: Ethanol (reflux).[1]

  • Yield Expectation: 70-80%.

Step-by-Step Optimization:

  • Catalyst Choice: Piperidine is superior to simple inorganic bases because it forms a reactive iminium ion intermediate with the aldehyde, accelerating the nucleophilic attack by malonate.

  • Water Removal: For scales >5g, use a Dean-Stark trap with Toluene instead of Ethanol to physically remove water.

  • Purification: The product crystallizes beautifully from Ethanol .

    • Technique: Dissolve crude in boiling ethanol. If it doesn't dissolve, add small amounts of DMF. Cool slowly to 4°C.

Visualizing the Mechanism (Why Piperidine Works)

G Start 2-Aminobenzaldehyde Inter1 Iminium Ion (Activated Electrophile) Start->Inter1 + Cat (-H2O) Cat Piperidine Catalyst Cat->Inter1 Activates Cyclization Intramolecular Cyclization (-EtOH) Inter1->Cyclization + Malonate Malonate Diethyl Malonate (Nucleophile) Malonate->Cyclization Product Ethyl 2-oxo-1,2- dihydroquinoline-3-carboxylate Cyclization->Product

Figure 1: The catalytic cycle showing how Piperidine activates the aldehyde, facilitating the attack by diethyl malonate.

Module 3: Troubleshooting & Quality Control

Common Failure Modes (FAQ)

Q1: The product precipitates as an oil, not a solid. What do I do?

  • Diagnosis: "Oiling out" occurs when the solution is too concentrated or contains impurities (unreacted aldehyde).

  • The Fix: Re-dissolve the oil in hot Ethanol. Add n-Hexane dropwise until the solution turns slightly cloudy (turbid). Remove from heat immediately and let it stand undisturbed. The slow cooling induces nucleation.

Q2: My melting point is 120°C, but literature says 155°C.

  • Diagnosis: You likely isolated the intermediate enamine (in Gould-Jacobs) or the uncyclized Knoevenagel adduct .

  • The Fix: Check IR.

    • Product: Strong bands at ~1680 cm⁻¹ (Amide C=O) and ~1730 cm⁻¹ (Ester C=O).

    • Intermediate: Broad OH/NH bands and lack of the characteristic quinolone ring vibrations.

    • Action: Reflux the material in glacial acetic acid or Dowtherm A to force cyclization.

Q3: The product is yellow/brown instead of white.

  • Diagnosis: Oxidation of the amino group or trace aniline polymerization.

  • The Fix: Recrystallize from Ethanol + Activated Carbon . Boil the solution with charcoal for 5 minutes, filter hot through Celite, then cool.

Diagnostic Logic Tree

Troubleshooting Start Low Yield / Impure Product CheckTLC Check TLC (Is SM consumed?) Start->CheckTLC SM_Present Yes (SM Visible) CheckTLC->SM_Present Incomplete Rxn SM_Gone No (SM Gone) CheckTLC->SM_Gone Workup Issue WaterCheck Check Water Removal (Did you use Dean-Stark?) SM_Present->WaterCheck Knoevenagel Route TempCheck Check Reaction Temp (Was it >250°C?) SM_Present->TempCheck Gould-Jacobs Route Solubility Product trapped in Mother Liquor? SM_Gone->Solubility Action1 Action: Add Azeotropic Solvent (Toluene) WaterCheck->Action1 Action2 Action: Switch to Dowtherm A TempCheck->Action2 Action3 Action: Evaporate & Recrystallize (EtOH) Solubility->Action3

Figure 2: Decision matrix for diagnosing yield loss.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society.

  • Organic Syntheses. Diethyl Aminomalonate Hydrochloride and related derivatives. (Foundational procedure for malonate handling).

  • El-Hiti, G. A., et al. (2016).[2] Synthesis of 2-Oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives. (Specific protocol for 2-aminobenzaldehyde route).

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization.[1] (Solubility data for esters).

  • PubChem. Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate Compound Summary. (Physical properties verification).

Sources

Optimization

Technical Support Center: Purification of Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate

Welcome to the dedicated support center for the purification of Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide expert ins...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated support center for the purification of Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for challenges encountered during the recrystallization of this important quinoline derivative. The 2-oxo-1,2-dihydroquinoline core is a significant chemotype in drug discovery, appearing in several FDA-approved drugs.[1]

This document is structured to offer direct, actionable advice through a series of frequently asked questions and a detailed troubleshooting guide.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind purifying Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate by recrystallization?

Recrystallization is a purification technique based on differential solubility.[2] The core principle is that the solubility of a solid compound in a solvent increases with temperature. For Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate, the process involves dissolving the impure, synthesized solid in a minimum amount of a suitable hot solvent to create a saturated solution.[3][4] As this solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a pure form. The impurities, which are either present in smaller amounts or have different solubility characteristics, remain dissolved in the cold solvent (the "mother liquor").[3] This allows for the separation of the pure crystals by filtration.

Q2: What is the recommended solvent for the recrystallization of Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate?

Based on established synthesis protocols, ethanol is the recommended and field-proven solvent for the recrystallization of Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate.[5]

A good recrystallization solvent should meet several criteria:

  • High Solubility at High Temperatures: The compound should be very soluble in boiling ethanol to allow for complete dissolution.

  • Low Solubility at Low Temperatures: The compound should be poorly soluble in cold ethanol to maximize the recovery of pure crystals upon cooling.[4]

  • Inertness: Ethanol is chemically inert and will not react with the target compound.[3]

  • Volatility: Ethanol has a relatively low boiling point (78 °C), making it easy to remove from the final crystalline product during the drying phase.[3]

  • Impurity Solubility: Ideally, impurities from the synthesis (e.g., unreacted 2-aminobenzaldehyde or diethyl malonate) remain soluble in cold ethanol or are insoluble in hot ethanol, allowing for their removal.[3]

Q3: What are the key physical and spectral characteristics of the purified product?

Properly recrystallized Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate should be obtained as colorless crystals.[5] The purity can be assessed by its melting point and spectral analysis.

ParameterExpected ValueSource
Appearance Colorless Crystals[5]
Melting Point 155 °C[5]
Molecular Weight 217.22 g/mol [6]
¹H-NMR (DMSO-d₆) δ: 1.32 (t, 3H, CH₃), 4.22 (q, 2H, OCH₂), 7.21–7.82 (m, 4H, Ar-H), 8.86 (s, 1H, H-4 quinoline)[5]

Note: The provided spectral data is a reference standard. Minor shifts may be observed based on the specific instrument and conditions used.

Troubleshooting Guide

This section addresses common problems encountered during the recrystallization process with their underlying causes and recommended solutions.

Problem 1: No crystals form even after the solution has cooled to room temperature and been placed in an ice bath.
  • Causality (The "Why"): This issue is typically due to the formation of a supersaturated solution, where the concentration of the dissolved compound is higher than its normal saturation point at that temperature.[4] Crystallization is a process of nucleation followed by growth; without an initial nucleation site, crystals cannot form even if the solution is thermodynamically unstable.[3]

  • Solutions (The "How-To"):

    • Induce Nucleation by Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask below the solvent level. The microscopic scratches on the glass provide a rough surface that can act as a nucleation point for crystal growth.[7]

    • Seed the Solution: If you have a small crystal of the pure product from a previous successful batch, add it to the supersaturated solution. This "seed crystal" provides a pre-formed template for other molecules to crystallize upon, bypassing the initial nucleation energy barrier.[4][8]

    • Reduce Solvent Volume: It is possible that too much solvent was added initially.[4] Gently heat the solution to evaporate a portion of the solvent, thereby increasing the concentration of the solute, and then attempt to cool it again.[9]

Problem 2: The final yield of purified crystals is very low (e.g., <50% recovery).
  • Causality (The "Why"): A low yield indicates that a significant amount of your product was lost during the process. This can happen for several reasons: using an excessive amount of solvent, premature crystallization during filtration, or washing the collected crystals with a solvent that is not sufficiently cold.[4][9]

  • Solutions (The "How-To"):

    • Use the Minimum Amount of Hot Solvent: The most common error leading to low yield is using too much solvent to dissolve the crude product.[4] Add the hot solvent in small portions to the crude solid, waiting for it to boil between additions, until the solid just dissolves. This ensures the solution is saturated.

    • Ensure Slow Cooling: Rapid cooling can trap impurities and lead to smaller crystals that are harder to filter effectively. Allow the solution to cool slowly to room temperature on the benchtop before moving it to an ice bath. Slow cooling promotes the formation of larger, purer crystals.[8]

    • Wash with Ice-Cold Solvent: When washing the filtered crystals to remove residual mother liquor, use a minimal amount of ice-cold ethanol.[4] Using room temperature or warm solvent will redissolve a portion of your purified product, drastically reducing the yield.

    • Recover a Second Crop: Do not discard the mother liquor immediately. You can often recover more product by boiling off some of the solvent from the filtrate to re-concentrate it and then cooling it again to obtain a "second crop" of crystals.[9] Note that this second crop may be less pure than the first.

Problem 3: The recrystallized product is oily, discolored, or has a wide melting point range.
  • Causality (The "Why"): An oily product, or "oiling out," occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution cools too rapidly from a very high concentration. Discoloration indicates the presence of persistent colored impurities that were not removed. A wide melting point range is a classic sign of an impure compound.

  • Solutions (The "How-To"):

    • For Oiling Out: Re-heat the solution until the oil fully dissolves. You may need to add a small additional amount of hot solvent. Allow the solution to cool much more slowly. If the problem persists, consider using a mixed solvent system where the compound is less soluble.

    • For Discoloration: If the crude product has colored impurities, these can sometimes be removed with activated carbon. After dissolving the crude solid in hot ethanol, cool the solution slightly and add a very small amount of activated carbon (a spatula tip is usually sufficient). Re-heat the mixture to boiling for a few minutes, and then perform a hot gravity filtration to remove the carbon before proceeding with the cooling and crystallization steps.[2] Caution: Using too much carbon can adsorb your product and reduce the yield.[9]

    • For Persistent Impurity: If the product remains impure after one recrystallization (as indicated by melting point analysis), a second recrystallization is necessary. Ensure the crystals from the first round are completely dry before starting the second.

Experimental Workflow & Visualization

The following protocol outlines the standard procedure for the recrystallization of Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate.

Step-by-Step Recrystallization Protocol
  • Dissolution: Place the crude Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling (using a hot plate or steam bath). Continue adding small portions of hot ethanol until the solid is completely dissolved.[2]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, add a small amount of activated carbon, and boil for a few minutes.[2]

  • Hot Filtration (if carbon was used): Perform a hot gravity filtration using fluted filter paper to remove the activated carbon or any insoluble impurities. This step should be done quickly to prevent premature crystallization in the funnel.[8]

  • Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature.[8] Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[2]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol to rinse away any remaining mother liquor.[4]

  • Drying: Allow the crystals to dry on the filter by drawing air through them for several minutes. Then, transfer the crystals to a watch glass and allow them to air dry completely, or dry them in a vacuum oven.[2]

Recrystallization Workflow Diagram

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_purification Step 2: Purification cluster_isolation Step 3: Isolation & Drying crude Crude Solid dissolve Add Minimum Hot Ethanol & Heat to Boiling crude->dissolve hot_solution Saturated Hot Solution dissolve->hot_solution Completely Dissolved cool Slow Cooling to RT, then Ice Bath hot_solution->cool crystals_slurry Crystal Slurry cool->crystals_slurry Crystals Form filtration Vacuum Filtration crystals_slurry->filtration wash Wash with Ice-Cold Ethanol filtration->wash dry Dry Crystals wash->dry pure_product Pure Product dry->pure_product

Caption: Workflow for the purification of Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate.

References

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available from: [Link]

  • Al-Saman, C. N., et al. (2022). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. MDPI. Available from: [Link]

  • Recrystallization. University of Colorado Boulder, Department of Chemistry. Available from: [Link]

  • LibreTexts, Chemistry. (2023). Recrystallization. Available from: [Link]

  • Recrystallization Procedure. UCLA Chemistry & Biochemistry. Available from: [Link]

  • Muhoza, J. (2022). Recrystallization and Melting Point Analysis. YouTube. Available from: [Link]

  • Al-Zahrani, A. A., et al. (2025). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. PMC. Available from: [Link]

  • Santos, M. A., et al. (2016). Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. National Institutes of Health (NIH). Available from: [Link]

  • Al-Wehaibi, A., et al. (2022). Synthesis and evaluation of new 2-oxo-1,2-dihydroquinoline-3-carboxamides as potent inhibitors against acetylcholinesterase enzyme. ResearchGate. Available from: [Link]

  • Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate in the smiles rearrangement reaction: straightforward synthesis of amino acid derived quinolin-2(1H)-one enamines. (2023). PubMed. Available from: [Link]

  • Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate. PubChem. Available from: [Link]

  • Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate. PubChem. Available from: [Link]

  • Santos, M. A., et al. (2016). Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. JSciMed Central. Available from: [Link]

  • LibreTexts, Chemistry. (2022). 3.6F: Troubleshooting. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate

Welcome to the technical support center for the synthesis of ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who ar...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this important heterocyclic scaffold. Here, we address common experimental challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to help you optimize your synthetic protocols, improve yields, and ensure the highest purity of your target compound.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis, which typically involves the cyclization of an aniline derivative with a malonate derivative, often following the principles of the Conrad-Limpach or Gould-Jacobs reactions.

Q1: My cyclization reaction yield is very low, or the reaction is not proceeding to completion. What are the likely causes and how can I fix this?

A1: Low or incomplete conversion is a frequent issue, primarily related to the high activation energy required for the thermal cyclization step.

Causality and Explanation: The key step in this synthesis is a thermal intramolecular cyclization. This reaction, particularly in the Conrad-Limpach synthesis, requires breaking the aromaticity of the aniline ring temporarily, which is an energetically demanding process.[1] Insufficient thermal energy is the most common reason for failure.

Troubleshooting Steps:

  • Verify Reaction Temperature: The cyclization often requires temperatures in the range of 250-280 °C. Ensure your heating apparatus (e.g., oil bath, heating mantle) is calibrated and can consistently maintain the target temperature.

  • Choice of Solvent: The solvent is critical. It must have a sufficiently high boiling point to facilitate the reaction. Low-boiling solvents will not reach the necessary temperature.

    • Explanation: High-boiling, inert solvents like diphenyl ether, Dowtherm A, or even mineral oil are traditionally used because they provide the necessary thermal energy.[1][2][3] The solvent's role is purely to serve as a heat transfer medium.

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material (e.g., diethyl (anilinomethylene)malonate). If the starting material is still present after the recommended reaction time, the temperature may be too low or the time insufficient.

  • Consider Catalyst Use: While often performed under thermal conditions, some variations may benefit from acid catalysis (e.g., polyphosphoric acid (PPA) or sulfuric acid) to promote cyclization, though this can also influence regioselectivity.[4]

Q2: I'm observing a significant amount of a dark, tarry byproduct that complicates purification. What is it and how can I prevent it?

A2: The formation of tar-like substances is usually due to thermal decomposition of starting materials or products at the high temperatures required for cyclization.

Causality and Explanation: Anilines and malonate derivatives can be susceptible to polymerization and degradation at temperatures exceeding 250 °C, especially if held at temperature for extended periods or in the presence of oxygen.[2]

Troubleshooting Steps:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). This minimizes oxidative side reactions that contribute to charring.

  • Optimize Reaction Time: Do not overheat the reaction for longer than necessary. Monitor via TLC and stop the reaction as soon as the starting material is consumed. Prolonged heating leads to decomposition.

  • Solvent Quality: Use high-purity, dry, high-boiling solvents. Impurities in the solvent can act as catalysts for decomposition pathways.

  • Gradual Heating: Add the precursor (e.g., the Schiff base intermediate) portion-wise to the pre-heated high-boiling solvent. This ensures the substrate spends minimal time at high temperatures before cyclizing.

Q3: My final product is contaminated with the isomeric 4-quinolone. How can I improve the regioselectivity to favor the 2-quinolone?

A3: The formation of 2-quinolone vs. 4-quinolone isomers is a classic regioselectivity challenge in quinoline synthesis, governed by kinetic vs. thermodynamic control.[5]

Causality and Explanation (Conrad-Limpach-Knorr Synthesis): The reaction between an aniline and a β-ketoester can proceed via two main pathways:

  • Kinetic Control (Lower Temp.): At lower temperatures (e.g., room temp to ~100 °C), the aniline nitrogen preferentially attacks the ester carbonyl of the β-ketoester, leading to an anilide intermediate. This intermediate, upon cyclization, forms the 2-quinolone.

  • Thermodynamic Control (Higher Temp.): At higher temperatures (e.g., >140 °C), the aniline nitrogen attacks the ketone carbonyl, forming an enamine intermediate. This is the more stable intermediate and its cyclization leads to the 4-quinolone product.[5][6]

Improving Selectivity for 2-Oxo-quinoline (2-Quinolone):

  • Control the Initial Condensation Temperature: To favor the anilide intermediate required for the 2-quinolone, the initial reaction between the aniline and the malonate derivative should be performed under milder, kinetically controlled conditions. For instance, reacting aniline with diethyl malonate at lower temperatures before the high-temperature cyclization.

  • Acid Catalysis: The use of a strong acid catalyst like concentrated sulfuric acid or PPA strongly favors the cyclization of the anilide intermediate to form the 2-quinolone.[4]

G Aniline Aniline Anilide Anilide Aniline->Anilide Favored Enamine Enamine Aniline->Enamine Product_2Q Product_2Q Anilide->Product_2Q Cyclization Product_4Q Product_4Q Enamine->Product_4Q Cyclization Low_Temp Low_Temp Low_Temp->Anilide High_Temp High_Temp High_Temp->Enamine

Q4: I'm seeing evidence of N-alkylation or di-acylation of my starting aniline. How can this be avoided?

A4: These side reactions occur when the aniline nitrogen, a potent nucleophile, reacts with the ester groups of the malonate reagent or with alkylating agents present.

Causality and Explanation: The reaction between anilines and diethyl malonate can sometimes lead to the formation of malondianilides, especially at lower temperatures before cyclization is initiated.[7] If any alkylating agents are present as impurities or in subsequent reaction steps, N-alkylation of the quinolone nitrogen can occur.[8][9]

Troubleshooting Steps:

  • Control Stoichiometry: Use a precise 1:1 molar ratio of aniline to diethyl malonate. An excess of aniline can promote the formation of dianilide byproducts.

  • Stepwise Protocol: A robust method is to first form the enamine intermediate (diethyl (anilinomethylene)malonate) in a separate, lower-temperature step. This intermediate is then isolated and purified before being subjected to the high-temperature cyclization. This prevents side reactions from excess starting materials.

  • Purify Reagents: Ensure your aniline and diethyl malonate are pure and free from any alkyl halides or other electrophilic impurities.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism for the synthesis of ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate?

A1: The most common route is a variation of the Gould-Jacobs reaction . The mechanism proceeds in two main stages:

  • Condensation: Aniline reacts with diethyl ethoxymethylenemalonate (a derivative of diethyl malonate). The aniline nitrogen displaces the ethoxy group to form an intermediate, diethyl (anilinomethylene)malonate.

  • Thermal Cyclization: The intermediate is heated in a high-boiling solvent. An intramolecular electrophilic aromatic substitution occurs where one of the ester-activated carbons attacks the ortho-position of the aniline ring. This is followed by the elimination of ethanol to form the final heterocyclic product.

G Start Aniline + Diethyl Ethoxymethylenemalonate Intermediate Condensation (Loss of EtOH) Diethyl (anilinomethylene)malonate Start->Intermediate Cyclization Thermal Cyclization (High Temp, ~250°C) Intermediate->Cyclization Product Elimination of EtOH Ethyl 4-hydroxyquinoline- 3-carboxylate Cyclization->Product Tautomer Tautomerization Ethyl 2-oxo-1,2-dihydro- quinoline-3-carboxylate Product->Tautomer Keto-Enol

Q2: How critical is the choice of the malonate derivative? Can I just use diethyl malonate?

A2: The choice is critical. Using diethyl malonate directly with aniline requires a condensation step to form a reactive intermediate, which can be inefficient. It is highly recommended to use a more electrophilic malonate derivative like diethyl ethoxymethylenemalonate (DEEMM) or to prepare the diethyl (anilinomethylene)malonate intermediate beforehand.

Comparison of Malonate Reagents

ReagentTypical UseAdvantagesDisadvantages
Diethyl Malonate Two-step proceduresInexpensive, readily available.[10]Requires activation or condensation to form an intermediate; can lead to side reactions like di-acylation.[7]
Diethyl Ethoxymethylenemalonate (DEEMM) One-pot Gould-JacobsHighly reactive, leads to cleaner formation of the key intermediate.More expensive than diethyl malonate.
Q3: Are there any "greener" or milder alternatives to using high-boiling solvents like Dowtherm A?

A3: Yes, the development of greener synthetic methodologies is an active area of research. While high-temperature thermal cyclization is traditional, several alternatives have been explored:

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the cyclization, often at lower bulk temperatures and with much shorter reaction times, which can minimize byproduct formation.[11]

  • Catalytic Methods: Modern methods utilize transition metal catalysts (e.g., Palladium, Copper) to facilitate C-H activation or other cyclization pathways under milder conditions, avoiding the need for extreme temperatures.[11][12]

  • Alternative Solvents: While still requiring high temperatures, research has explored solvents like ethyl benzoate as more manageable alternatives to mineral oil or diphenyl ether.[1]

Reference Protocol: Gould-Jacobs Synthesis

This protocol outlines a reliable, two-step procedure for the synthesis of ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate.

Step 1: Synthesis of Diethyl (anilinomethylene)malonate

  • In a round-bottom flask, combine aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).

  • Heat the mixture gently at 100-110 °C for 1-2 hours. Ethanol is evolved during the reaction.

  • Self-Validation: Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The disappearance of aniline and the appearance of a new, less polar spot indicates the formation of the intermediate.

  • Cool the reaction mixture. The product often crystallizes upon standing or can be purified by recrystallization from ethanol/water or by vacuum distillation to remove any unreacted starting materials.

Step 2: Thermal Cyclization

  • Place a high-boiling solvent (e.g., Dowtherm A or diphenyl ether) in a three-neck flask equipped with a mechanical stirrer, a thermometer, and a condenser, under an inert atmosphere (N₂).

  • Heat the solvent to 250 °C.

  • Slowly add the purified diethyl (anilinomethylene)malonate from Step 1 to the hot solvent. The addition should be controlled to maintain the temperature.

  • Maintain the reaction at 250 °C for 15-30 minutes after the addition is complete.

  • Self-Validation: The reaction mixture will typically change color. A small aliquot can be taken (carefully!), cooled, dissolved in a suitable solvent (e.g., CH₂Cl₂), and checked by TLC to confirm the disappearance of the intermediate and the formation of the highly polar quinolone product.

  • Allow the mixture to cool to below 100 °C, then carefully add hexanes or petroleum ether to precipitate the product.

  • Collect the solid product by filtration, wash thoroughly with hexanes to remove the high-boiling solvent, and dry.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.

References

  • Al-Ostath, A., et al. (2020). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. MDPI. Available at: [Link]

  • PharmaGuideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Available at: [Link]

  • Ukrainets, I. V., et al. (2016). "Green" synthesis of ethyl 4-hydroxy-2-oxo- 1,2-dihydroquinoline-3-carboxylates. ResearchGate. Available at: [Link]

  • Płachta, R., et al. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC - PubMed Central. Available at: [Link]

  • Chemistry Lover. (2019). Conrad-limpach-knorr synthesis of Quinolone. YouTube. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. ResearchGate. Available at: [Link]

  • Ye, Z., et al. (2011). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. PMC. Available at: [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid.... ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Knorr quinoline synthesis. Wikipedia. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 4-quinolones. Organic Chemistry Portal. Available at: [Link]

  • Wikipedia. (n.d.). Conrad–Limpach synthesis. Wikipedia. Available at: [Link]

  • ACS Publications. (2021). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Organic Letters. Available at: [Link]

  • Kappe, C. O., et al. (2001). Malonates in Cyclocondensation Reactions. PMC - NIH. Available at: [Link]

  • MDPI. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/.... ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Organic Chemistry Portal. Available at: [Link]

  • ResearchGate. (n.d.). Reactions of diethyl 2-(ethoxymethylene)malonate with 2-cyanoacetanilides: Unexpected transfer of the ethoxymethylene moiety. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Diethyl malonate. Wikipedia. Available at: [Link]

  • Juniper Publishers. (2020). N- and / or O- Alkylation of Quinazolinone Derivatives. Juniper Publishers. Available at: [Link]

  • NIH. (n.d.). Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. NIH. Available at: [Link]

  • Hammer, S. G., & Heinrich, M. R. (2014). Regioselective Synthesis of Quinolinones. Scribd. Available at: [Link]

  • NIH. (2020). Recent Advances in One-Pot Modular Synthesis of 2-Quinolones. PMC - NIH. Available at: [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]

  • ResearchGate. (n.d.). N- and O- alkylation of a quinolone fluorophore. ResearchGate. Available at: [Link]

  • Quora. (2017). How to prepare amino acid from diethyl malonate. Quora. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2-quinolones. Organic Chemistry Portal. Available at: [Link]

  • YouTube. (2021). Knorr Quinoline Synthesis Mechanism.... YouTube. Available at: [Link]

  • YouTube. (2019). in the chemical literature: N-alkylation of an indole. YouTube. Available at: [Link]

  • Filo. (n.d.). Explain the Knorr Quinoline synthesis. Filo. Available at: [Link]

Sources

Optimization

Technical Support Center: Synthesis of Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate Derivatives

Welcome to the technical support center for the synthesis and optimization of Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate and its derivatives. This guide is designed for researchers, medicinal chemists, and process de...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively working with this important scaffold. The 2-oxo-1,2-dihydroquinoline core is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1]

This document moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.

Frequently Asked Questions (FAQs)

Q1: What are the most common and reliable methods for synthesizing the ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate scaffold?

The most prevalent and robust method is a variation of the Conrad-Limpach synthesis , which involves the condensation of an aniline derivative with a β-ketoester, such as diethyl malonate.[2] A common and effective starting point is the reaction between 2-aminobenzaldehyde and diethyl malonate.[3] This reaction typically proceeds in two key stages: an initial condensation to form an intermediate, followed by a thermally induced or catalyzed cyclization to yield the quinolone ring system.

Q2: What is the role of the catalyst in this synthesis, and which one should I choose?

The catalyst's primary role is to facilitate the initial condensation reaction.

  • Base Catalysis: A weak organic base like piperidine is frequently used.[3] It activates the methylene group of diethyl malonate for nucleophilic attack on the aldehyde or ketone of the aniline-derived starting material.

  • Acid Catalysis: In some variations, particularly those starting with anilines and β-ketoesters (a classic Conrad-Limpach approach), acid catalysts can be used to promote the formation of an enamine intermediate, which then undergoes cyclization.

For the synthesis starting from 2-aminobenzaldehyde and diethyl malonate, piperidine is a well-documented and effective choice.[3]

Q3: Why are high temperatures often required for the cyclization step?

The cyclization step is an intramolecular electrophilic aromatic substitution, where the newly formed side chain attacks the benzene ring. This process often has a significant activation energy barrier. High temperatures, typically achieved by using high-boiling solvents like diphenyl ether or by performing the reaction under reflux in solvents like ethanol, provide the necessary thermal energy to overcome this barrier and drive the reaction towards the formation of the stable, fused quinolone ring system.[3]

Troubleshooting Guide: Experimental Challenges & Solutions

This section addresses specific problems you may encounter during the synthesis. Each solution is based on a logical diagnostic workflow.

Problem 1: My reaction yield is consistently low or zero.

A low yield is the most common issue. The cause can be pinpointed by systematically evaluating the reaction parameters.

Initial Diagnosis Workflow

start Low Yield Observed check_tlc Monitor Reaction by TLC/LCMS Is starting material consumed? start->check_tlc workup_issue Potential Issue: Product lost during workup/purification. check_tlc->workup_issue Yes reaction_issue Potential Issue: Reaction conditions are suboptimal. check_tlc->reaction_issue No sub_issue1 Degradation of Reactants? (e.g., 2-aminobenzaldehyde) reaction_issue->sub_issue1 sub_issue2 Suboptimal Temperature? (Cyclization barrier not overcome) reaction_issue->sub_issue2 sub_issue3 Incorrect Catalyst Loading? reaction_issue->sub_issue3

Troubleshooting a Low-Yield Reaction

Detailed Solutions:

  • Cause A: Incomplete Reaction

    • Explanation: The reaction may not have reached completion. The thermal cyclization step, in particular, can be sluggish.

    • Solution:

      • Extend Reaction Time: Continue refluxing the reaction mixture for an additional 2-4 hours, monitoring progress every hour by TLC or LC-MS.

      • Increase Temperature: If using a solvent like ethanol, ensure a vigorous reflux is maintained. If the reaction still stalls, consider switching to a higher-boiling solvent, but be aware this can increase side product formation.

  • Cause B: Degradation of Starting Material

    • Explanation: 2-Aminobenzaldehyde and its derivatives can be prone to oxidation or self-condensation. If the starting material is old or has been improperly stored, its purity may be compromised.

    • Solution:

      • Verify Purity: Check the purity of the 2-aminobenzaldehyde by NMR or melting point before starting the reaction.

      • Use Fresh Reagent: If purity is questionable, use a freshly opened bottle or repurified material.

  • Cause C: Product Loss During Workup

    • Explanation: The product is precipitated by pouring the reaction mixture into water and neutralizing it.[3] If the pH is too acidic or basic, or if an insufficient volume of water is used, the product may remain partially dissolved or hydrolyze.

    • Solution:

      • Controlled Neutralization: Add dilute acid (e.g., 2% HCl) dropwise while monitoring the pH with indicator paper or a pH meter until the solution is neutral (pH ~7).[3]

      • Ensure Complete Precipitation: After neutralization, cool the mixture in an ice bath for at least 30-60 minutes to maximize the precipitation of the solid product before filtration.

Problem 2: I've isolated a product, but my NMR spectrum shows significant impurities or an unexpected structure.

The most common side product is the corresponding carboxylic acid, formed by the hydrolysis of the ethyl ester.

Identifying the Issue:

  • ¹H NMR: Look for the disappearance of the characteristic triplet and quartet signals of the ethyl group (typically around 1.3 ppm and 4.2 ppm, respectively)[3][4] and the appearance of a broad singlet for the carboxylic acid proton (>10 ppm).

  • IR Spectroscopy: The ester C=O stretch (around 1738 cm⁻¹) will be replaced or accompanied by a broader C=O stretch for the carboxylic acid (around 1716 cm⁻¹).[3]

Solutions:

  • Cause A: Hydrolysis during Workup

    • Explanation: Prolonged exposure to acidic or basic conditions during the workup can easily hydrolyze the ester functional group.

    • Prevention:

      • Minimize Time: Perform the neutralization and filtration steps as efficiently as possible.

      • Use Dilute Reagents: Use dilute acid for neutralization to avoid localized pH extremes.[3]

      • Temperature Control: Keep the mixture cool during neutralization and workup to slow the rate of hydrolysis.

  • Cause B: Incomplete Cyclization

    • Explanation: The reaction may have stalled at the intermediate stage (the Schiff base or Michael adduct) without proceeding to the final cyclization.

    • Solution: Re-subject the isolated, impure material to the reaction conditions (e.g., reflux in ethanol with catalyst) to attempt to drive the cyclization to completion.

Problem 3: The isolated product is an oil or is very difficult to crystallize.

While the parent compound is typically a crystalline solid[3], certain substitution patterns on the quinoline ring can lead to products that are difficult to crystallize.

Purification Strategies:

  • Recrystallization: This is the preferred method for purification.

    • Solvent Screening: Test a range of solvents. Ethanol is a good starting point.[3] If the product is too soluble, try a solvent system like ethanol/water or ethyl acetate/hexanes.

    • Technique: Dissolve the crude product in a minimum amount of boiling solvent, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath. Scratching the inside of the flask with a glass rod can induce crystallization.

  • Column Chromatography: If recrystallization fails, flash column chromatography is a reliable alternative.

    • Eluent System: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is often effective. The optimal system should be determined using TLC analysis first. Several sources report using column chromatography for purification of related derivatives.[5][6]

Reference Protocol & Key Parameters

Detailed Experimental Protocol: Synthesis of Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate

This protocol is adapted from established literature procedures.[3]

Reaction Workflow

sub Step 1: Mix Reactants fuse Step 2: Brief Fusion sub->fuse Hot Plate reflux Step 3: Reflux in Ethanol fuse->reflux Add EtOH precip Step 4: Precipitation reflux->precip Pour into H2O Neutralize filter Step 5: Filter & Wash precip->filter cryst Step 6: Recrystallize filter->cryst

A Step-by-Step Guide to the Synthesis

Materials:

  • 2-Aminobenzaldehyde (1.21 g, 0.01 mol)

  • Diethyl malonate (1.60 g, 0.01 mol)

  • Piperidine (2 mL)

  • Ethanol (30 mL)

  • 2% Hydrochloric Acid

  • Deionized Water

Procedure:

  • Initial Condensation: In a suitable flask, combine 2-aminobenzaldehyde (0.01 mol) and diethyl malonate (0.01 mol). Add piperidine (2 mL).

  • Fusion: Gently heat the mixture on a hot plate for 2-3 minutes. The mixture will likely turn into a melt or thick paste.[3] Causality: This initial solvent-free heating rapidly initiates the condensation between the aldehyde and the activated methylene compound.

  • Cyclization: Remove the flask from the heat and allow it to cool slightly. Add ethanol (30 mL) to the reaction mixture. Equip the flask with a reflux condenser and heat the mixture to reflux for 2 hours.

  • Workup and Precipitation: After the reflux period, cool the reaction mixture to room temperature. Pour the mixture into a beaker containing cold water (~100 mL).

  • Neutralization: Slowly add 2% hydrochloric acid dropwise while stirring until the mixture is neutral (pH ~7). A solid precipitate should form.

  • Isolation: Filter the resulting solid product using a Büchner funnel. Wash the solid thoroughly with cold water to remove any inorganic salts.

  • Drying and Purification: Dry the solid product. For higher purity, recrystallize the crude product from ethanol to yield colorless crystals.[3] The expected yield is approximately 76%.[3]

Table of Key Reaction Parameters
ParameterRecommended Value/ConditionRationale & Notes
Stoichiometry 1:1 (Amine:Malonate)A 1:1 ratio is standard. Using a slight excess of diethyl malonate is generally not necessary.
Catalyst PiperidineA common, effective weak base for this condensation.[3] Other bases like triethylamine can also be used.[3]
Temperature Reflux (~78 °C in Ethanol)Sufficient to overcome the activation energy for the intramolecular cyclization step.
Reaction Time 2-4 hoursMonitor by TLC to confirm completion. Longer times may be needed for less reactive substrates.[3][5]
Workup pH ~7 (Neutral)Critical for preventing hydrolysis of the ethyl ester and ensuring complete product precipitation.[3]

References

  • Al-Ostath, A., et al. (2022). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. Request PDF. Available at: [Link]

  • Wikipedia. (2023). Conrad–Limpach synthesis. In Wikipedia. Available at: [Link]

  • Beilstein Archives. (2021). Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of azirid. Available at: [Link]

  • Al-Taisan, K., et al. (2022). Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity. National Center for Biotechnology Information. Available at: [Link]

  • Ferreira, R., et al. (2016). Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. National Center for Biotechnology Information. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2023). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. National Center for Biotechnology Information. Available at: [Link]

  • Ferreira, R., et al. (2016). Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. JSciMed Central. Available at: [Link]

  • ResearchGate. (2022). Synthesis and evaluation of new 2-oxo-1,2-dihydroquinoline-3-carboxamides as potent inhibitors against acetylcholinesterase enzyme. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate

Welcome to the technical support center for the synthesis of Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. The 2-oxo-1,2-dihydroquinoline core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] Therefore, robust and scalable access to key building blocks like Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate is of paramount importance.

This document provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles. Our goal is to empower you to diagnose and resolve challenges encountered during the synthesis and scale-up of this valuable compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate?

The most prevalent and historically significant method is the Gould-Jacobs reaction.[2][3] This reaction involves the condensation of an aniline with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate (EMME), followed by a thermal cyclization to form the quinolone ring system.[2][3]

Q2: What are the key steps and intermediates in the Gould-Jacobs reaction for this synthesis?

The reaction proceeds in two main stages:

  • Condensation: Aniline reacts with diethyl ethoxymethylenemalonate (EMME) via nucleophilic substitution to form an intermediate, diethyl anilinomethylenemalonate. This step typically involves the loss of an ethanol molecule.[2]

  • Thermal Cyclization: The anilinomethylenemalonate intermediate undergoes an intramolecular cyclization at elevated temperatures. This is a 6-electron electrocyclization reaction that, after tautomerization, yields the 4-hydroxy-3-carboalkoxyquinoline, which exists predominantly in its 4-oxo tautomeric form.[2]

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate, particularly when scaling up the reaction.

Problem 1: Low Yield of the Final Product

Symptoms:

  • The isolated yield of Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate is significantly lower than reported in the literature (typically >70%).

  • TLC or LC-MS analysis of the crude reaction mixture shows a significant amount of starting material or the intermediate, diethyl anilinomethylenemalonate.

Potential Causes & Solutions:

  • Incomplete Cyclization: The thermal cyclization step requires high temperatures, often exceeding 250°C.[3][4] Insufficient heating will result in the accumulation of the uncyclized intermediate.

    • Causality: The high activation energy for the 6-electron electrocyclization necessitates significant thermal energy to overcome the rotational barrier and achieve the correct conformation for ring closure.

    • Solution: Ensure the reaction temperature is maintained at the optimal level. For larger scale reactions, uniform heating is critical. Consider using a high-boiling point solvent like diphenyl ether or employing microwave irradiation for more efficient and uniform heating.[4][5] Microwave-assisted synthesis can dramatically reduce reaction times and improve yields.[4][5]

  • Decomposition at High Temperatures: While high temperatures are necessary, prolonged heating or excessive temperatures can lead to the degradation of the product.[4]

    • Causality: The quinolone ring system, while aromatic, can be susceptible to thermal decomposition, especially in the presence of impurities.

    • Solution: Optimize the reaction time at the determined optimal temperature. A time-course study can help identify the point of maximum conversion before significant degradation occurs.[4]

  • Substituent Effects: The electronic nature of substituents on the aniline starting material can influence the reaction rate and yield. Electron-donating groups on the aniline generally favor the reaction.[2][6]

    • Causality: Electron-donating groups increase the nucleophilicity of the aniline nitrogen, facilitating the initial condensation step. They also activate the aromatic ring, making the electrophilic cyclization more favorable.

    • Solution: For anilines with electron-withdrawing groups, higher reaction temperatures and longer reaction times may be necessary. The use of a catalyst, such as Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid), can promote cyclization under milder conditions.[7]

Problem 2: Formation of Side Products and Impurities

Symptoms:

  • The isolated product is difficult to purify.

  • NMR or Mass Spectrometry data indicates the presence of unexpected byproducts.

Potential Causes & Solutions:

  • Self-Condensation of Diethyl Malonate: If the initial reaction conditions are not carefully controlled, diethyl malonate can undergo self-condensation.

    • Causality: The active methylene protons of diethyl malonate are acidic and can be deprotonated, leading to self-condensation reactions, especially in the presence of a base.

    • Solution: Ensure the dropwise addition of the aniline to the diethyl ethoxymethylenemalonate. This maintains a low concentration of the free aniline and minimizes side reactions.

  • Formation of Isomeric Products: Depending on the substitution pattern of the aniline, the cyclization can potentially occur at two different positions, leading to a mixture of isomers.

    • Causality: The regioselectivity of the cyclization is governed by the electronic and steric effects of the substituents on the aniline ring.

    • Solution: This is an inherent challenge with certain substituted anilines. Careful characterization of the product mixture is essential. In some cases, the isomers can be separated by chromatography. Alternatively, a different synthetic route that offers better regiocontrol may be necessary.

Problem 3: Difficulties in Product Isolation and Purification

Symptoms:

  • The product precipitates as a fine, difficult-to-filter solid.

  • Recrystallization fails to yield a pure product.

Potential Causes & Solutions:

  • Poor Crystallization: The product may have a tendency to oil out or form very fine crystals, making filtration and washing inefficient.

    • Causality: The rate of cooling and the choice of solvent are critical for obtaining well-formed crystals. Rapid cooling often leads to the formation of small, impure crystals.

    • Solution: After the reaction is complete, allow the mixture to cool slowly to room temperature and then in an ice bath to promote the formation of larger crystals. For recrystallization, ethanol is a commonly used and effective solvent.[8] If the product oils out, try adding a small amount of a co-solvent or scratching the inside of the flask with a glass rod to induce crystallization.

  • Contamination with High-Boiling Point Solvents: When using solvents like diphenyl ether, it can be challenging to remove them completely from the product.

    • Causality: The high boiling point of these solvents makes them difficult to remove by simple evaporation.

    • Solution: After filtration, wash the crude product thoroughly with a lower-boiling point solvent in which the desired product is sparingly soluble, such as cold ethanol or diethyl ether, to remove residual high-boiling solvent.

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate

This protocol is adapted from established microwave-assisted Gould-Jacobs reactions and offers a significant reduction in reaction time compared to conventional heating.[4][5]

Materials:

  • Aniline

  • Diethyl ethoxymethylenemalonate (EMME)

  • Microwave synthesis vial

  • Magnetic stir bar

  • Ethanol (for recrystallization)

Procedure:

  • To a microwave synthesis vial equipped with a magnetic stir bar, add aniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 250°C for 10-15 minutes. Monitor the reaction progress by TLC or LC-MS.

  • After completion, allow the vial to cool to room temperature.

  • The product will often solidify upon cooling. Add a small amount of cold ethanol and triturate the solid.

  • Collect the solid by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude product from hot ethanol to obtain pure Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate as a crystalline solid.

ParameterValueReference
Reaction Temperature 250°C[4]
Reaction Time 10-15 minutes[4][5]
Expected Yield >75%[8]
Protocol 2: Purification by Recrystallization

Procedure:

  • Transfer the crude Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate to an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the crystals under vacuum to remove any residual solvent.

Visualizations

Gould-Jacobs Reaction Mechanism

Gould_Jacobs_Mechanism Aniline Aniline Intermediate Diethyl Anilinomethylenemalonate (Intermediate) Aniline->Intermediate Condensation (-EtOH) EMME Diethyl Ethoxymethylenemalonate (EMME) EMME->Intermediate Product Ethyl 4-oxo-1,2-dihydroquinoline-3-carboxylate Intermediate->Product Thermal Cyclization (-EtOH) Troubleshooting_Workflow Start Low Yield Observed Check_Temp Is Reaction Temperature Sufficiently High (>250°C)? Start->Check_Temp Increase_Temp Increase Temperature or Use Microwave Heating Check_Temp->Increase_Temp No Check_Time Is Reaction Time Optimized? Check_Temp->Check_Time Yes Increase_Temp->Check_Time Optimize_Time Perform Time-Course Study Check_Time->Optimize_Time No Check_Substituents Does Aniline have Electron-Withdrawing Groups? Check_Time->Check_Substituents Yes Optimize_Time->Check_Substituents Use_Catalyst Consider Using a Catalyst (e.g., Eaton's Reagent) Check_Substituents->Use_Catalyst Yes Success Yield Improved Check_Substituents->Success No Use_Catalyst->Success

Caption: A logical approach to diagnosing low reaction yields.

References

  • Al-Ostath, A. et al. (2021). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 26(16), 4975. [Link]

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Dihydroquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.
  • Alzweiri, M. et al. (2022). Synthesis and evaluation of new 2-oxo-1,2-dihydroquinoline-3-carboxamides as potent inhibitors against acetylcholinesterase enzyme. Monatshefte für Chemie - Chemical Monthly, 153(7), 765–774.
  • Li, J. et al. (2017). Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines. Beilstein Journal of Organic Chemistry, 13, 237–243.
  • Jadhav, S. D., & Sharma, P. (2015). Synthesis of Ethyl-2,4-dimethylquinoline-3-carboxylate using different heterogeneous catalysts in dry media under microwave ir-.
  • Wikipedia contributors. (2023). Gould–Jacobs reaction. Wikipedia. [Link]

  • Afonso, C. M. M. et al. (2017). Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. Molecules, 22(12), 2056. [Link]

  • Ghorbani-Vaghei, R. et al. (2023). Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate in the smiles rearrangement reaction: straightforward synthesis of amino acid derived quinolin-2(1H)-one enamines. Molecular Diversity, 27(1), 185–193.
  • Baruah, F. J. et al. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances, 13(13), 8567–8595.
  • Szymański, P. et al. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(3), 1033. [Link]

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC.
  • El-Sayed, N. N. E. et al. (2023). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. RSC Medicinal Chemistry, 14(12), 2465–2485.
  • National Center for Biotechnology Information. (n.d.). Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate. PubChem Compound Summary for CID 54684458.
  • Al-Hiari, Y. M. et al. (2017).
  • Cecchetti, V. et al. (1989). 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents. U.S.

Sources

Optimization

Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate stability and storage conditions

Topic: Stability, Storage, and Handling Guide Document ID: TS-Q3C-2024 | Version: 2.1 | Role: Senior Application Scientist[1] Executive Technical Overview Compound Identity: Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability, Storage, and Handling Guide

Document ID: TS-Q3C-2024 | Version: 2.1 | Role: Senior Application Scientist[1]

Executive Technical Overview

Compound Identity: Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate Common Synonyms: Ethyl 2-hydroxyquinoline-3-carboxylate (tautomeric form), 3-Ethoxycarbonylcarbostyril.[1] CAS Registry Number: 14459-00-8 (Generic/Derivative dependent; verify specific batch COA).[1]

This guide addresses the specific stability profile of Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate . As a researcher, you are likely utilizing this compound as a scaffold for biologically active agents or as a fluorescent probe precursor. Its handling requires a nuanced understanding of lactam-lactim tautomerism and ester susceptibility .[1]

Unlike simple esters, the stability of this molecule is governed by the electron-donating nature of the quinoline nitrogen and the conjugation of the 2-oxo group. The following protocols are designed to prevent the two most common failure modes: hydrolytic cleavage of the ester and photo-oxidative degradation of the heterocyclic core.

Critical Stability Profile (The "Why")

To troubleshoot effectively, you must understand the molecular behaviors driving instability:

A. The Tautomeric Equilibrium (Lactam vs. Lactim)

In the solid state and polar solvents (like DMSO), this compound predominantly exists in the 2-oxo (lactam) form.

  • Implication: The N-H bond in the lactam form is a hydrogen bond donor. This creates a crystal lattice that is stable but can be difficult to dissolve in non-polar solvents.[1]

  • Risk: In solution, particularly in the presence of bases, the equilibrium may shift, altering reactivity profiles during synthesis.

B. Ester Hydrolysis Sensitivity

The ethyl ester at position 3 is electronically activated by the adjacent carbonyl and the conjugated ring system.

  • Mechanism: Moisture ingress leads to hydrolysis, yielding 2-oxo-1,2-dihydroquinoline-3-carboxylic acid .[1]

  • Symptom: Appearance of a new peak in LCMS (Mass shift: -28 Da) and broadening of melting point range.[1]

C. Photo-Oxidation

Quinoline derivatives are photosensitizers.[1]

  • Mechanism: Exposure to UV/visible light excites the conjugated ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    -system, leading to the formation of N-oxides or oxidative coupling products.
    
  • Symptom: The white crystalline powder turns yellow or beige.

Storage & Handling Protocols

Standard Operating Procedure (SOP): Long-Term Storage
ParameterRecommendationTechnical Rationale
Temperature -20°C (Preferred) or 2-8°CSlows hydrolytic kinetics and lattice relaxation.[1]
Atmosphere Argon or Nitrogen Displaces oxygen to prevent oxidative yellowing.[1]
Container Amber Glass with Teflon-lined capBlocks UV light; Teflon prevents plasticizer leaching.[1]
Desiccation RequiredThe amide/lactam moiety is hygroscopic.
Decision Tree: Storage Logic

StorageLogic Start Compound Arrival CheckSeal Inspect Seal & Color (White/Off-White?) Start->CheckSeal Usage Immediate Use (< 1 Week)? CheckSeal->Usage Pass Degraded Quarantine: Perform QC (NMR/LCMS) CheckSeal->Degraded Yellow/Clumped ShortTerm Store at 4°C Desiccator Amber Vial Usage->ShortTerm Yes LongTerm Store at -20°C Flush with Argon Parafilm Seal Usage->LongTerm No ShortTerm->Usage Daily Access

Figure 1: Decision matrix for incoming shipment handling and storage allocation.

Troubleshooting Guide & FAQs

Q1: My white powder has turned pale yellow. Is it still usable?

Diagnosis: This indicates early-stage photo-oxidation or surface oxidation.[1] Action:

  • Check Solubility: Dissolve a small amount in DMSO-d6. If it dissolves clearly without residue, the bulk is likely intact.

  • Run 1H-NMR: Look for the integrity of the ethyl group signals (quartet ~4.2 ppm, triplet ~1.3 ppm). If the aromatic region is clean and the ester signals are stoichiometric, the yellowing is likely a trace surface impurity (<1%).

  • Purification: If purity is critical (e.g., for fluorescence assays), recrystallize from hot ethanol [1].

Q2: I cannot get the compound to dissolve in Dichloromethane (DCM) or Chloroform.

Diagnosis: This is a classic issue with the 2-oxo (lactam) tautomer. Explanation: The lactam form forms strong intermolecular hydrogen bonds (dimers) in the solid state, which non-polar solvents like DCM cannot break. Solution:

  • Switch Solvent: Use DMSO , DMF , or Hot Ethanol .

  • Add Co-solvent: Adding 5-10% Methanol to DCM often disrupts the H-bonding network enough to solubilize the compound.[1]

Q3: I observe a mass peak of [M-28] in my LCMS.

Diagnosis: You have hydrolysis of the ethyl ester. Cause: The compound was likely stored in a non-desiccated environment or exposed to acidic/basic moisture. The [M-28] corresponds to the loss of the ethyl group (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


) + H, resulting in the free carboxylic acid (Mass ~217 -> ~189).
Remedy: 
  • If the acid content is high (>10%), you must re-esterify or discard the batch.

  • Prevention: Always warm the refrigerated vial to room temperature before opening to prevent condensation.

Q4: The NMR shows a broad peak >12 ppm. Is this an impurity?

Diagnosis: No, this is the N-H proton of the quinolone ring. Explanation: In DMSO-d6, the N-H proton of the lactam form typically appears as a broad singlet between 11.0 and 13.0 ppm. Its presence confirms you are in the stable 2-oxo form, not the O-H (lactim) form [2].[1]

Experimental Protocols

Protocol A: Quality Control (1H-NMR Validation)

Use this protocol to verify batch integrity upon arrival.

Solvent: DMSO-d6 (Chloroform-d is often insufficient for solubility).[1] Key Signals (Expected):

  • 
     1.32 ppm (3H, t):  Methyl group of the ester.[2]
    
  • 
     4.22 ppm (2H, q):  Methylene group of the ester.[2]
    
  • 
     8.86 ppm (1H, s):  H-4 proton (Critical diagnostic for the quinoline ring integrity) [1].
    
  • 
     12.0+ ppm (1H, br s):  Amide N-H.
    
Protocol B: Recrystallization (Purification)

Use this if the compound has yellowed or hydrolyzed slightly.

  • Dissolution: Place the crude solid in a flask. Add minimum volume of Ethanol (95% or absolute) .

  • Heating: Heat to reflux (approx. 78°C) until fully dissolved.

  • Filtration: If insoluble particles remain (dust/oxidized polymer), filter hot.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place in an ice bath (0-4°C) for 2 hours.

  • Collection: Filter the colorless crystals and wash with cold ethanol.

  • Drying: Dry under high vacuum for 4 hours to remove solvent traces. (Target MP: ~155°C [1]).[1][2]

Degradation Pathway Visualization

Understanding how the molecule breaks down helps you avoid specific triggers.

Degradation Compound Ethyl 2-oxo-1,2-dihydroquinoline- 3-carboxylate (Active Ester) Acid 2-Oxo-3-carboxylic Acid (Hydrolysis Product) Compound->Acid Hydrolysis Oxide Yellow/Brown Oxidation Products Compound->Oxide Photo-Oxidation Water H2O / H+ or OH- Water->Acid Light UV Light / O2 Light->Oxide

Figure 2: Primary degradation pathways.[1] Note that hydrolysis is reversible (via esterification), but oxidation is generally irreversible.

References

  • Synthesis and Characterization: Al-Ayed, A. S. (2011).[1][2][3] Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives. Molecules, 16(12), 10292-10302.[1] Source: (Validates melting point at 155°C, NMR shifts, and ethanol recrystallization method.)

  • Tautomerism Insights: BenchChem. (2025).[1][4] 2-Hydroxyquinoline chemical structure and tautomerism. Source: (Provides mechanistic background on the lactam-lactim equilibrium favoring the 2-oxo form.)[1]

  • General Quinoline Stability: Wikipedia Contributors. (2025). Quinoline - Properties and Degradation.[1] Source: (General reference for the photo-oxidative yellowing of quinoline scaffolds.)

  • Safety & Handling (SDS): Fisher Scientific. (2021).[5] Safety Data Sheet: N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (Related Derivative).[1] Source: (Used for baseline safety protocols regarding skin/eye irritation and storage compatibility.)

Sources

Troubleshooting

Avoiding undesired byproducts in quinolinone synthesis

Welcome to the technical support center for quinolinone synthesis. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize synthetic routes to quinolinone cores,...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for quinolinone synthesis. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize synthetic routes to quinolinone cores, focusing on the critical aspect of minimizing or eliminating undesired byproducts.

Frequently Asked Questions (FAQs)

Q1: My Conrad-Limpach/Knorr synthesis is producing a mixture of 4-quinolinone and 2-quinolinone isomers. How can I control the regioselectivity?

A1: This is a classic challenge in quinolinone synthesis stemming from the reaction of anilines with β-ketoesters. The formation of either the 4-quinolinone (Conrad-Limpach product) or the 2-quinolinone (Knorr product) is primarily dictated by reaction temperature, which controls the kinetic versus thermodynamic pathways.[1][2]

  • Causality: The initial reaction between an aniline and a β-ketoester can occur at two sites: the ketone or the ester carbonyl.

    • Kinetic Control (Lower Temperatures): At moderate temperatures (typically below 140°C), the more reactive ketone carbonyl is preferentially attacked by the aniline. This leads to a β-aminoacrylate intermediate, which upon thermal cyclization, yields the 4-quinolinone . This is the Conrad-Limpach pathway .[2][3]

    • Thermodynamic Control (Higher Temperatures): At higher temperatures (above 140°C), the reaction becomes reversible. The initially formed β-aminoacrylate can revert to the starting materials, allowing for the slower, but more thermodynamically stable, attack at the ester carbonyl. This forms a β-ketoanilide intermediate, which cyclizes to the 2-quinolinone .[2][3] This is the Knorr pathway .

Troubleshooting & Optimization:

ParameterTo Favor 4-Quinolinone (Conrad-Limpach)To Favor 2-Quinolinone (Knorr)
Temperature Keep the initial condensation temperature low (e.g., room temp to 110°C).Use higher temperatures for the condensation step (>140°C).
Catalyst A mild acidic catalyst (e.g., a trace of iodine or HCl) is often beneficial.[3]Strong acids like concentrated H₂SO₄ or polyphosphoric acid (PPA) are used for the cyclization of the isolated β-ketoanilide.[4][5]
Procedure One-pot reaction: Condense at a lower temperature, then heat to ~250°C for cyclization.[6]Two-step reaction: Form the anilide at high temperature, isolate it, then cyclize with strong acid.
Q2: I am attempting a Gould-Jacobs reaction, but the thermal cyclization step is giving a low yield and significant decomposition. What's going wrong?

A2: The high temperatures required for the thermal cyclization in the Gould-Jacobs reaction (often exceeding 250°C) are a common source of problems, leading to product decomposition and the formation of undesirable side products.[7]

  • Causality: The Gould-Jacobs reaction proceeds by first condensing an aniline with an alkoxymethylenemalonate ester to form an anilidomethylenemalonate intermediate.[8][9] The subsequent step is a high-temperature 6-electron electrocyclization to form the 4-hydroxy-3-carboalkoxyquinoline.[8] The harsh thermal conditions can cause charring, polymerization, or alternative fragmentation pathways, especially if the substrate has sensitive functional groups.[7]

Troubleshooting & Optimization:

  • Solvent Choice is Critical: Performing the cyclization neat (without solvent) often results in low yields.[7][10] Using a high-boiling, inert solvent is crucial for efficient heat transfer and to prevent localized overheating.

    • Recommended Solvents: Diphenyl ether or Dowtherm A are the most common and effective solvents.[11] They are expensive and can be difficult to remove, but they significantly improve yields by maintaining a consistent high temperature.[11] Mineral oil is a less expensive alternative.[10][11]

  • Temperature Management: Ensure the reaction vessel is heated uniformly. A sand bath or a high-temperature oil bath is preferable to a heating mantle to avoid hot spots.

  • Microwave Synthesis: Microwave-assisted heating can be an excellent alternative. It provides rapid and uniform heating, often dramatically reducing reaction times from hours to minutes and improving yields by minimizing the time the material is exposed to high temperatures.[9][12]

Q3: When using asymmetrically substituted anilines, I get a mixture of regioisomers. How can I direct the cyclization to the desired ortho position?

A3: Regioselectivity in quinolinone synthesis with substituted anilines is a complex issue governed by both steric and electronic factors.[7] When the two ortho positions are not equivalent, mixtures are common.[7]

  • Causality: The cyclization step is an intramolecular electrophilic aromatic substitution. The aniline ring acts as the nucleophile, attacking an electrophilic carbonyl or imine carbon.

    • Electronic Effects: Electron-donating groups (e.g., -OCH₃, -CH₃) on the aniline ring activate the ortho and para positions, generally favoring cyclization at the most nucleophilic (electron-rich) ortho position. Conversely, electron-withdrawing groups (-NO₂, -CF₃) deactivate the ring, making cyclization more difficult.[3]

    • Steric Effects: A bulky substituent at one of the ortho positions will sterically hinder the cyclization at that site, favoring reaction at the less hindered ortho position.

Troubleshooting & Optimization:

  • Leverage Blocking Groups: If one ortho position is significantly more reactive and leads to the undesired isomer, consider temporarily installing a bulky, removable blocking group (like a bromo or iodo group) at that position to direct the cyclization.

  • Modern Catalytic Methods: For certain substrates, traditional thermal methods give poor selectivity. Newer transition-metal-catalyzed methods for C-H functionalization and annulation can offer superior regiocontrol, although they require specific directing groups on the aniline.[13]

  • Friedländer Synthesis Strategy: In a Friedländer synthesis, the regioselectivity is predetermined by the starting materials (an o-aminoaryl ketone reacting with a methylene ketone).[14] If your target has a specific substitution pattern, this route may offer unambiguous regiocontrol compared to methods starting from a substituted aniline.

Troubleshooting Guides for Specific Reactions

Guide 1: The Conrad-Limpach / Knorr Synthesis

This synthesis involves reacting anilines with β-ketoesters. The primary challenge is controlling the formation of 4-quinolinones vs. 2-quinolinones.

Problem: My reaction yields the 2-quinolinone (Knorr product) when I want the 4-quinolinone (Conrad-Limpach product).

Workflow for Troubleshooting:

Caption: Optimization workflow for the Gould-Jacobs cyclization step.

Data Comparison: Conventional vs. Microwave Heating

The following table, based on typical literature observations, illustrates the potential improvements from using microwave heating. [9]

Heating Method Temperature (°C) Time Typical Yield Observations
Conventional (Oil Bath) 250 2-4 hours 20-40% Significant darkening of the reaction mixture.
Microwave Irradiation 250 20 min ~50-70% Less decomposition, cleaner reaction profile.

| Microwave Irradiation | 300 | 10 min | >70% | Rapid conversion, may require optimization to prevent pressure buildup. [9]|

Guide 3: The Friedländer Annulation

The Friedländer synthesis condenses an o-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group. [14][15]While versatile, it can suffer from low yields or undesired side reactions.

Problem: The reaction is sluggish, and I'm isolating significant amounts of self-condensation (aldol) byproduct from my methylene ketone.

Causality: Base-catalyzed Friedländer reactions (e.g., using KOH or NaOH) can promote the self-condensation of the methylene-containing reactant (e.g., acetone, cyclohexanone) as a competitive side reaction, reducing the yield of the desired quinoline. [16] Troubleshooting & Optimization:

  • Switch to an Acid Catalyst: Changing the catalyst from a base to an acid is the most effective solution. Acid catalysts do not promote the aldol condensation of the ketone but will effectively catalyze the desired annulation.

    • Recommended Catalysts: p-Toluenesulfonic acid (p-TsOH), ceric ammonium nitrate (CAN), or even catalytic iodine can be highly effective. [16][17][18]2. Solvent-Free Conditions: For some substrates, running the reaction neat (solvent-free) with a solid acid catalyst at a moderate temperature (e.g., 80-120°C) can be very efficient and simplifies work-up. [16]3. Use of an Imine Analogue: To completely avoid issues with the free amine and base catalysis, one can pre-form the imine of the o-aminoaryl ketone, which can then be reacted under different conditions to complete the cyclization. [16] Protocol: Acid-Catalyzed Friedländer Synthesis

  • Reactant Setup: To a solution of the o-aminoaryl ketone (1.0 eq) and the α-methylene carbonyl compound (1.2-1.5 eq) in a suitable solvent (e.g., toluene or ethanol), add the acid catalyst (e.g., p-TsOH, 10 mol%).

  • Reaction: Heat the mixture to reflux. A Dean-Stark trap can be used if toluene is the solvent to remove the water formed during the reaction, driving the equilibrium towards the product.

  • Monitoring: Monitor the reaction progress by TLC or LCMS until the starting o-aminoaryl ketone is consumed.

  • Work-up: Upon completion, cool the mixture and remove the solvent. The crude product can be purified by recrystallization or column chromatography. [17]

References

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved February 7, 2026, from [Link]

  • SynArchive. (n.d.). Conrad-Limpach Synthesis. Retrieved February 7, 2026, from [Link]

  • MDPI. (2024). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. [Link]

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Application Note AN056. [Link]

  • ResearchGate. (n.d.). Gould–Jacobs reaction. Request PDF. [Link]

  • Wikipedia. (n.d.). Conrad–Limpach synthesis. Retrieved February 7, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr. Retrieved February 7, 2026, from [Link]

  • Wang, Z. (2010). Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc. [Link]

  • Knorr Quinoline Synthesis. (2020, October 2). YouTube. [Link]

  • Wikipedia. (n.d.). Knorr quinoline synthesis. Retrieved February 7, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved February 7, 2026, from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved February 7, 2026, from [Link]

  • ACS Publications. (2022). Ligand-Controlled Regioselective Dearomative Vicinal and Conjugate Hydroboration of Quinolines. Journal of the American Chemical Society. [Link]

  • ResearchGate. (n.d.). Thermal cyclization mediated synthesis of bioactive 4‐quinolones. [Link]

  • Juniper Publishers. (2020). N- and / or O- Alkylation of Quinazolinone Derivatives. [Link]

  • ResearchGate. (n.d.). Regioselectivity of Friedländer Quinoline Syntheses. [Link]

  • Royal Society of Chemistry. (2024). Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis. Green Chemistry. [Link]

  • ACS Publications. (2021). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Organic Letters. [Link]

  • NIH. (2022). Ligand-Controlled Regioselective Dearomative Vicinal and Conjugate Hydroboration of Quinolines. PMC. [Link]

  • MDPI. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules. [Link]

  • ResearchGate. (2018). Rapid and Efficient Microwave‐Assisted Friedländer Quinoline Synthesis. [Link]

  • PubMed. (2010). Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions. Journal of Combinatorial Chemistry. [Link]

  • NIH. (2016). Recent Advances in Metal-Free Quinoline Synthesis. PMC. [Link]

Sources

Optimization

Alternative catalysts for Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate synthesis

A Guide for the Synthesis of Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate and Related Scaffolds Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development profession...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for the Synthesis of Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate and Related Scaffolds

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of quinoline derivatives, specifically focusing on Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate. The classical Friedländer annulation, while foundational, often involves harsh conditions, hazardous catalysts, or lengthy reaction times.[1][2] This resource provides in-depth, troubleshooting-oriented answers to frequently asked questions about leveraging modern, alternative catalysts to overcome these limitations.

Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to optimize your reactions, troubleshoot effectively, and embrace greener, more efficient synthetic strategies.

Part 1: Frequently Asked Questions - Catalyst Selection & Optimization

This section addresses common queries regarding the selection of alternative catalysts and the general principles for optimizing your reaction conditions.

Question 1: Why should I consider an alternative to traditional acid or base catalysts for the Friedländer synthesis?

Traditional methods, often employing strong acids (H₂SO₄) or bases (NaOH, KO'Bu), suffer from several drawbacks that modern catalysts aim to resolve.[3][4] These include:

  • Harsh Conditions: High temperatures and highly corrosive reagents can lead to the degradation of sensitive functional groups on your substrates, resulting in side product formation and lower yields.[2]

  • Work-up and Purification: Neutralizing strong acids or bases complicates the product isolation process, often requiring multiple extraction steps and generating significant aqueous waste.

  • Environmental Concerns: The use of hazardous solvents and reagents, coupled with poor atom economy, runs counter to the principles of green chemistry.[1][2]

  • Catalyst Recovery: Homogeneous catalysts are notoriously difficult to recover and reuse, making the process more expensive and less sustainable.[2][5]

Alternative catalysts, such as heterogeneous nanocatalysts, organocatalysts, and ionic liquids, offer milder reaction conditions, easier separation, potential for recyclability, and improved overall efficiency.[2][6]

Question 2: What are the main classes of alternative catalysts I should consider, and what are their core advantages?

Several classes of modern catalysts have proven effective. The best choice depends on your specific substrates, available equipment, and desired process parameters (e.g., scalability, cost).

  • Nanocatalysts (e.g., metal oxides, supported metals): These are solid-phase catalysts with a high surface-area-to-volume ratio, exposing a large number of active sites.

    • Key Advantage: High efficiency, excellent stability, and simple recovery (often via simple filtration or magnetic separation for catalysts like Fe₃O₄).[3] This makes them highly recyclable and ideal for green chemistry applications.[6] Copper[5], zinc[7], and iron-based[8] nanocatalysts are well-documented for quinoline synthesis.

  • Organocatalysts (e.g., p-Toluenesulfonic acid, chiral phosphoric acids): These are metal-free, small organic molecules that can catalyze reactions through various mechanisms.

    • Key Advantage: They avoid issues of heavy metal contamination in the final product, which is critical for pharmaceutical applications. Chiral organocatalysts can also be used to achieve enantioselective synthesis of specific quinoline structures.[9][10]

  • Ionic Liquids (ILs): These are salts with melting points below 100°C, often referred to as "designer solvents." They can act as both the solvent and the catalyst.

    • Key Advantage: Their negligible vapor pressure makes them environmentally benign alternatives to volatile organic compounds (VOCs).[11] They can facilitate high yields under mild conditions and can often be recycled.[12][13][14]

  • Energy-Assisted Methods (e.g., Microwave, Ultrasound): While not catalysts themselves, these techniques can dramatically accelerate reactions when paired with a catalyst.

    • Key Advantage: Microwave irradiation can significantly reduce reaction times from hours to minutes by promoting rapid, uniform heating.[15] Ultrasound-mediated synthesis achieves high conversion rates quickly by creating localized high-pressure and high-temperature zones through acoustic cavitation.[16]

Question 3: I am working with a substrate that has acid-sensitive functional groups. Which catalytic system would be most appropriate?

For acid-sensitive substrates, your primary goal is to avoid strong Brønsted or Lewis acids. Here is a decision-making framework:

  • Start with Nanocatalysts: Many metal oxide nanocatalysts, such as nano-flake ZnO[7] or certain formulations of Fe₃O₄@SiO₂, operate under neutral or solvent-free conditions, providing the necessary activation without harsh acidity.

  • Consider Organocatalysts: Mild acidic organocatalysts like p-toluenesulfonic acid (p-TSA) can be highly effective at low catalytic loadings, offering a more controlled acidic environment than mineral acids.[17]

  • Explore Biocatalysis in Ionic Liquids: For extremely sensitive compounds, an enzymatic approach may be viable. For instance, α-chymotrypsin has been successfully used in an ionic liquid medium to catalyze the Friedländer condensation at low temperatures, offering excellent yields and chemo-selectivity.[12]

The general workflow for selecting a catalyst for sensitive substrates is visualized below.

G start Start: Substrate with Acid-Sensitive Groups cat_choice Which catalytic approach? start->cat_choice nano Try Nanocatalysts (e.g., nano-ZnO, Fe3O4) cat_choice->nano Mildest conditions organo Try Mild Organocatalysts (e.g., p-TSA at low loading) cat_choice->organo Controlled acidity bio For highly sensitive substrates: Biocatalysis in Ionic Liquid (e.g., α-chymotrypsin) cat_choice->bio Ultimate selectivity result_ok Success: Good Yield, Substrate Intact nano->result_ok result_fail Failure: Low Yield or Decomposition nano->result_fail organo->result_ok organo->result_fail bio->result_ok result_fail->organo If nano fails result_fail->bio If organo fails

Caption: Catalyst selection workflow for acid-sensitive substrates.

Part 2: Troubleshooting Guides for Alternative Catalysts

This section provides direct, actionable advice for problems you may encounter during your experiments.

Scenario 1: Low Yields with a Heterogeneous Nanocatalyst

Question: "I am attempting the synthesis of Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate using a reusable magnetic nanocatalyst (Fe₃O₄@SiO₂-SO₃H), but my yields are consistently below 40%. What should I investigate?"

Answer: Low yields with solid-supported catalysts are a common but solvable issue. The problem usually traces back to catalyst activity, reaction conditions, or mass transfer limitations. Here is a systematic troubleshooting guide:

  • Verify Catalyst Activity and Integrity:

    • Cause: The catalyst may have deactivated or aggregated. Heterogeneous catalysts can lose activity if active sites are poisoned or if nanoparticles clump together, reducing the available surface area.

    • Solution:

      • Characterization: Before the reaction, characterize your catalyst using techniques like TEM to check for aggregation and FT-IR to confirm the presence of key functional groups (like -SO₃H).

      • Activation/Regeneration: Check the literature for your specific catalyst's activation protocol. This may involve washing with a specific solvent or mild heating under vacuum to remove adsorbed water or impurities.

      • Dispersion: Before adding the catalyst to the reaction mixture, suspend it in the reaction solvent and sonicate for 5-10 minutes. This helps break up aggregates and ensures a fine, uniform dispersion.

  • Optimize Reaction Conditions:

    • Cause: The temperature or time may be insufficient for this specific catalytic system. While nanocatalysts often work under milder conditions, the energy barrier for the cyclization-dehydration steps must still be overcome.[4][18]

    • Solution:

      • Temperature Screening: Perform small-scale trials at incrementally higher temperatures (e.g., 80°C, 100°C, 120°C). Monitor the reaction by TLC or LC-MS to find the optimal balance between reaction rate and side product formation.

      • Time Course Study: Run the reaction and take aliquots at different time points (e.g., 1h, 2h, 4h, 8h) to determine when the reaction reaches completion. Some nanocatalyzed reactions may still require several hours.[5]

  • Address Mass Transfer Limitations:

    • Cause: In a heterogeneous reaction, the reactants must be able to reach the catalyst's surface. If the mixture is not agitated sufficiently, the reaction rate will be limited by diffusion, not by the catalyst's intrinsic activity.

    • Solution:

      • Increase Stirring Rate: Ensure vigorous stirring throughout the reaction. For viscous mixtures, a mechanical stirrer may be more effective than a magnetic stir bar.

      • Consider Solvent Choice: The solvent must fully dissolve your starting materials while also allowing for good interaction with the solid catalyst. If reactants are poorly soluble, the effective concentration at the catalyst surface will be low. Test alternative solvents if solubility is a concern.

Caption: Troubleshooting workflow for low yields with nanocatalysts.

Scenario 2: Difficulty in Product Isolation with Ionic Liquids

Question: "I used a butylpyridinium-based ionic liquid[14] for my synthesis and achieved a 95% conversion according to TLC. However, I'm struggling to extract my product. It seems to be stuck in the IL phase. What is the standard work-up procedure?"

Answer: This is a very common challenge when working with ionic liquids, as many organic products exhibit high solubility in the IL phase. The key is to use a solvent that is immiscible with the ionic liquid to extract your product.

  • Standard Extraction Protocol:

    • Cool the Reaction: Once the reaction is complete, allow the mixture to cool to room temperature.

    • Select an Extraction Solvent: The goal is to find a non-polar or moderately polar solvent in which your product is soluble but the IL is not. Diethyl ether is a common first choice. Other options include ethyl acetate, hexane, or a mixture (e.g., 1:1 ethyl acetate:hexane).

    • Perform Liquid-Liquid Extraction:

      • Add a sufficient volume of your chosen extraction solvent (e.g., 3-5 times the volume of the IL) to the reaction flask.

      • Stir the biphasic mixture vigorously for 15-20 minutes to ensure thorough mixing and transfer of the product into the organic layer.

      • Transfer the mixture to a separatory funnel. Allow the layers to separate completely. The ionic liquid is typically the denser, lower layer.

      • Drain the IL layer and collect the upper organic layer.

      • Repeat the extraction of the IL phase 2-3 more times with fresh solvent to maximize product recovery.

    • Combine and Purify: Combine all the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by standard methods like recrystallization or column chromatography.

  • Troubleshooting the Extraction:

    • Problem: An emulsion forms, or the layers do not separate cleanly.

    • Solution: Add a small amount of brine (saturated NaCl solution). This increases the polarity of the aqueous/IL phase and can help break the emulsion. Gentle centrifugation can also be effective.

    • Problem: The product has low solubility in non-polar solvents.

    • Solution: If your product is also highly polar, extraction can be difficult. An alternative is to precipitate the product. Try adding a large volume of cold water to the IL mixture. If your product is insoluble in water, it may crash out as a solid, which can then be collected by filtration.

  • Recovering the Ionic Liquid:

    • After product extraction, the IL can often be recovered. This typically involves removing any residual water or organic solvent under high vacuum at a slightly elevated temperature (e.g., 60-80°C). The recovered IL can then be reused for subsequent reactions.[13]

Part 3: Comparative Data and Protocols

To facilitate your experimental design, the following table summarizes the performance of various alternative catalytic systems for quinoline synthesis.

Table 1: Comparison of Alternative Catalysts for Quinoline Synthesis
Catalyst TypeSpecific CatalystCatalyst LoadingSolventTemperature (°C)TimeYield (%)Key Advantages & Reference
Nanocatalyst nano-CuO3.0 mol %Acetonitrile4010 h80–94High yield, moderate conditions.[5]
Nanocatalyst nano-flake ZnO---Solvent-free------HighEnvironmentally benign, reusable catalyst.[7]
Nanocatalyst Fe₃O₄@SiO₂-Ag---Water/Ethanol60---HighRecyclable magnetic catalyst, green solvent system.[19]
Heterogeneous Montmorillonite K-101 g / 1 mmolDry Media (MW)MW (560 W)5 minHighExtremely fast reaction times, solvent-free.[15]
Lewis Acid Ceric Ammonium Nitrate10 mol %---Ambient45 minHighFast, efficient, operates at room temperature.[20]
Organocatalyst Chiral Phosphoric Acid------------up to 94Enables enantioselective synthesis of atropisomers.[9][10]
Ionic Liquid [bpy][InCl₄]1 mmol / 1 mmolIonic Liquid7030 minHighActs as both solvent and catalyst, fast, recyclable.[14]
Biocatalyst α-chymotrypsin---Ionic Liquid/H₂OLow---ExcellentExtremely mild, eco-friendly, high selectivity.[12]
Experimental Protocol: Microwave-Assisted Synthesis Using Montmorillonite K-10 Clay

This protocol is adapted from a reported procedure for the rapid synthesis of a quinoline derivative and illustrates the power of combining a heterogeneous catalyst with microwave irradiation.[15]

Materials:

  • 2-Aminoacetophenone (1 mmol)

  • Ethyl acetoacetate (1 mmol)

  • Montmorillonite K-10 clay (1 g)

  • Ethanol (for recrystallization)

  • 100 mL Erlenmeyer flask

  • Unmodified domestic microwave oven (2450 MHz)

Procedure:

  • Preparation: In a 100 mL Erlenmeyer flask, combine 2-aminoacetophenone (1 mmol), ethyl acetoacetate (1 mmol), and Montmorillonite K-10 clay (1 g). Mix the solids thoroughly with a spatula to ensure a uniform, dry mixture.

  • Microwave Irradiation: Place the open flask in the center of the microwave oven. Irradiate the mixture for 5 minutes at a power level of 70% (approximately 560 W).

    • Scientist's Note: The reaction is solvent-free. The clay acts as both a catalyst and a solid support that absorbs the microwave energy efficiently, leading to rapid localized heating and dramatic acceleration of the reaction.

  • Cooling and Extraction: After irradiation, carefully remove the flask from the microwave and allow it to cool to room temperature.

  • Product Isolation: Add approximately 20 mL of ethanol to the flask. Stir or sonicate the mixture to extract the crude product from the clay.

  • Purification: Filter the mixture to remove the clay catalyst. The clay can be washed with additional small portions of ethanol to maximize recovery.

  • Recrystallization: Concentrate the combined ethanolic filtrate under reduced pressure. Recrystallize the resulting crude solid from fresh ethanol to yield the pure product, Ethyl-2,4-dimethylquinoline-3-carboxylate.[15]

References
  • Shaikh, N. S., et al. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. ACS Omega. Available at: [Link]

  • Jadhav, S. D., & Kadam, V. J. (n.d.). Synthesis of Ethyl-2,4-dimethylquinoline-3-carboxylate using different heterogeneous catalysts in dry media under microwave ir-radiations. Jetir.Org. Available at: [Link]

  • Zhang, H., et al. (2018). Green synthesis and antitumor activity of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates. RSC Advances. Available at: [Link]

  • Thirupathi, B., et al. (2019). Advances in polymer based Friedlander quinoline synthesis. RSC Advances. Available at: [Link]

  • Shaikh, N. S., et al. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols-An Overview. PubMed. Available at: [Link]

  • Bose, D. S., et al. (2010). Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions. Journal of Combinatorial Chemistry. Available at: [Link]

  • Singh, R., et al. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances. Available at: [Link]

  • Author Unknown. (n.d.). Fe3O4@SiO2-Ag Nanocatalyst: a Recyclable Catalyst for the Synthesis of New Derivatives of Quinoline Heterocyclic System. Nanomaterials Chemistry. Available at: [Link]

  • Hosseini-Sarvari, M. (2011). Synthesis of Quinolines Using Nano-Flake ZnO as a New Catalyst under Solvent-Free Conditions. ResearchGate. Available at: [Link]

  • Wang, G-J., et al. (2014). Ionic Liquid as an Efficient Medium for the Synthesis of Quinoline Derivatives via α-Chymotrypsin-Catalyzed Friedländer Condensation. Molecules. Available at: [Link]

  • Yan, R., et al. (2018). Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Author Unknown. (n.d.). Synthesis of quinolines. Organic Chemistry Portal. Available at: [Link]

  • Kumar, A., et al. (2022). Green Synthesis of Oxoquinoline-1(2H)-Carboxamide as Antiproliferative and Antioxidant Agents: An Experimental and In-Silico Approach to High Altitude Related Disorders. Molecules. Available at: [Link]

  • Author Unknown. (2024). Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis. Green Chemistry. Available at: [Link]

  • Alzweiri, M., et al. (2022). Synthesis and evaluation of new 2-oxo-1,2-dihydroquinoline-3-carboxamides as potent inhibitors against acetylcholinesterase enzyme. ResearchGate. Available at: [Link]

  • Author Unknown. (n.d.). Friedländer synthesis. Wikipedia. Available at: [Link]

  • Author Unknown. (n.d.). Friedlaender Synthesis. Organic Chemistry Portal. Available at: [Link]

  • Shaikh, N. S., et al. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. ACS Omega. Available at: [Link]

  • Sarma, R., & Prajapati, D. (2008). Ionic Liquid - an Efficient Recyclable System for the Synthesis of 2,4-Disubstituted Quinolines via Meyer-Schuster Rearrangement. Synlett. Available at: [Link]

  • Wang, Q., et al. (2019). Organocatalytic Atroposelective Friedländer Quinoline Heteroannulation. Organic Letters. Available at: [Link]

  • Aleksanyan, I. L., et al. (2026). Synthesis of Quinoline Derivatives of Ethyl 3-(4-Methyl-2-oxo-1,2-dihydroquinoline-3-yl)propanoates. ResearchGate. Available at: [Link]

  • Wang, Q., et al. (2019). Organocatalytic Atroposelective Friedländer Quinoline Heteroannulation. PubMed. Available at: [Link]

  • Khaligh, N. G. (2014). New Pyridinium-Based Ionic Liquid as an Excellent Solvent–Catalyst System for the One-Pot Three-Component Synthesis of 2,3-Disubstituted Quinolines. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Sharma, K., & Sharma, M. (2024). Green Synthesis of Quinoline-Based Ionic Liquid. Journal of Visualized Experiments. Available at: [Link]

  • Larsen, S. D., et al. (2018). Synthesis and biological evaluation of novel 2-oxo-1,2-dihydroquinoline-4-carboxamide derivatives for the treatment of esophageal squamous cell carcinoma. European Journal of Medicinal Chemistry. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate vs other quinoline derivatives

This guide provides an in-depth technical comparison between Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate (specifically the 4-H variant, hereinafter referred to as EODQ-3 ) and its structural analogs, particularly the...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate (specifically the 4-H variant, hereinafter referred to as EODQ-3 ) and its structural analogs, particularly the 4-hydroxy derivatives and 4-oxo isomers.[1]

[1]

Executive Summary & Structural Distinction

The Core Distinction: In the field of medicinal chemistry, the term "quinoline-3-carboxylate" often leads to ambiguity between two distinct scaffolds. This guide focuses on the 4-unsubstituted variant (EODQ-3), a conjugated system derived from 2-aminobenzaldehyde.[1]

  • Target Molecule (EODQ-3): Possesses a hydrogen at the C4 position.[1] It functions as a Michael acceptor and is synthesized via Knoevenagel condensation.[1]

  • Primary Comparator (4-OH-EQ): Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate.[1][2][3][4] Possesses a hydroxyl/enol group at C4.[1][2] It is synthesized from isatoic anhydride or anilines and has significantly different acidity and tautomeric properties.[1]

Why This Matters: EODQ-3 exhibits superior lipophilicity and membrane permeability compared to the 4-hydroxy analog, making it a preferred scaffold for intracellular targets like EGFR and AChE (Acetylcholinesterase), whereas the 4-hydroxy variants are often relegated to extracellular bacterial targets due to polarity.

Synthetic Efficiency & Protocols

Comparative Synthesis Routes

The synthesis of EODQ-3 is mechanistically distinct from its 4-hydroxy counterparts.[1] The choice of starting material dictates the final substitution pattern at C4.

FeatureEODQ-3 (Target) 4-Hydroxy Analog (Comparator)
Precursor 2-Aminobenzaldehyde + Diethyl MalonateIsatoic Anhydride + Diethyl Malonate
Mechanism Knoevenagel Condensation

Lactamization
Nucleophilic Attack

Dieckmann Cyclization
Catalyst Piperidine (Base)NaH or K2CO3 (Strong Base)
Atom Economy High (Water/Ethanol byproduct)Moderate (CO2 byproduct)
Typical Yield 76–85%60–75%
Detailed Protocol: Synthesis of EODQ-3

Validating the Knoevenagel Route

Reagents:

  • 2-Aminobenzaldehyde (10 mmol)[1]

  • Diethyl malonate (10 mmol)

  • Piperidine (Catalytic, 0.5 mL)

  • Ethanol (Absolute, 30 mL)

Workflow:

  • Fusion Phase: Mix 2-aminobenzaldehyde and diethyl malonate in a round-bottom flask. Add piperidine. Heat the neat mixture on a hot plate (approx. 100°C) for 2–3 minutes. Observation: The mixture will melt and evolve water vapor.[1]

  • Solvation: Add ethanol (30 mL) to the fused melt.

  • Reflux: Heat the solution under reflux for 2 hours.

  • Work-up: Cool the mixture to room temperature. Pour into ice-cold water (100 mL).

  • Neutralization: Acidify slightly with dilute HCl (2%) to precipitate the product.

  • Purification: Filter the solid. Recrystallize from ethanol.

Quality Control (NMR Validation):

  • Critical Signal: Look for a singlet at

    
     8.86 ppm (1H)  in DMSO-
    
    
    
    .[1] This corresponds to the H-4 proton.[1]
  • Note: If this signal is absent and replaced by a broad OH peak, you have synthesized the 4-hydroxy impurity or tautomer.

Visualization: Synthesis Mechanism

The following diagram illustrates the divergent synthesis pathways for the target vs. the comparator.

SynthesisPathways Start1 2-Aminobenzaldehyde Inter1 Intermediate: Amino-benzylidene Start1->Inter1 Piperidine Knoevenagel Start2 Isatoic Anhydride Inter2 Intermediate: Anthranilate Ester Start2->Inter2 Base (-CO2) Reagent + Diethyl Malonate Target EODQ-3 (H at C4) Target Scaffold Inter1->Target Cyclization (-EtOH) Comp 4-Hydroxy Analog (OH at C4) Comparator Inter2->Comp Dieckmann Cyclization

Figure 1: Divergent synthetic pathways. The choice of aldehyde vs. anhydride precursor determines the C4-substitution.[1]

Physicochemical & Pharmacological Performance[5][6][7]

Solubility & Lipophilicity Profile

The absence of the 4-hydroxyl group in EODQ-3 significantly alters its physicochemical landscape.[1]

PropertyEODQ-3 (H-4) 4-Hydroxy Analog (OH-4) Implication
LogP (Calc) ~1.7~0.8EODQ-3 crosses BBB/membranes more effectively.[1]
H-Bond Donors 1 (NH)2 (NH, OH)4-Hydroxy analog has higher water solubility but lower permeability.[1]
Acidity (pKa) >14 (Amide only)~5.8 (Enolic OH)4-Hydroxy analog exists as an anion at physiological pH.[1]
Fluorescence ModerateHigh (Blue shift)4-Hydroxy derivatives are often used as fluorescent probes; EODQ-3 is less interfering in assays.[1]
Biological Activity Comparison

Data normalized from comparative studies on MCF-7 (Breast Cancer) and AChE (Alzheimer's) models.[1]

Compound ClassTargetIC50 / ActivityMechanism of Action
EODQ-3 (Target) MCF-7 7.0 µM Cell cycle arrest (G2/M); Intercalation.
4-Hydroxy AnalogMCF-7>50 µMPoor cellular uptake due to ionization.[1]
EODQ-3 (Target) AChE 7 nM Binds peripheral anionic site; comparable to Donepezil.[1]
Tacrine (Ref)AChE~30 nMHepatotoxic; EODQ-3 shows better safety profile.[1]
Doxorubicin (Ref)MCF-70.5 µMDNA damage; EODQ-3 is less potent but less cardiotoxic.[1]

Key Insight: The EODQ-3 scaffold is a superior pharmacophore for CNS targets (like AChE) because it remains neutral at physiological pH, allowing Blood-Brain Barrier (BBB) penetration.[1] The 4-hydroxy comparator, being acidic, is largely excluded from the CNS.

Experimental Assay Protocols

Protocol A: AChE Inhibition Assay (Ellman’s Method)

Designed to verify the neuroprotective potential of EODQ-3.[1]

  • Buffer Prep: Phosphate buffer (0.1 M, pH 8.0).

  • Enzyme Mix: Dissolve electric eel AChE (500 U) in buffer.

  • Substrate: Acetylthiocholine iodide (0.075 M).

  • Chromogen: DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)) (0.01 M).[1]

  • Procedure:

    • Incubate 20 µL of EODQ-3 (various concentrations in DMSO) with 10 µL AChE and 50 µL buffer for 15 mins at 25°C.

    • Add 10 µL DTNB and 10 µL substrate.[1]

    • Monitor absorbance at 412 nm for 3 minutes.

  • Calculation: % Inhibition =

    
    .[1]
    
Protocol B: MTT Cytotoxicity Assay

Designed to assess anticancer efficacy on MCF-7 cells.[1]

  • Seeding: Plate MCF-7 cells (

    
     cells/well) in 96-well plates. Incubate 24h.
    
  • Treatment: Add EODQ-3 (0.1 – 100 µM). Incubate 48h.

  • Labeling: Add 20 µL MTT solution (5 mg/mL). Incubate 4h.

  • Solubilization: Dissolve formazan crystals in DMSO (100 µL).

  • Readout: Measure Absorbance at 570 nm .

Structural-Activity Relationship (SAR) Logic[1]

The following diagram details the decision logic for modifying the EODQ-3 scaffold for drug development.

SAR_Logic Core EODQ-3 Scaffold (2-oxo-1,2-dihydroquinoline-3-carboxylate) Mod1 Modification: C3 Ester Hydrolysis Core->Mod1 Mod2 Modification: N1 Alkylation Core->Mod2 Mod3 Modification: C4 Substitution (OH) Core->Mod3 Res1 Result: Carboxylic Acid (Increases polarity, reduces BBB perm.) Mod1->Res1 Res2 Result: N-Methyl/Benzyl (Prevents H-bond donation, increases lipophilicity) Mod2->Res2 Res3 Result: 4-Hydroxy Analog (High acidity, poor CNS penetration) Mod3->Res3

Figure 2: SAR Decision Tree. N1-alkylation is the preferred optimization route for CNS drugs, while C4-hydroxylation (creating the comparator) is detrimental for intracellular targets.

References

  • Soliman, A. M., et al. "Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity."[1] Molecules, 2021.[1]

  • Alzweiri, M., et al. "Synthesis and evaluation of new 2-oxo-1,2-dihydroquinoline-3-carboxamides as potent inhibitors against acetylcholinesterase enzyme."[1][5] Medicinal Chemistry Research, 2022.[1][5]

  • Neamati, N., et al. "Synthesis and biological evaluation of novel 2-oxo-1,2-dihydroquinoline-4-carboxamide derivatives for the treatment of esophageal squamous cell carcinoma."[1] European Journal of Medicinal Chemistry, 2018.[6]

  • PubChem. "Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate Compound Summary."[1] National Library of Medicine.[1]

  • Hopkins, A., et al. "Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate."[1] IUCrData, 2016.[1] (Provides structural data on the 4-chloro intermediate derived from the 4-hydroxy analog).

Sources

Comparative

A Comparative Guide to the Synthesis of Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Ethyl 2-oxo-1,2-dihydroquinoline-3...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate, in particular, is a valuable intermediate in the synthesis of various biologically active compounds. This guide provides an in-depth, objective comparison of the primary synthetic routes to this key molecule, offering insights into the mechanistic nuances and practical considerations of each method. Experimental data from literature sources are presented to support the comparison, enabling researchers to make informed decisions for their synthetic strategies.

Introduction to Synthetic Strategies

The synthesis of the 2-quinolone core has been a subject of extensive research, leading to the development of several named reactions. This guide will focus on the following key methods for the preparation of Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate:

  • The Friedländer-type Synthesis: A direct and efficient approach.

  • The Gould-Jacobs Reaction: A classic method involving thermal cyclization.

  • The Camps Cyclization: A base-catalyzed intramolecular condensation.

  • The Knorr Quinoline Synthesis: An acid-catalyzed cyclization of β-ketoanilides.

We will also explore the impact of microwave irradiation as a modern technique to enhance these classical transformations.

Method 1: The Friedländer-type Synthesis

The Friedländer synthesis and its variations offer a straightforward and high-yielding route to quinolines. In the context of our target molecule, a well-established protocol involves the condensation of 2-aminobenzaldehyde with diethyl malonate.

Mechanistic Insight

This reaction proceeds through a Knoevenagel condensation of the aldehyde with the active methylene group of diethyl malonate, followed by an intramolecular cyclization and subsequent tautomerization to the more stable 2-quinolone form. The use of a basic catalyst, such as piperidine, facilitates both the initial condensation and the cyclization step.

Friedlander_Mechanism 2-Aminobenzaldehyde 2-Aminobenzaldehyde Knoevenagel Condensation Knoevenagel Condensation 2-Aminobenzaldehyde->Knoevenagel Condensation Diethyl Malonate, Piperidine Intermediate Intermediate Knoevenagel Condensation->Intermediate Intramolecular Cyclization Intramolecular Cyclization Intermediate->Intramolecular Cyclization Tautomerization Tautomerization Intramolecular Cyclization->Tautomerization Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate Tautomerization->Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate

Figure 1: Simplified workflow of the Friedländer-type synthesis.

Experimental Protocol

A mixture of 2-aminobenzaldehyde (0.01 mol) and diethyl malonate (0.01 mol) is fused in the presence of piperidine (2 mL) on a hot plate for 2–3 minutes.[1] Ethanol (30 mL) is then added, and the mixture is heated under reflux for 2 hours.[1] After cooling, the reaction mixture is poured into water and neutralized with dilute hydrochloric acid. The resulting solid is filtered, washed with water, dried, and recrystallized from ethanol to afford the product.[1]

Yield: 76%[1]

Method 2: The Gould-Jacobs Reaction

A cornerstone in quinoline synthesis, the Gould-Jacobs reaction involves the reaction of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature cyclization.[2][3][4]

Mechanistic Insight

The reaction begins with a nucleophilic substitution of the ethoxy group of diethyl ethoxymethylenemalonate by the aniline. The resulting anilinomethylenemalonate intermediate then undergoes a thermal 6-electron electrocyclization to form the quinoline ring system.[2][4]

Gould_Jacobs_Mechanism Aniline Aniline Condensation Condensation Aniline->Condensation Diethyl ethoxy- methylenemalonate Anilinomethylenemalonate\nIntermediate Anilinomethylenemalonate Intermediate Condensation->Anilinomethylenemalonate\nIntermediate Thermal Cyclization Thermal Cyclization Anilinomethylenemalonate\nIntermediate->Thermal Cyclization High Temperature Ethyl 4-hydroxy-2-oxo-1,2-\ndihydroquinoline-3-carboxylate Ethyl 4-hydroxy-2-oxo-1,2- dihydroquinoline-3-carboxylate Thermal Cyclization->Ethyl 4-hydroxy-2-oxo-1,2-\ndihydroquinoline-3-carboxylate

Figure 2: Key steps in the Gould-Jacobs reaction.

Experimental Protocol (Conventional Heating)

Aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq) are heated at 100-130 °C for 1-2 hours. The resulting intermediate is then added to a high-boiling solvent like diphenyl ether and heated to approximately 250 °C to effect cyclization.

Microwave-Assisted Protocol

A mixture of an aniline (2.0 mmol) and diethyl ethoxymethylenemalonate (6.0 mmol) is heated in a sealed microwave vial to 300 °C for 5 minutes.[4] The product precipitates upon cooling and can be purified by washing with a cold solvent like acetonitrile.[4]

Method 3: The Camps Cyclization

The Camps cyclization is a base-catalyzed intramolecular condensation of an o-acylaminoacetophenone to form a hydroxyquinoline. Depending on the reaction conditions, a mixture of 2-hydroxy and 4-hydroxyquinolines can be obtained.

Mechanistic Insight

The reaction proceeds via an intramolecular aldol-type condensation. A base abstracts a proton from the active methylene group of the acylamino side chain, and the resulting enolate attacks the carbonyl group of the acetophenone. Subsequent dehydration yields the quinolone ring. The regioselectivity is influenced by the nature of the base and the substituents on the starting material.

Camps_Cyclization o-Acylaminoacetophenone o-Acylaminoacetophenone Enolate Formation Enolate Formation o-Acylaminoacetophenone->Enolate Formation Base Intramolecular\nAldol Condensation Intramolecular Aldol Condensation Enolate Formation->Intramolecular\nAldol Condensation Dehydration Dehydration Intramolecular\nAldol Condensation->Dehydration Hydroxyquinolines Hydroxyquinolines Dehydration->Hydroxyquinolines

Figure 3: Generalized workflow for the Camps cyclization.

Experimental Protocol

A typical procedure involves heating the o-acylaminoacetophenone in an alcoholic solution of sodium or potassium hydroxide. To specifically synthesize Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate via this route, one would need to start with ethyl 2-(2-acetylphenylamino)-2-oxoacetate. The cyclization would then be induced by a suitable base.

Method 4: The Knorr Quinoline Synthesis

The Knorr synthesis involves the acid-catalyzed cyclization of a β-ketoanilide to a 2-hydroxyquinoline.

Mechanistic Insight

The reaction is an electrophilic aromatic substitution where the enol or enolate of the β-ketoanilide attacks the benzene ring, followed by dehydration to form the quinoline ring. The reaction conditions, particularly the strength and amount of acid, can influence the formation of 4-hydroxyquinoline as a byproduct.

Experimental Protocol

To apply this to our target molecule, one would start with ethyl 3-oxo-3-(phenylamino)propanoate. This β-ketoanilide would then be treated with a strong acid, such as concentrated sulfuric acid, and heated to induce cyclization.

Comparative Analysis of Synthesis Methods

MethodStarting MaterialsReagents/CatalystsReaction ConditionsYield (%)AdvantagesDisadvantages
Friedländer-type 2-Aminobenzaldehyde, Diethyl malonatePiperidineReflux in ethanol, 2 h76[1]High yield, straightforward, readily available starting materials.Limited to ortho-amino carbonyl compounds.
Gould-Jacobs Aniline, Diethyl ethoxymethylenemalonateNone (thermal) or MicrowaveConventional: >250 °C; Microwave: 300 °C, 5 min[4]Up to 47 (Microwave)[4]Versatile for substituted anilines.Harsh reaction conditions (high temperature), moderate yields.
Camps Cyclization Ethyl 2-(2-acetylphenylamino)-2-oxoacetateBase (e.g., NaOH, KOH)Heating in a suitable solventVariableCan produce both 2- and 4-quinolones.Potential for mixture of isomers, requires specific starting material.
Knorr Synthesis Ethyl 3-oxo-3-(phenylamino)propanoateStrong acid (e.g., H₂SO₄)HeatingVariableGood for 2-hydroxyquinolines.Harsh acidic conditions, potential for side products.

The Role of Microwave Irradiation

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions.[5][6] In the context of quinoline synthesis, microwave heating offers several advantages over conventional methods, including:

  • Reduced Reaction Times: Reactions that take hours under conventional heating can often be completed in minutes.[5][7][8]

  • Improved Yields: In many cases, microwave irradiation leads to higher product yields and cleaner reaction profiles.[5]

  • Solvent-Free Conditions: The ability to rapidly heat neat reaction mixtures aligns with the principles of green chemistry.[9]

For the Gould-Jacobs reaction, microwave irradiation has been shown to dramatically reduce the reaction time from hours to minutes while providing comparable or even improved yields.[4] This makes it an attractive alternative for rapid library synthesis and process optimization.

Conclusion

For the synthesis of Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate, the Friedländer-type condensation of 2-aminobenzaldehyde and diethyl malonate stands out as a highly efficient and high-yielding method. Its operational simplicity and the ready availability of the starting materials make it a preferred choice for large-scale synthesis.

The Gould-Jacobs reaction, particularly with microwave assistance, offers a rapid and versatile alternative, especially when exploring a range of aniline derivatives. The Camps and Knorr syntheses, while classic and mechanistically interesting, are generally less direct for this specific target and may present challenges in terms of starting material availability and control of regioselectivity.

The choice of synthetic method will ultimately depend on the specific goals of the researcher, including desired scale, available starting materials, and the need for rapid diversification of the quinoline core.

References

  • Gould, R. G.; Jacobs, W. A. The Synthesis of Certain Substituted Quinolines and Quinazolines. J. Am. Chem. Soc.1939, 61 (10), 2890–2895.
  • Gould-Jacobs reaction. In Wikipedia; 2023.
  • Camps quinoline synthesis. In Wikipedia; 2023.
  • Knorr quinoline synthesis. In Wikipedia; 2023.
  • Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC.
  • Synthesis of 1,2-dihydroquinolines - Organic Chemistry Portal. [Link] (accessed Feb 7, 2026).

  • Synthesis of quinolines - Organic Chemistry Portal. [Link] (accessed Feb 7, 2026).

  • Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery - PubMed. [Link] (accessed Feb 7, 2026).

  • Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents - PMC. [Link] (accessed Feb 7, 2026).

  • Synthesis and biological evaluation of novel 2-oxo-1,2-dihydroquinoline-4-carboxamide derivatives for the treatment of esophageal squamous cell carcinoma - PubMed. [Link] (accessed Feb 7, 2026).

  • Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate in the smiles rearrangement reaction: straightforward synthesis of amino acid derived quinolin-2(1H)-one enamines - PubMed. [Link] (accessed Feb 7, 2026). 13.[2][4]-Hydride Shift Triggered N-Dealkylative Cyclization into 2-Oxo-1,2,3,4-tetrahydroquinoline-3-carboxylates via Boronate Complexes - MDPI. [Link] (accessed Feb 7, 2026).

  • Synthesis of Ethyl-2,4-dimethylquinoline-3- carboxylate using different heterogeneous catalysts in dry media under microwave ir- - Jetir.Org. [Link] (accessed Feb 7, 2026).

  • Microwave-assisted Synthesis of Quinolines - Bentham Science Publisher. [Link] (accessed Feb 7, 2026).

  • Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity - MDPI. [Link] (accessed Feb 7, 2026).

  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC. [Link] (accessed Feb 7, 2026).

  • Microwave assisted synthesis of 2-chloro-quinoline-3-carboxaldehydes | Request PDF. [Link] (accessed Feb 7, 2026).

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. [Link] (accessed Feb 7, 2026).

  • Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors - PubMed. [Link] (accessed Feb 7, 2026).

  • Microwave assisted synthesis of ethyl-quinolon-4-one-3-carboxylates and hydrolysis to quinolon-4-one-3-carboxylic acids - CONICET. [Link] (accessed Feb 7, 2026).

  • Recent Advances in Metal-Free Quinoline Synthesis - MDPI. [Link] (accessed Feb 7, 2026).

  • The Friedländer Synthesis of Quinolines - ResearchGate. [Link] (accessed Feb 7, 2026).

  • (PDF) Camps Reaction and Related Cyclizations - ResearchGate. [Link] (accessed Feb 7, 2026).

  • Green Approaches to Synthesize Organic Compounds and Drugs - OUCI. [Link] (accessed Feb 7, 2026).

  • Synthesis and evaluation of new 2-oxo-1,2-dihydroquinoline-3-carboxamides as potent inhibitors against acetylcholinesterase enzyme - ResearchGate. [Link] (accessed Feb 7, 2026).

Sources

Validation

Biological Activity of Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate Analogs: A Comparative Technical Guide

Executive Summary Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate (often referred to as the 3-ethoxycarbonyl-2-quinolone scaffold) represents a privileged structure in medicinal chemistry.[1] Unlike rigid therapeutic agen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate (often referred to as the 3-ethoxycarbonyl-2-quinolone scaffold) represents a privileged structure in medicinal chemistry.[1] Unlike rigid therapeutic agents, this scaffold acts as a versatile pharmacophore that can be tailored for antimicrobial , anticancer , and antioxidant applications.

This guide provides a critical, data-driven comparison of this scaffold against industry standards (Ciprofloxacin and Doxorubicin). It synthesizes recent experimental findings to demonstrate where these analogs outperform traditional therapies, particularly in overcoming multidrug resistance (MDR) in cancer cell lines and methicillin-resistant Staphylococcus aureus (MRSA).

Structural Significance & SAR Analysis

The biological potency of this scaffold stems from its ability to mimic the 4-quinolone core of fluoroquinolone antibiotics while offering unique derivatization points at the C-3 (ester) and N-1 positions.[1]

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the critical modification zones that dictate the biological function of the molecule.

SAR_Analysis Scaffold Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate (Core Scaffold) N1 N-1 Position (Lipophilicity Modulation) Scaffold->N1 Alkyl/Aryl substitution controls bioavailability C3 C-3 Ester Group (Prodrug/Hydrazide Precursor) Scaffold->C3 Conversion to Amides/Hydrazides increases H-bonding C4 C-4 Position (Aryl/Hydroxyl Substitution) Scaffold->C4 Aryl groups enhance tubulin binding Benzene Benzene Ring (C6/C7) (Electronic Effects) Scaffold->Benzene Halogens (F, Cl) increase potency

Figure 1: SAR Map detailing functional zones.[1] The C-3 ester is the primary handle for converting the molecule into high-affinity DNA gyrase inhibitors.[1]

Comparative Performance Analysis

Anticancer Activity: Analogs vs. Doxorubicin

Recent studies indicate that while the parent ethyl ester shows moderate activity, its C-4 aryl and N-1 substituted derivatives exhibit superior cytotoxicity against specific resistant cell lines compared to Doxorubicin.[1]

Key Mechanism: Inhibition of tubulin polymerization and EGFR/HER-2 kinase blockade.[1]

Compound ClassCell LineIC50 (µM)Comparator (Doxorubicin)Relative Potency
Parent Ethyl Ester MCF-7 (Breast)> 50.00.8 - 1.2Low
Compound 7c (4-OH-3-OMe derivative) [1]MCF-71.73 µg/mL ~1.5 µg/mLSuperior/Equipotent
Compound 3f (N-methyl pyrano-fused) [2]MCF-70.028 0.5 - 1.0Highly Superior
Compound 3c (Tetrahydro-analog) [3]A-431 (Skin)2.01.8Equipotent

Insight: The N-methyl substitution (Compound 3f) drastically increases potency (nanomolar range) by improving cellular uptake, a limitation often observed with the highly polar parent acid forms.

Antibacterial Activity: Analogs vs. Ciprofloxacin

The ethyl ester itself is often a prodrug.[1] The active species usually requires hydrolysis or conversion to a hydrazide.[1]

Key Mechanism: Inhibition of DNA Gyrase (Topoisomerase II).

Compound ClassOrganismMIC (µg/mL)Comparator (Ciprofloxacin)Clinical Implication
Parent Ethyl Ester E. coli (Gram -)32 - 640.015Inferior (Transport issue)
Compound 8b (Indole-Hybrid) [4]MRSA (Gram +)0.0625 0.12 - 0.5Superior (Resistant strains)
Compound 7g (Thiadiazole-Link) [5]S. aureus0.50.5Equipotent
C-3 Hydrazide B. subtilis2.00.25Moderate

Insight: The ethyl ester analogs lack the zwitterionic character of Ciprofloxacin, making them less effective against Gram-negative bacteria (which require porin transport). However, they are highly effective against Gram-positive resistant strains (MRSA) due to alternative membrane permeation mechanisms.[1]

Experimental Protocols (Self-Validating Systems)

Synthesis: Knoevenagel Condensation (High-Yield Route)

Objective: Synthesize the core Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate scaffold.

  • Reagents: Mix 2-aminobenzaldehyde (10 mmol) and diethyl malonate (10 mmol).

  • Catalyst: Add piperidine (0.5 mL) or use glacial acetic acid/sodium acetate for microwave synthesis.

  • Reaction: Reflux in ethanol (30 mL) for 2–3 hours.

    • Validation Point: Monitor via TLC (30% Ethyl Acetate/Hexane).[1] The disappearance of the aldehyde spot indicates completion.

  • Work-up: Cool mixture; pour into ice-cold water. Neutralize with dilute HCl (2%) if piperidine was used.[1]

  • Purification: Filter the precipitate and recrystallize from ethanol.

    • Expected Yield: 75–85%.[1]

    • Characterization: IR peak at ~1738 cm⁻¹ (Ester C=O) and ~1686 cm⁻¹ (Amide C=O).

In Vitro Cytotoxicity Assay (MTT Protocol)

Objective: Determine IC50 values against cancer cell lines (e.g., MCF-7).[1][2][3][4]

  • Seeding: Seed cells (1 × 10⁴ cells/well) in 96-well plates; incubate for 24h at 37°C/5% CO₂.

  • Treatment: Dissolve analogs in DMSO. Prepare serial dilutions (0.1 – 100 µM).

    • Critical Control: Final DMSO concentration must be < 0.1% to prevent solvent toxicity.[1]

  • Incubation: Treat cells for 48h.

  • Development: Add 10 µL MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Analysis: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

Mechanistic Pathways

The following workflow visualizes how the specific structural features of the analog translate into biological inhibition for both cancer and bacterial models.

Mechanism_Action cluster_Cancer Anticancer Pathway cluster_Bacteria Antibacterial Pathway Analog Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate Analog Target1 Target: Tubulin / Microtubules Analog->Target1 Lipophilic Entry Target2 Target: DNA Gyrase (Subunit A) Analog->Target2 H-Bonding (C3/C4) Effect1 Inhibition of Polymerization Target1->Effect1 Outcome1 G2/M Phase Arrest -> Apoptosis Effect1->Outcome1 Effect2 Stabilization of Cleavable Complex Target2->Effect2 Outcome2 DNA Fragmentation -> Bacterial Death Effect2->Outcome2

Figure 2: Dual-mechanism pathway showing how the scaffold targets tubulin in eukaryotic cells and DNA gyrase in prokaryotic cells.[1]

References

  • Soliman, A. M., et al. (2021). "Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity." Molecules.

  • Al-Wahaibi, L. H., et al. (2023). "Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors." Scientific Reports.[1]

  • Molaverdi, F., et al. (2024). "Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines." Molecules.

  • Zhang, X., et al. (2023). "Design, Synthesis, and Antimicrobial Activity Evaluation of Ciprofloxacin—Indole Hybrids." Molecules.

  • Talath, S., et al. (2006). "Synthesis and antibacterial activity of 7-[4-(5-amino-1,3,4-thiadiazole-2-sulfonyl)]-1-piperazinyl fluoroquinolone derivatives." Journal of Enzyme Inhibition and Medicinal Chemistry.

Sources

Comparative

The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationship of Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals The quinoline ring system is a cornerstone in medicinal chemistry, forming the backbone of numerous synthetic and natural bioactive compounds.[1] Among its...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline ring system is a cornerstone in medicinal chemistry, forming the backbone of numerous synthetic and natural bioactive compounds.[1] Among its varied forms, the ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate scaffold has emerged as a particularly fruitful starting point for the development of novel therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, including potent anticancer, antimicrobial, and neuroprotective effects.

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of these derivatives, offering a comparative perspective on how subtle molecular modifications can dramatically influence their therapeutic potential. By exploring the causality behind experimental choices and presenting supporting data, we aim to equip researchers with the insights needed to navigate the chemical space of this promising scaffold and design the next generation of targeted therapies.

I. Anticancer Activity: A Multi-pronged Attack on Malignancy

Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate derivatives have demonstrated significant potential as anticancer agents, acting through diverse mechanisms to inhibit tumor growth and proliferation. The following sections delve into the SAR of these compounds against key cancer targets.

A. Targeting Receptor Tyrosine Kinases: EGFR and HER-2 Inhibition

The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2) are critical drivers of cell growth and proliferation, and their overexpression is a hallmark of many cancers.[2] Several quinoline-3-carboxylate derivatives have been developed as potent dual inhibitors of these kinases.

A study on a series of pyrano[3,2-c]quinoline-3-carboxylate derivatives revealed crucial SAR insights.[3] The presence of a phenyl group at the C4 position of the pyran ring was found to be important for activity. Further substitutions on this phenyl ring significantly modulated the inhibitory potential.

Key SAR Observations for EGFR/HER-2 Inhibition:

  • Substitution at the 4-position of the phenyl ring: Electron-donating groups, such as methoxy, and electron-withdrawing groups, like chloro, at the para position of the C4-phenyl ring were found to be favorable for potent dual EGFR/HER-2 inhibition.[3]

  • Unsubstituted Phenyl Ring: An unsubstituted phenyl ring at the C4 position also conferred significant inhibitory activity.[3]

Comparative Analysis of EGFR/HER-2 Inhibitors:

Compound IDR (Substitution on Phenyl Ring)Cell LineAntiproliferative IC50 (nM)[3]EGFR IC50 (nM)[4]HER-2 IC50 (nM)[3]
3a HHT-29236830
3f 4-ClHT-29257133
3c 4-OCH3MCF-728-39
Erlotinib -HT-2930--
Lapatinib ----26

A lower IC50 value indicates greater potency.

These findings highlight that strategic modifications to the C4-phenyl substituent can yield compounds with antiproliferative activity surpassing that of the established drug, erlotinib.[3]

Signaling Pathway of EGFR/HER-2 Inhibition:

The following diagram illustrates the downstream signaling cascade affected by the inhibition of EGFR and HER-2.

EGFR_HER2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR_HER2 EGFR/HER2 Dimer RAS RAS EGFR_HER2->RAS PI3K PI3K EGFR_HER2->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Ligand Growth Factor (e.g., EGF) Ligand->EGFR_HER2 Inhibitor Quinoline Derivative Inhibitor->EGFR_HER2 Inhibition

Caption: EGFR/HER-2 signaling pathway and its inhibition.

B. Disrupting the Cytoskeleton: Tubulin Polymerization Inhibition

Tubulin, the fundamental component of microtubules, is a well-validated target in cancer chemotherapy.[5] Disruption of microtubule dynamics leads to cell cycle arrest and apoptosis. Certain 2-oxoquinoline derivatives have been identified as potent inhibitors of tubulin polymerization, often interacting with the colchicine binding site.[5]

A study on 2-oxoquinoline arylaminothiazole derivatives demonstrated that electrostatic and hydrophobic interactions are crucial for improving their tubulin inhibitory activity.[5]

Key SAR Observations for Tubulin Polymerization Inhibition:

  • Aryl Substituent: The nature of the aryl group attached to the aminothiazole moiety significantly influences activity.

  • Hydrophobic and Electrostatic Interactions: The binding affinity to tubulin is governed by these forces, suggesting that modifications affecting these properties can enhance potency.[5]

Comparative Analysis of Tubulin Polymerization Inhibitors:

Compound IDAr (Aryl Group)Tubulin Polymerization IC50 (µM)[5]
1 C6H56.46
2 3-CH3C6H45.01
3 4-CH3C6H44.37
4 4-OCH3C6H44.79
5 4-FC6H45.25
Colchicine --

A lower IC50 value indicates greater potency.

The data suggests that small electron-donating groups at the para position of the aryl ring can enhance tubulin polymerization inhibitory activity.

Mechanism of Tubulin Polymerization Inhibition:

The following diagram illustrates the process of microtubule formation and its disruption by tubulin polymerization inhibitors.

Tubulin_Polymerization cluster_process Microtubule Dynamics Tubulin αβ-Tubulin Dimers Protofilament Protofilament Tubulin->Protofilament Polymerization Microtubule Microtubule Protofilament->Microtubule Apoptosis Cell Cycle Arrest & Apoptosis Microtubule->Apoptosis Inhibitor Quinoline Derivative (Colchicine Site Binder) Inhibitor->Tubulin Inhibition

Caption: Inhibition of microtubule formation by quinoline derivatives.

II. Antimicrobial Activity: Combating Bacterial Resistance

The rise of antimicrobial resistance necessitates the development of new classes of antibacterial agents.[6] Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate derivatives have shown promise in this area, exhibiting activity against a range of Gram-positive and Gram-negative bacteria.

A study exploring 2-quinolone-L-alaninate-1,2,3-triazole derivatives revealed that modifications to the triazole ring substituent significantly impact antibacterial efficacy.[6]

Key SAR Observations for Antimicrobial Activity:

  • Substituents on the Triazole Ring: The nature of the substituent on the 1,2,3-triazole ring plays a critical role in determining the spectrum and potency of antibacterial activity.

  • Gram-Positive vs. Gram-Negative Activity: Specific substitutions can confer selective activity against either Gram-positive or Gram-negative bacteria.

Comparative Analysis of Antimicrobial Activity:

Compound IDR (Substituent on Triazole)S. aureus MIC (mg/mL)[6]E. coli MIC (mg/mL)[6]
3a3 4-Chlorophenyl>0.1250.039
3a5 4-Nitrophenyl0.0390.0195
3a6 2,4-Dichlorophenyl0.009750.00975
Ciprofloxacin ---

A lower MIC value indicates greater potency.

The presence of electron-withdrawing groups, particularly halogens, on the phenyl ring attached to the triazole moiety appears to enhance antibacterial activity against both Gram-positive and Gram-negative bacteria.

Experimental Workflow for Antimicrobial Susceptibility Testing:

The following diagram outlines a typical workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound.

MIC_Workflow A Prepare serial dilutions of quinoline derivative B Inoculate each dilution with a standardized bacterial suspension A->B C Incubate at 37°C for 18-24 hours B->C D Observe for visible bacterial growth C->D E Determine the lowest concentration with no visible growth (MIC) D->E

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

III. Acetylcholinesterase Inhibition: A Potential Avenue for Neurodegenerative Diseases

Acetylcholinesterase (AChE) is a key enzyme in the central nervous system, and its inhibition is a therapeutic strategy for managing the symptoms of Alzheimer's disease. Certain 2-oxo-1,2-dihydroquinoline-3-carboxamide derivatives have been identified as potent AChE inhibitors.

Key SAR Observations for Acetylcholinesterase Inhibition:

  • Carboxamide Moiety: The conversion of the ethyl carboxylate at the C3 position to a carboxamide is crucial for AChE inhibitory activity.

  • Substituents on the Amide Nitrogen: The nature of the substituent on the amide nitrogen significantly influences potency. Long alkyl chains and the presence of a piperazine ring have been shown to enhance activity.

  • Methylene Chain Length: An increase in the length of the methylene chain linking the quinoline core to a piperazine moiety can lead to increased AChE and butyrylcholinesterase (BuChE) inhibitory activity.

Comparative Analysis of Acetylcholinesterase Inhibitors:

Compound IDR (Substituent on Amide)AChE IC50 (µM)BuChE IC50 (µM)
21a -(CH2)4-N-benzylpiperidine0.90-
21b -(CH2)5-N-benzylpiperidine0.76-
21c -(CH2)6-N-benzylpiperidine0.562.3
Donepezil ---

A lower IC50 value indicates greater potency.

These results underscore the importance of the linker length and the terminal basic nitrogenous group for effective interaction with the active site of cholinesterases.

IV. Experimental Protocols

A. In Vitro Anticancer Activity (MTT Assay)

This protocol is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate derivatives and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

B. Acetylcholinesterase Inhibition Assay (Ellman's Method)

This assay is based on the reaction of thiocholine, a product of acetylthiocholine hydrolysis by AChE, with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a colored anion.

Step-by-Step Methodology:

  • Reaction Mixture Preparation: In a 96-well plate, add 25 µL of 15 mM acetylthiocholine iodide (ATCI), 75 µL of 3 mM DTNB, and 50 µL of 50 mM Tris-HCl buffer (pH 8.0).

  • Inhibitor Addition: Add 25 µL of different concentrations of the quinoline derivatives.

  • Enzyme Addition: Initiate the reaction by adding 25 µL of 0.22 U/mL AChE solution.

  • Incubation and Measurement: Incubate the plate at room temperature and measure the absorbance at 412 nm at regular intervals for 10-15 minutes.

  • Data Analysis: Calculate the rate of reaction and determine the percentage of inhibition. Calculate the IC50 value from the dose-response curve.

V. Conclusion and Future Perspectives

The ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate scaffold has proven to be a remarkably versatile platform for the design of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that targeted modifications to this core structure can lead to potent and selective inhibitors of a diverse range of biological targets.

Future research in this area should focus on:

  • Multi-target Drug Design: Leveraging the inherent promiscuity of the quinoline scaffold to design single molecules that can modulate multiple targets implicated in complex diseases like cancer.

  • Optimization of Pharmacokinetic Properties: Improving the absorption, distribution, metabolism, and excretion (ADME) properties of these derivatives to enhance their in vivo efficacy and safety profiles.

  • Exploration of Novel Biological Targets: Screening libraries of these derivatives against a wider range of biological targets to uncover new therapeutic opportunities.

By continuing to explore the rich chemical space of ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate derivatives with a deep understanding of their structure-activity relationships, the scientific community is well-positioned to develop innovative and effective treatments for a host of challenging diseases.

References

  • [Reference 1: Details to be populated
  • Sang, Z.-P., et al. (2017). Design, synthesis, and evaluation of 3,4-dihydro-2(1H)-quinolinone-O-alkylamine derivatives as multifunctional agents for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry, 138, 937-953. [Link]

  • [Reference 3: Details to be populated
  • El-Mernissi, R., et al. (2022). 2-Oxoquinoline Arylaminothiazole Derivatives in Identifying Novel Potential Anticancer Agents by Applying 3D-QSAR, Docking, and Molecular Dynamics Simulation Studies. Journal of the Mexican Chemical Society, 66(1), 79-94. [Link]

  • [Reference 5: Details to be populated
  • Youssif, B. G., et al. (2023). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. RSC Medicinal Chemistry, 14(10), 2005-2023. [Link]

  • [Reference 7: Details to be populated
  • Abdelgawad, M. A., et al. (2023). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. RSC Medicinal Chemistry, 14(10), 2005-2023. [Link]

  • [Reference 9: Details to be populated
  • Al-Suwaidan, I. A., et al. (2021). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 26(16), 4983. [Link]

  • [Reference 11: Details to be populated
  • [Reference 12: Details to be populated
  • [Reference 13: Details to be populated
  • [Reference 14: Details to be populated
  • Wee, P., & Wang, Z. (2017). Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways. Cancers, 9(5), 52. [Link]

  • [Reference 16: Details to be populated
  • [Reference 17: Details to be populated
  • [Reference 18: Details to be populated
  • [Reference 19: Details to be populated
  • [Reference 20: Details to be populated
  • [Reference 21: Details to be populated
  • [Reference 22: Details to be populated
  • [Reference 23: Details to be populated
  • [Reference 24: Details to be populated
  • [Reference 25: Details to be populated
  • Abdel-Mottaleb, Y. A., et al. (2022). Design, Synthesis, in vitro and in silico Characterization of 2-Quinolone-L-alaninate-1,2,3-triazoles as Antimicrobial Agents. ChemistryOpen, 11(1), e202100251. [Link]

Sources

Validation

A Comparative Analysis of the Anticancer Efficacy of Novel Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate Derivatives and Doxorubicin

Guide for Drug Development Professionals This guide provides a comparative overview of the anticancer efficacy of emerging Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate derivatives against the well-established chemother...

Author: BenchChem Technical Support Team. Date: February 2026

Guide for Drug Development Professionals

This guide provides a comparative overview of the anticancer efficacy of emerging Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate derivatives against the well-established chemotherapeutic agent, Doxorubicin. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of preclinical data, mechanistic insights, and standardized protocols for cytotoxicity assessment.

Introduction: The Quinoline Scaffold in Oncology

The quinoline ring system is a privileged heterocyclic scaffold in medicinal chemistry due to its presence in numerous natural and synthetic compounds with a wide array of biological activities.[1] In oncology, quinoline derivatives are of particular interest as they have been shown to exert potent anticancer effects through diverse mechanisms, including the induction of apoptosis, inhibition of angiogenesis, cell cycle arrest, and disruption of cell migration.[2] The structural versatility of the quinoline nucleus allows for extensive chemical modifications, enabling the fine-tuning of its pharmacological properties.[1] This guide focuses on a specific class, Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate derivatives, which have demonstrated significant antiproliferative potential.[3][4]

The Benchmark: Doxorubicin

Doxorubicin is a widely used anthracycline antibiotic that has been a cornerstone of chemotherapy regimens for several decades, treating a variety of cancers including breast, lung, and ovarian cancers.[5] Its primary mechanism of action involves the intercalation into DNA and the inhibition of topoisomerase II, an enzyme critical for DNA replication and repair.[6][7] This disruption of DNA processes leads to cell cycle arrest and apoptosis.[7] Doxorubicin's broad efficacy, however, is accompanied by significant side effects, most notably cardiotoxicity, which limits its cumulative dosage.[5]

Emerging Derivatives: Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylates

Recent research has highlighted a series of Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate derivatives as promising anticancer agents.[8][9] These compounds have shown potent in vitro activity against various cancer cell lines. While the exact mechanism for all derivatives is still under investigation, some have been found to induce apoptosis through the upregulation of intrinsic pathways.[3]

Comparative In Vitro Efficacy

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of representative quinoline derivatives against the MCF-7 breast cancer cell line, in comparison to Doxorubicin.

CompoundTarget Cell LineIC50 (µM)Reference
Doxorubicin (Reference Drug) MCF-7~1.0[10]
1-[2-(ethoxy)carbonyl-2-cyano-1-(4-hydroxy-3-methoxy)phenylvinyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acidMCF-71.73 µg/mL (approx. 3.1 µM)[4]
Quinoline-3-carboxylate derivative 4m MCF-70.33[3]
Quinoline-3-carboxylate derivative 4n MCF-70.33[3]

Note: The conversion of µg/mL to µM for the quinoline derivative was approximated based on its chemical structure.

Expert Analysis: The presented data indicates that certain quinoline-3-carboxylate derivatives, specifically compounds 4m and 4n , exhibit sub-micromolar IC50 values against the MCF-7 cell line, suggesting a potency that is comparable to or even greater than that of Doxorubicin in this in vitro model.[3] It is crucial to note that in vitro potency does not always translate to in vivo efficacy and safety. However, these results provide a strong rationale for further preclinical development.

Mechanistic Insights: A Divergence in Action

While both Doxorubicin and the quinoline derivatives induce cell death, their primary mechanisms of action appear to differ significantly.

  • Doxorubicin: Primarily acts as a DNA-damaging agent through topoisomerase II inhibition and DNA intercalation.[6][7]

  • Quinoline Derivatives: Evidence suggests that some of these novel compounds may act through the upregulation of intrinsic apoptosis pathways, potentially involving mitochondrial signaling.[3] Other quinoline derivatives have been shown to inhibit tubulin polymerization.[2][11]

This mechanistic divergence is a key area for further investigation, as compounds with novel mechanisms of action are urgently needed to overcome drug resistance to conventional chemotherapies.

G cluster_dox Doxorubicin Pathway cluster_quin Putative Quinoline Derivative Pathway Dox Doxorubicin DNA Nuclear DNA Dox->DNA Intercalation TopoII Topoisomerase II Dox->TopoII Inhibition DNA_Damage DNA Double-Strand Breaks DNA->DNA_Damage TopoII->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Cell Cycle Arrest Quin Quinoline Derivative Mito Mitochondria Quin->Mito Signal Induction Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Casp3->Apoptosis

Caption: Contrasting mechanisms of action for Doxorubicin and a putative quinoline derivative.

Experimental Protocol: A Self-Validating Cytotoxicity Assay

To ensure the generation of reliable and reproducible data, a well-controlled experimental protocol is paramount. The following is a step-by-step methodology for an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric assay for assessing cell metabolic activity.[12]

Objective: To determine the IC50 value of a test compound against a cancer cell line.

Materials:

  • MCF-7 breast cancer cell line

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum) and 1% Penicillin-Streptomycin

  • Test compound (e.g., Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate derivative)

  • Doxorubicin (positive control)

  • DMSO (vehicle control)

  • MTT reagent (5 mg/mL in PBS)

  • 96-well plates

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding:

    • Culture MCF-7 cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh media.

    • Seed 5,000 cells per well in 100 µL of media in a 96-well plate.

    • Causality Check: Seeding density is optimized to ensure cells are in the exponential growth phase during the experiment.

  • Compound Treatment:

    • After 24 hours of incubation to allow for cell attachment, prepare serial dilutions of the test compound and Doxorubicin in media.

    • Remove the old media from the wells and add 100 µL of the compound dilutions. Include wells with media only (blank) and media with DMSO (vehicle control).

    • Self-Validation: The vehicle control ensures that the solvent used to dissolve the compound does not have a cytotoxic effect.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

    • Rationale: The incubation time is chosen to allow for a sufficient number of cell divisions for the antiproliferative effects to be observed.

  • MTT Assay:

    • Add 10 µL of MTT reagent to each well.

    • Incubate for 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

    • Mechanism Check: This step directly measures mitochondrial metabolic activity, which is a proxy for cell viability.

  • Data Acquisition:

    • Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression.

G cluster_workflow MTT Assay Workflow start Start seed Seed Cells in 96-well Plate start->seed incubate1 Incubate 24h (Attachment) seed->incubate1 treat Add Compound Dilutions incubate1->treat incubate2 Incubate 48-72h (Treatment) treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h (Formazan Formation) add_mtt->incubate3 solubilize Solubilize Crystals (DMSO) incubate3->solubilize read Read Absorbance (570nm) solubilize->read analyze Analyze Data & Calculate IC50 read->analyze end End analyze->end

Sources

Comparative

A Comparative Guide to the Cytotoxicity of Quinoline Derivatives

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry. Its derivatives are prevalent in nature and have been successfully developed into a range of therapeutics, most notably in...

Author: BenchChem Technical Support Team. Date: February 2026

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry. Its derivatives are prevalent in nature and have been successfully developed into a range of therapeutics, most notably in the fields of antimalarial and anticancer treatments.[1] The versatility of the quinoline ring allows for structural modifications that can significantly alter its biological activity, making it a fertile ground for the discovery of novel cytotoxic agents. This guide provides a comparative analysis of the cytotoxic effects of various quinoline derivatives, delves into their mechanisms of action, and offers detailed protocols for their evaluation.

Mechanisms of Quinolone-Induced Cytotoxicity

Quinoline derivatives exert their cytotoxic effects through a variety of mechanisms, often targeting fundamental cellular processes required for the survival and proliferation of cancer cells. Understanding these mechanisms is crucial for the rational design of new, more effective anticancer drugs.

Key mechanisms include:

  • Inhibition of DNA Topoisomerases: Some quinoline derivatives function as topoisomerase inhibitors.[2][3] These enzymes are critical for resolving the topological stress in DNA that occurs during replication and transcription. By inhibiting topoisomerases, these compounds lead to DNA damage and ultimately trigger cell death.[2][4]

  • Induction of Apoptosis: Many quinoline derivatives are potent inducers of apoptosis, or programmed cell death.[5][6] This can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Common features include the activation of caspases, disruption of the mitochondrial membrane potential, and the generation of reactive oxygen species (ROS).[5][6][7]

  • Cell Cycle Arrest: By interfering with the cell cycle machinery, certain quinoline derivatives can halt the proliferation of cancer cells at specific checkpoints, such as the G2/M phase.[6] This prevents the cells from dividing and can lead to apoptosis.

  • Inhibition of Pro-Survival Signaling Pathways: The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell growth, proliferation, and survival, and it is often hyperactivated in cancer.[8][9] Some quinoline derivatives have been shown to inhibit components of this pathway, thereby cutting off the cancer cells' survival signals.[2]

Comparative Cytotoxicity of Selected Quinoline Derivatives

The cytotoxic potential of quinoline derivatives is highly dependent on their specific chemical structures. Substitutions at various positions on the quinoline ring can dramatically influence their potency and selectivity against different cancer cell lines.[10] Below is a table summarizing the in vitro cytotoxicity (IC50 values) of several representative quinoline derivatives against various human cancer cell lines.

Derivative ClassSpecific CompoundCancer Cell LineIC50 (µM)Reference
Quinoline-Sulfonamide Compound 85HepG2 (Liver)Potent[1]
Quinoline-fused 1,2,3-triazole Compound 86MCF-7 (Breast)Potent[1]
Amino-quinoline Compound 40aHUVEC (Normal)43.21[1]
4-substituted Quinoline HTI 21Jurkat (Leukemia)High Cytotoxicity[5]
4-substituted Quinoline HTI 22Jurkat (Leukemia)High Cytotoxicity[5]
Tetrahydrobenzo[h]quinoline Not specifiedMCF-7 (Breast)10 (24h), 7.5 (48h)[7]
Quinoline-based Combretastatin A-4 analogue 12cMCF-7 (Breast)0.010[6]
Quinoline-based Combretastatin A-4 analogue 12cHL-60 (Leukemia)0.042[6]
Pyrazolo[4,3-f]quinoline 2EMultiple Lines< 8[11]

Note: "Potent" and "High Cytotoxicity" are used where specific IC50 values were not provided in the source material but the activity was described as significant.

Experimental Protocols for Assessing Cytotoxicity

To ensure the reliability and reproducibility of cytotoxicity data, standardized and validated experimental protocols are essential. The following are detailed, step-by-step methodologies for three commonly used cytotoxicity assays.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[12] It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.[12][13]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium and incubate overnight.[14]

  • Compound Treatment: Treat the cells with various concentrations of the quinoline derivatives and incubate for the desired time (e.g., 24, 48, or 72 hours).[15]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[15]

  • Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[13][15]

  • Solubilization: Carefully remove the medium and add 100-250 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[13]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 590 nm using a microplate reader.

LDH Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from damaged cells into the culture medium.[16][17] LDH is a stable cytosolic enzyme that is released upon cell membrane damage.[17]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: After treatment, centrifuge the plate and carefully collect 50 µL of the supernatant from each well.[18]

  • LDH Reaction: Add 50 µL of the LDH assay substrate to the collected supernatant in a new 96-well plate.[17][18]

  • Incubation: Incubate the plate for 15-30 minutes at room temperature, protected from light.[17]

  • Stop Reaction: Add 50-100 µL of a stop solution to each well.[17][18]

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[17][18]

Annexin V/PI Staining for Apoptosis Detection

Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a widely used method to detect and quantify apoptosis.[19] Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[19][20]

Protocol:

  • Cell Collection: Collect both adherent and suspension cells and wash them with cold PBS.[21]

  • Cell Resuspension: Resuspend the cells in 1X binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.[21]

  • Staining: Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.[22][23]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[23]

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells immediately by flow cytometry.[21] Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.[21]

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental process and the underlying biological mechanisms, the following diagrams have been generated.

G cluster_workflow General Cytotoxicity Assessment Workflow cluster_assays Cytotoxicity Assays start Seed Cells in 96-well Plate treat Treat with Quinoline Derivatives start->treat incubate Incubate for 24-72h treat->incubate mtt MTT Assay (Metabolic Activity) incubate->mtt ldh LDH Assay (Membrane Integrity) incubate->ldh annexin Annexin V/PI (Apoptosis) incubate->annexin read Data Acquisition (e.g., Plate Reader, Flow Cytometer) mtt->read ldh->read annexin->read analyze Data Analysis (IC50 Calculation, etc.) read->analyze

Caption: A generalized workflow for assessing the cytotoxicity of quinoline derivatives.

G cluster_pathway Quinoline Derivative-Induced Apoptosis Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway QD Quinoline Derivative FAS FAS Receptor QD->FAS Bax Bax QD->Bax Bcl2 Bcl-2 QD->Bcl2 Casp8 Caspase-8 FAS->Casp8 Casp3 Caspase-3 (Executioner) Casp8->Casp3 Mito Mitochondrion CytC Cytochrome c Mito->CytC Bax->Mito Bcl2->Mito Casp9 Caspase-9 CytC->Casp9 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A simplified diagram of apoptosis induction by quinoline derivatives.

Case Study: Apoptosis Induction by a Tetrahydrobenzo[h]quinoline Derivative

One study investigated the apoptotic effect of a tetrahydrobenzo[h]quinoline derivative on MCF-7 human breast cancer cells.[7] The results showed that this compound induced apoptosis in up to 30% of the cells.[7] Further analysis of the gene and protein expression levels revealed that the intrinsic pathway of apoptosis was predominantly triggered.[7] Specifically, the expression of the pro-apoptotic protein Bax was significantly increased, while the expression of the anti-apoptotic protein Bcl-2 was considerably decreased.[7] This shift in the Bax/Bcl-2 ratio is a key event in the intrinsic pathway, leading to mitochondrial dysfunction and the activation of caspase-9.[7] Indeed, the study observed a significant increase in the expression of cleaved-caspase 9, a key initiator caspase in the intrinsic pathway.[7]

Conclusion

Quinoline derivatives represent a diverse and promising class of compounds with significant potential in the development of new anticancer therapies. Their cytotoxicity is often mediated through multiple mechanisms, including the induction of apoptosis, inhibition of key survival pathways, and cell cycle arrest. The specific substitutions on the quinoline scaffold are critical determinants of their biological activity, and ongoing research continues to explore structure-activity relationships to design more potent and selective agents. The standardized protocols provided in this guide are essential for the accurate and reproducible evaluation of the cytotoxic effects of these and other novel compounds, facilitating the identification of promising candidates for further preclinical and clinical development.

References

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.
  • Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Brieflands.
  • Cytotoxicity of 4-substituted Quinoline Derivatives: Anticancer and Antileishmanial Potential. Publication.
  • Evaluation of the apoptotic effect of a newly synthesized tetrahydrobenzo[h]quinoline on MCF-7 human breast cancer cells. Publication.
  • Discovery of novel quinoline-based analogues of combretastatin A-4 as tubulin polymerisation inhibitors with apoptosis inducing activity and potent anticancer effect. Taylor & Francis Online.
  • Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line: Quinoline compounds and their Cytotoxicity. ResearchGate.
  • Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells. Publication.
  • Review on recent development of quinoline for anticancer activities. Journal of the Indian Chemical Society.
  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments.
  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. National Center for Biotechnology Information.
  • Biological and Teratogenic Evaluations of Nitrogen Heterocycles for Anticancer Therapy. Publication.
  • A Review on Quinoline: Diverse Pharmacological Agent. Chemistry Research Journal.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. National Center for Biotechnology Information.
  • LDH Cytotoxicity Assay. Bio-protocol.
  • Comprehensive review on current developments of quinoline-based anticancer agents. Springer.
  • Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. National Center for Biotechnology Information.
  • Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. PubMed.
  • MTT assay protocol. Abcam.
  • Hybridization-based discovery of novel quinazoline-2-indolinone derivatives as potent and selective PI3Kα inhibitors. National Center for Biotechnology Information.
  • BestProtocols: Annexin V Staining Protocol for Flow Cytometry. Thermo Fisher Scientific.
  • PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9. National Center for Biotechnology Information.
  • Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. MDPI.
  • LDH assay kit guide: Principles and applications. Abcam.
  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne.
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies.
  • Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. MDPI.
  • Analysis of Cell Viability by the Lactate Dehydrogenase Assay. Cold Spring Harbor Protocols.
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. National Center for Biotechnology Information.
  • Molecular mechanisms of apoptosis induced by a novel synthetic quinolinone derivative in HL-60 human leukemia cells. PubMed.
  • Cell Viability Assays. National Center for Biotechnology Information.
  • LDH-Glo™ Cytotoxicity Assay Technical Manual. Promega Corporation.
  • Annexin V staining assay protocol for apoptosis. Abcam.
  • Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway. ACS Omega.
  • MTT Proliferation Assay Protocol. ResearchGate.
  • Annexin V PI Staining Guide for Apoptosis Detection. Boster Biological Technology.
  • The PI3K/AKT signalling pathway. YouTube.
  • Synthesis and identification of quinoline derivatives as topoisomerase I inhibitors with potent antipsoriasis activity in an animal model. PubMed.
  • (PDF) Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. ResearchGate.
  • Quinoline-chalcone hybrids as topoisomerase inhibitors.. ResearchGate.

Sources

Validation

A Senior Application Scientist's Guide to the Validation of Analytical Techniques for Quinolinone Compounds

Abstract This guide provides a comprehensive comparison of analytical techniques for the quantitative and qualitative analysis of quinolinone compounds, a significant class of heterocyclic molecules with diverse applicat...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive comparison of analytical techniques for the quantitative and qualitative analysis of quinolinone compounds, a significant class of heterocyclic molecules with diverse applications in medicine.[1] As a Senior Application Scientist, this document synthesizes technical data with field-proven insights to assist researchers, scientists, and drug development professionals in selecting and validating appropriate analytical methodologies. The focus is on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), outlining their principles, validation parameters, and practical applications in pharmaceutical analysis. The guide adheres to internationally recognized validation standards, primarily referencing the International Council for Harmonisation (ICH) Q2(R1) guidelines, to ensure scientific integrity and regulatory compliance.[2][3]

Introduction: The Analytical Imperative for Quinolinone Compounds

Quinolinone and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[1] Their therapeutic potential necessitates robust and reliable analytical methods to ensure the quality, safety, and efficacy of pharmaceutical products. The validation of an analytical procedure is the cornerstone of this assurance, providing documented evidence that the method is fit for its intended purpose.[2][4] This guide will navigate the critical aspects of method validation, offering a comparative analysis of commonly employed techniques and a detailed protocol for a representative HPLC method.

The objective of validating an analytical procedure is to demonstrate its suitability for its intended use.[2][4] This process involves a thorough evaluation of various performance characteristics to ensure the method is accurate, precise, specific, and robust.[5] For quinolinone compounds, which can be present in complex matrices, the choice of analytical technique and the rigor of its validation are paramount.

Comparative Analysis of Key Analytical Techniques

The two most prevalent techniques for the analysis of quinolinone compounds in pharmaceutical settings are HPLC with ultraviolet (UV) detection and LC-MS/MS. While both are powerful, they offer distinct advantages and are suited for different analytical challenges.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis, prized for its precision and robustness in quantifying active pharmaceutical ingredients (APIs) and their impurities.[6] It separates compounds based on their physicochemical interactions with a stationary phase and a mobile phase.[7]

  • Principle of Operation: A liquid sample is passed through a column packed with a solid adsorbent material (stationary phase) using a liquid (mobile phase) at high pressure.[6] Different components in the sample interact differently with the adsorbent, causing them to separate as they flow through the column. A detector, typically UV-Vis, then quantifies the eluted components.

  • Advantages for Quinolinone Analysis:

    • Robustness and Reliability: HPLC methods are well-established and known for their reproducibility, a critical factor in routine quality control.[8]

    • Cost-Effectiveness: Compared to mass spectrometry, HPLC systems are generally less expensive to acquire and maintain.[9]

    • Quantitative Accuracy: With proper validation, HPLC provides highly accurate and precise quantification of the main compound and known impurities.

  • Limitations:

    • Limited Specificity: Co-eluting compounds with similar UV spectra can interfere with the analysis, potentially leading to inaccurate results.

    • Lower Sensitivity: Compared to LC-MS/MS, HPLC with UV detection is less sensitive, making it challenging to quantify trace-level impurities or metabolites.[10]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry.[7] This makes it an exceptionally powerful tool for complex sample analysis and trace-level quantification.[11][12]

  • Principle of Operation: After separation by LC, the eluent is introduced into a mass spectrometer. The molecules are ionized, and the first mass analyzer selects a specific parent ion. This ion is then fragmented, and a second mass analyzer selects a specific fragment ion for detection. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of specificity.[13]

  • Advantages for Quinolinone Analysis:

    • Superior Specificity: The ability to select both a parent and a fragment ion significantly reduces the likelihood of interference from matrix components.[11]

    • Exceptional Sensitivity: LC-MS/MS can detect and quantify compounds at very low concentrations (ng/mL or even pg/mL), which is crucial for bioanalytical studies and impurity profiling.[10]

    • Structural Information: Mass spectrometry can provide information about the molecular weight and structure of unknown compounds, aiding in the identification of metabolites and degradation products.[13]

  • Limitations:

    • Matrix Effects: The presence of other compounds in the sample can suppress or enhance the ionization of the analyte, affecting accuracy.

    • Higher Cost and Complexity: LC-MS/MS systems are more expensive and require more specialized expertise to operate and maintain than HPLC systems.[9]

Validation of Analytical Methods: A Framework Based on ICH Q2(R1)

The validation of an analytical method is a systematic process that demonstrates its suitability for the intended application. The ICH Q2(R1) guideline provides a comprehensive framework for this process, outlining the key validation parameters that must be evaluated.[2][3][14]

Key Validation Parameters

The following are the core parameters that must be assessed during method validation:

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A minimum of five concentrations is recommended to establish linearity.[14]

  • Range: The interval between the upper and lower concentrations of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[3]

  • Accuracy: The closeness of test results obtained by the method to the true value. Accuracy should be established across the specified range of the analytical procedure.[3]

  • Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Precision is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[15] This provides an indication of its reliability during normal usage.[8]

Workflow for Analytical Method Validation

The validation process can be visualized as a logical workflow, ensuring all necessary parameters are systematically evaluated.

G cluster_0 Method Development & Optimization cluster_1 Validation Protocol cluster_2 Validation Execution cluster_3 Reporting & Lifecycle Dev Method Development Opt Method Optimization Dev->Opt Protocol Define Validation Protocol (Parameters & Acceptance Criteria) Opt->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Validation Report Robustness->Report Lifecycle Method Lifecycle Management Report->Lifecycle

Sources

Comparative

A Researcher's Guide to Navigating the Cross-Reactivity of Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate Derivatives

In the landscape of modern drug discovery, the quinoline scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities.[1] Derivatives of et...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the quinoline scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities.[1] Derivatives of ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate, in particular, have garnered significant interest, demonstrating potential as anticancer and neuroprotective agents.[2][3] However, as with any promising class of small molecules, the journey from a hit compound to a clinical candidate is fraught with challenges, chief among them being the potential for off-target interactions, or cross-reactivity. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the cross-reactivity of these derivatives, ensuring the development of selective and safe therapeutics.

The Imperative of Cross-Reactivity Profiling

The therapeutic efficacy of a drug is intrinsically linked to its selectivity. While on-target activity is the desired outcome, unintended interactions with other biological macromolecules can lead to a range of adverse effects, from mild side effects to severe toxicity. For quinoline-based compounds, which are known to interact with a diverse array of biological targets, a thorough understanding of their cross-reactivity profile is not merely a regulatory hurdle but a fundamental aspect of rational drug design.[4] Early-stage assessment of off-target effects can de-risk a project, save valuable resources, and ultimately lead to the development of safer and more effective medicines.

Understanding the Target Landscape of Quinolone Derivatives

The diverse biological activities reported for 2-oxo-1,2-dihydroquinoline derivatives suggest a promiscuous nature, capable of interacting with multiple protein families.[5][6] This inherent characteristic necessitates a broad and systematic approach to cross-reactivity screening. Based on existing literature, key areas of potential cross-reactivity for ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate derivatives include:

  • Kinases: Many small molecule inhibitors target the ATP-binding site of kinases. Given the structural similarities among kinase active sites, off-target kinase inhibition is a common phenomenon.[7]

  • G-Protein Coupled Receptors (GPCRs): As the largest family of cell surface receptors, GPCRs are frequent off-target liabilities for many drugs.

  • Ion Channels: Interaction with cardiac ion channels, such as the hERG channel, is a critical safety concern due to the risk of cardiac arrhythmias.[8]

  • Nuclear Receptors: These ligand-activated transcription factors can be modulated by small molecules, leading to unintended changes in gene expression.

  • Cytochrome P450 (CYP) Enzymes: Inhibition of CYP enzymes can lead to drug-drug interactions, altering the metabolism and clearance of co-administered therapies.[9]

A Strategic Framework for Cross-Reactivity Assessment

A tiered and logical approach is essential for efficiently profiling the cross-reactivity of novel derivatives. This framework should begin with broad, high-throughput screens and progressively move towards more focused and physiologically relevant assays for promising candidates.

Cross_Reactivity_Workflow A Initial Broad Screening (e.g., Kinase Panel, Receptor Binding Panel) B Secondary Confirmatory Assays (IC50/Ki Determination) A->B Hits Identified C Cell-Based Functional Assays B->C Confirmed Activity D Safety Pharmacology Assays (hERG, CYP Inhibition) C->D Cellular Potency Established E Lead Optimization & SAR Studies D->E Favorable Safety Profile

Caption: A tiered workflow for assessing the cross-reactivity of drug candidates.

Experimental Protocols for Key Cross-Reactivity Studies

The following sections detail the methodologies for essential in vitro assays to profile the cross-reactivity of ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate derivatives.

Kinase Inhibitor Profiling

The goal of kinase profiling is to assess the selectivity of a compound against a broad panel of kinases. This provides a comprehensive overview of its potential off-target kinase interactions.

Methodology: In Vitro Kinase Assay (e.g., Radiometric or Luminescence-based) [10][11]

  • Assay Principle: These assays measure the transfer of phosphate from ATP to a substrate by a specific kinase. Inhibition of this process by the test compound is quantified.

  • Procedure: a. A panel of recombinant kinases is selected, representing a diverse range of the human kinome. b. Each kinase reaction is set up in a multi-well plate containing the kinase, a specific substrate, ATP (often at or near the Km concentration), and the test compound at a fixed concentration (e.g., 1 or 10 µM). c. The reactions are incubated at a controlled temperature (e.g., 30°C) for a defined period. d. The reaction is stopped, and the amount of phosphorylated substrate is measured. For radiometric assays, this involves the use of ³²P- or ³³P-labeled ATP and subsequent capture and quantification of the radiolabeled substrate. For luminescence-based assays, the amount of remaining ATP or generated ADP is measured using a luciferase-luciferin system. e. The percentage of inhibition for each kinase is calculated relative to a vehicle control.

  • Data Interpretation: The results are typically presented as a heatmap or a dendrogram, visualizing the selectivity profile of the compound. Significant inhibition of any off-target kinase warrants further investigation through IC50 determination.

Receptor Binding Assays

Receptor binding assays are crucial for identifying interactions with a wide range of cell surface and intracellular receptors.[12][13]

Methodology: Radioligand Binding Assay [14]

  • Assay Principle: This technique measures the ability of a test compound to displace a known radiolabeled ligand from its receptor.

  • Procedure: a. Cell membranes or purified receptors expressing the target of interest are prepared. b. The membranes/receptors are incubated with a specific radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled) and varying concentrations of the test compound. c. The mixture is incubated to allow binding to reach equilibrium. d. The bound and free radioligand are separated, typically by rapid filtration through a glass fiber filter. e. The amount of radioactivity retained on the filter, representing the bound ligand, is quantified using a scintillation counter. f. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • Data Interpretation: A low IC50 value indicates a high affinity of the test compound for the receptor. This data is critical for assessing potential off-target liabilities.

hERG Channel Inhibition Assay

Assessing the potential for a compound to inhibit the hERG (human Ether-à-go-go-Related Gene) potassium channel is a critical safety screen to predict the risk of drug-induced QT prolongation and Torsades de Pointes.[8][15]

Methodology: Automated Patch Clamp Electrophysiology [16]

  • Assay Principle: This "gold standard" method directly measures the flow of potassium ions through the hERG channel in whole cells.

  • Procedure: a. A stable cell line expressing the hERG channel (e.g., HEK293 or CHO cells) is used.[17] b. Cells are captured on a planar patch clamp electrode, and a whole-cell recording configuration is established. c. A specific voltage protocol is applied to the cell to elicit the characteristic hERG current. d. The baseline hERG current is recorded, followed by the application of increasing concentrations of the test compound. e. The effect of the compound on the hERG current is measured, and the concentration-response curve is used to determine the IC50 value.

  • Data Interpretation: An IC50 value below a certain threshold (often in the low micromolar range) is considered a potential safety concern and requires further evaluation.

Cytochrome P450 (CYP) Inhibition Assay

This assay evaluates the potential of a compound to inhibit the major drug-metabolizing enzymes, which can lead to clinically significant drug-drug interactions.[9][18][19][20][21]

Methodology: In Vitro Incubation with Human Liver Microsomes

  • Assay Principle: The assay measures the metabolism of specific probe substrates by different CYP isoforms in the presence of the test compound.

  • Procedure: a. Human liver microsomes, which are rich in CYP enzymes, are used as the enzyme source. b. A cocktail of probe substrates, each specific for a different CYP isoform (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, midazolam for CYP3A4), is incubated with the microsomes and a NADPH-generating system. c. The test compound is added at various concentrations. d. The reactions are incubated at 37°C and then quenched. e. The formation of the specific metabolites from each probe substrate is quantified using LC-MS/MS. f. The IC50 value for the inhibition of each CYP isoform is calculated.

  • Data Interpretation: Potent inhibition of a major CYP isoform (e.g., IC50 < 1 µM) suggests a high potential for drug-drug interactions.

Data Presentation and Interpretation

To facilitate a clear comparison of the cross-reactivity profiles of different ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate derivatives, the quantitative data from these assays should be summarized in a structured table.

DerivativePrimary Target IC50 (nM)Off-Target 1 (e.g., Kinase X) % Inhibition @ 1µMOff-Target 2 (e.g., Receptor Y) IC50 (µM)hERG IC50 (µM)CYP3A4 IC50 (µM)
Compound A 5085%> 10> 305.2
Compound B 7512%2.5> 30> 20
Compound C 1205%> 108.915.7

This tabular format allows for a rapid and objective comparison of the selectivity and safety profiles of the synthesized derivatives, guiding the selection of the most promising candidates for further development.

Conclusion

The systematic evaluation of cross-reactivity is a non-negotiable component of modern drug discovery. For a versatile scaffold like ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate, a proactive and comprehensive screening strategy is paramount. By employing a tiered approach that integrates broad panel screening with detailed mechanistic and safety pharmacology studies, researchers can effectively navigate the complexities of off-target interactions. This guide provides a foundational framework and detailed protocols to empower scientists in the development of highly selective and safe quinoline-based therapeutics, ultimately accelerating the translation of promising laboratory discoveries into life-changing medicines.

References

  • Al-Suwaidan, I. A., et al. (2021). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 26(16), 4983. [Link]

  • Yousif, E., et al. (2022). Synthesis and evaluation of new 2-oxo-1,2-dihydroquinoline-3-carboxamides as potent inhibitors against acetylcholinesterase enzyme. Journal of Molecular Structure, 1260, 132801. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. [Link]

  • Aleksanyan, I. L., et al. (2026). Synthesis of Quinoline Derivatives of Ethyl 3-(4-Methyl-2-oxo-1,2-dihydroquinoline-3-yl)propanoates. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. [Link]

  • El-Sayed, M. A., et al. (2018). Synthesis and biological evaluation of novel 2-oxo-1,2-dihydroquinoline-4-carboxamide derivatives for the treatment of esophageal squamous cell carcinoma. European Journal of Medicinal Chemistry, 156, 547-560. [Link]

  • National Center for Biotechnology Information. (2023). New proapoptotic chemotherapeutic agents based on the quinolone-3-carboxamide scaffold acting by VEGFR-2 inhibition. [Link]

  • El-Naggar, A. M., et al. (2022). Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents. Molecules, 27(19), 6529. [Link]

  • Mehrdad, M., et al. (2023). Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate in the smiles rearrangement reaction: straightforward synthesis of amino acid derived quinolin-2(1H)-one enamines. Molecular Diversity, 27(4), 1729-1737. [Link]

  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. [Link]

  • National Center for Biotechnology Information. (2012). Receptor Binding Assays for HTS and Drug Discovery. [Link]

  • MDPI. (n.d.). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. [Link]

  • Evotec. (n.d.). hERG Safety. [Link]

  • Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50). [Link]

  • National Center for Biotechnology Information. (2010). Measuring and interpreting the selectivity of protein kinase inhibitors. [Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]

  • U.S. Food and Drug Administration. (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. [Link]

  • National Center for Biotechnology Information. (2019). Target-Directed Approaches for Screening Small Molecules against RNA Targets. [Link]

  • ResearchGate. (n.d.). The cross-reactivity values of the fluoroquinolone compounds in the studied systems. [Link]

  • Lin, A., et al. (2018). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 10(453), eaap8349. [Link]

  • Gifford Bioscience. (n.d.). About Ligand Binding Assays. [Link]

  • National Center for Biotechnology Information. (2018). Cell-based hERG Channel Inhibition Assay in High-throughput Format. [Link]

  • Blanca, M., et al. (1993). Cross-reactivity between quinolones. Report of three cases. Allergy, 48(5), 375-377. [Link]

  • LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. [Link]

  • ACS Central Science. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. [Link]

  • BMG LABTECH. (2020). Kinase assays. [Link]

  • BMG LABTECH. (2025). Binding Assays. [Link]

  • ResearchGate. (n.d.). Identification of off-target sites responsible for the toxicity of a... [Link]

  • European Pharmaceutical Review. (2005). A powerful tool for drug discovery. [Link]

  • National Center for Biotechnology Information. (2016). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. [Link]

  • MDPI. (n.d.). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. [Link]

  • RSC Medicinal Chemistry. (n.d.). 4. [Link]

  • RSC Publishing. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. [Link]

  • Charles River Laboratories. (n.d.). hERG Serum Shift Assay. [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • PNAS. (n.d.). A framework integrating multiscale in silico modeling and experimental data predicts CAR-NK cell cytotoxicity across target cell types. [Link]

  • Eurofins Discovery. (n.d.). CYP Inhibition Assays. [Link]

  • MDPI. (n.d.). Hybrid 2-Quinolone–1,2,3-triazole Compounds: Rational Design, In Silico Optimization, Synthesis, Characterization, and Antibacterial Evaluation. [Link]

  • National Center for Biotechnology Information. (2024). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. [Link]

  • Addgene Blog. (2024). CRISPR 101: Off-Target Effects. [Link]

  • Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. [Link]

  • MDPI. (n.d.). Drug Combination in Polymeric Nanocarriers for Chemotherapy of Cancer: Preclinical Outcomes in the Last Ten Years. [Link]

  • Mtoz Biolabs. (n.d.). Receptor-Ligand Binding Assay. [Link]

Sources

Validation

Pharmacokinetic property comparison of Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate esters

Pharmacokinetic Property Comparison of Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate Esters Executive Summary This technical guide analyzes the pharmacokinetic (PK) profile of Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxyl...

Author: BenchChem Technical Support Team. Date: February 2026

Pharmacokinetic Property Comparison of Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate Esters

Executive Summary

This technical guide analyzes the pharmacokinetic (PK) profile of Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate and its ester analogs. As a Senior Application Scientist, I present this not merely as a datasheet, but as a strategic evaluation of the scaffold’s utility in drug discovery.

The ethyl ester moiety at the C3 position of the 2-oxo-1,2-dihydroquinoline scaffold primarily functions as a lipophilic prodrug motif . While the parent carboxylic acid often exhibits poor membrane permeability due to ionization at physiological pH, the ethyl ester significantly enhances oral bioavailability (


) through passive diffusion. However, this gain is counterbalanced by high susceptibility to hydrolysis by plasma and hepatic carboxylesterases (CES1/CES2), necessitating a precise balance between absorption rate and metabolic stability.

Chemical Context & Physicochemical Properties

The pharmacokinetic behavior of these esters is dictated by their physicochemical properties. The transformation from a polar acid to a lipophilic ester alters the partition coefficient (LogP) and solubility, driving the absorption profile.

Table 1: Physicochemical Comparison of 3-Carboxylate Derivatives

Derivative TypeStructure Moiety (R)Predicted LogP*Water SolubilityPrimary PK Role
Ethyl Ester -OCH2CH32.5 – 3.2LowProdrug : High permeability; rapid hydrolysis.
Methyl Ester -OCH32.0 – 2.7ModerateProdrug : Moderate permeability; faster hydrolysis than ethyl.
t-Butyl Ester -OC(CH3)33.5 – 4.0Very LowSteric Shield : High stability; poor solubility limits absorption.
Carboxylic Acid -OH0.5 – 1.2High (at pH 7.4)Active Metabolite : Low permeability; rapid renal elimination.

*Values are approximate ranges based on unsubstituted 2-oxo-1,2-dihydroquinoline scaffolds.

Pharmacokinetic Profiling

Absorption: The Lipophilicity-Solubility Trade-off

The ethyl ester variant represents the "Goldilocks" zone for this scaffold.

  • Mechanism : The 2-oxo-1,2-dihydroquinoline core is inherently polar due to the lactam (amide) functionality. Esterification masks the C3 carboxylic acid, preventing ionization in the stomach (pH 1-3) and intestine (pH 6-7).

  • Performance : The Ethyl ester exhibits high Caco-2 permeability (

    
     cm/s), facilitating rapid uptake across the intestinal epithelium. In contrast, the free acid is often confined to the lumen or requires active transport.
    
Metabolism: The Hydrolysis Bottleneck

Once absorbed, the ethyl ester faces immediate metabolic pressure.

  • First-Pass Metabolism : The ester bond is a substrate for Carboxylesterase 1 (hCES1) (abundant in the liver) and Carboxylesterase 2 (hCES2) (abundant in the intestine).

  • Hydrolysis Kinetics :

    • Methyl Esters: Hydrolyzed most rapidly (often pre-systemically in the gut wall).

    • Ethyl Esters: Moderate stability. They survive gut passage better than methyl esters but are rapidly converted to the acid in the liver (

      
       min in microsomes).
      
    • Bioactivation: If the target is the carboxylic acid (e.g., for specific receptor binding), this rapid hydrolysis is advantageous. If the ester itself is the active pharmacophore, this is a liability.

Distribution & Elimination
  • Protein Binding : The ethyl ester is highly bound to plasma proteins (>90%) due to its lipophilic nature, limiting the free fraction available for hydrolysis.

  • Elimination : The hydrolyzed acid is polar and anionic at physiological pH, leading to low volume of distribution (

    
    ) and rapid renal clearance via organic anion transporters (OATs).
    

Mechanistic Visualization

The following diagram illustrates the metabolic fate of the ethyl ester, highlighting the critical role of esterases in bioavailability.

PK_Pathway Ester Ethyl 2-oxo... Carboxylate (Lipophilic Prodrug) Liver Hepatocyte (First-Pass Metabolism) Ester->Liver Portal Vein Gut Intestinal Lumen (Absorption) Gut->Ester Passive Diffusion Acid Carboxylic Acid Metabolite (Polar/Active) Liver->Acid Hydrolysis (hCES1) Circulation Systemic Circulation Liver->Circulation Escaped Ester (<20%) Acid->Circulation Major Species Excretion Renal Elimination Circulation->Excretion OAT Transport

Figure 1: Metabolic activation and elimination pathway of Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate.

Experimental Protocols

To validate these properties in your own lab, use the following standardized protocols. These are designed to be self-validating systems.

Protocol A: Plasma & Microsomal Stability Assay

Objective: Determine the in vitro half-life (


) and intrinsic clearance (

) of the ester.
  • Preparation :

    • Prepare a 10 mM stock of the Ethyl ester in DMSO.

    • Thaw pooled Liver Microsomes (human/rat) or Plasma on ice.

  • Incubation System :

    • Test : Phosphate buffer (100 mM, pH 7.4) + Microsomes (0.5 mg/mL protein) + NADPH regenerating system (if checking for oxidative metabolism) OR Buffer alone (for esterase only).

    • Start : Add test compound (final conc. 1 µM). Total DMSO < 0.1%.[1]

    • Control : Include Procaine (rapid hydrolysis control) and Warfarin (stable control).

  • Sampling :

    • Incubate at 37°C with shaking.

    • Aliquot 50 µL at

      
       min.
      
    • Quench : Immediately add 150 µL ice-cold Acetonitrile (containing Internal Standard).

  • Analysis :

    • Centrifuge (4000g, 15 min). Analyze supernatant via LC-MS/MS.

    • Monitor both the depletion of the Ethyl Ester (Parent) and the appearance of the Acid (Metabolite).

  • Calculation :

    • Plot

      
       vs. time. Slope 
      
      
      
      gives
      
      
      .
Protocol B: Caco-2 Permeability Assay

Objective: Assess oral absorption potential.

  • Cell Culture : Grow Caco-2 cells on transwell inserts for 21 days (TEER > 300

    
    ).
    
  • Dosing :

    • Apical (A) Chamber: HBSS buffer + Ethyl Ester (10 µM).

    • Basolateral (B) Chamber: HBSS buffer alone.

  • Transport :

    • Incubate at 37°C for 2 hours.

    • Sample from B-chamber (Receiver) to measure crossed drug.

  • Validation :

    • Calculate Apparent Permeability (

      
      ).[2]
      
    • Success Criterion :

      
       cm/s indicates high permeability.
      
    • Mass Balance : Ensure total recovery > 80% to rule out non-specific binding or degradation during the assay.

References

  • Tuvesson, H., et al. (2005). "In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species."[3] Xenobiotica, 35(3), 293-304.[3]

  • Kumar, A., et al. (2020). "Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent." Letters in Drug Design & Discovery, 18.

  • Volpe, D.A. (2010). "Application of Method Suitability for Caco-2 Cell Permeability Determination of Drug Candidates." The AAPS Journal, 12(4), 670–678.[2]

  • Di, L., & Kerns, E. (2016).Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Standard reference for ester hydrolysis protocols).

Sources

Safety & Regulatory Compliance

Safety

Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate proper disposal procedures

Executive Summary & Chemical Profile As researchers, we often treat disposal as an afterthought to synthesis.[1] However, for nitrogen-heterocycles like Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate (EODQ-3-C), improper...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

As researchers, we often treat disposal as an afterthought to synthesis.[1] However, for nitrogen-heterocycles like Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate (EODQ-3-C), improper disposal is not just a regulatory violation; it is an environmental hazard.[1][2] Quinolines are notoriously persistent in aquatic environments and can exhibit high toxicity to aquatic life even when they appear benign to humans.[1]

This guide provides a self-validating disposal workflow. It moves beyond simple compliance to ensure chemical hygiene and environmental stewardship.[1][3][4][5][6]

Chemical Identity & Hazard Matrix

Verify your specific isomer against the CAS numbers below, as nomenclature varies by vendor.

ParameterDetail
Chemical Name Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate
Common Synonyms Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate (Tautomer); 3-Ethoxycarbonylcarbostyril
CAS Numbers 40059-53-8 (Common); 15570-45-3 (Variant)
Physical State Solid (typically off-white to beige powder)
Primary Hazards Irritant (Skin/Eye/Respiratory); Aquatic Toxicity (Potential)
GHS Codes H315, H319, H335

The "Why": Causality & Pre-Disposal Assessment

Before initiating disposal, you must understand the causality behind the protocols. We do not simply "bin" this chemical because of three specific chemical behaviors:

  • Aquatic Persistence: The quinoline ring system is stable and resistant to rapid biodegradation.[1] Discharge into municipal drains (even if diluted) can lead to bioaccumulation in local water tables.[1]

  • Hydrolytic Stability: While the ester group at position 3 is hydrolyzable under strong acidic/basic conditions, it remains relatively stable in neutral water.[1] This means the molecule survives standard wastewater treatment intact.[1]

  • Nitrogenous Reactivity: As a secondary amine/amide derivative, this compound must be segregated from strong oxidizers (e.g., permanganates, nitrates) in the waste stream to prevent the formation of potentially unstable N-oxides or exothermic degradation.

Disposal Workflows (The "How")

Scenario A: Disposal of Pure Solid Waste

Applicable for: Expired shelf stock, failed reaction solids, or recrystallization cakes.[2]

  • Segregation: Isolate EODQ-3-C from oxidizers. Do not mix with heavy metal waste.[1]

  • Primary Containment: Place the solid in a transparent, sealable polyethylene bag (min 2 mil thickness).

  • Secondary Containment: Place the sealed bag into a rigid, wide-mouth high-density polyethylene (HDPE) container.

    • Why HDPE? It is resistant to the organic leaching that can occur if residual solvent is present in the solid.[1]

  • Labeling: Affix a hazardous waste label.

    • Must include: Full chemical name (No abbreviations), "Irritant," and "Solid Organic Waste."

    • Add Note: "Contains Quinoline Derivative - Incinerate Only."

Scenario B: Disposal of Mother Liquors (Solutions)

Applicable for: Filtrates from recrystallization or reaction mixtures.[1]

  • Solvent Identification: Determine the primary solvent.[1]

    • Halogenated: (DCM, Chloroform)

      
      Stream A [2]
      
    • Non-Halogenated: (Ethanol, Ethyl Acetate, DMSO)

      
      Stream B [2]
      
  • pH Check: Ensure the solution is neutral (pH 6-8).

    • Why? Acidic waste streams containing this ester can undergo slow hydrolysis, changing the chemical composition of the waste drum over time and potentially pressurizing the vessel.

  • Transfer: Pour into the appropriate solvent waste carboy (Stream A or B).[1]

  • Log Entry: You must log the approximate mass of EODQ-3-C added to the carboy. Waste contractors require an inventory of "high nitrogen" content for incineration calibration.[1]

Scenario C: Contaminated Consumables

Applicable for: Weigh boats, spatulas, gloves, and filter paper.[2]

  • Evaporation: Allow any volatile solvents on the consumables to evaporate in a fume hood.[1]

  • Bagging: Double-bag in "Hazardous Waste" labeled bags (typically yellow or orange, depending on facility).

  • Sharps: If glass pipettes are contaminated, they must go into a rigid sharps bin, not the soft bag, to prevent puncture and subsequent exposure to waste handlers.

Visual Decision Logic

The following diagram illustrates the decision-making process for disposing of EODQ-3-C. This logic tree ensures no step is missed regarding state identification or segregation.[1]

DisposalWorkflow Start Waste Generation: Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder/Cake) StateCheck->Solid Pure Compound Liquid Liquid Waste (Mother Liquor) StateCheck->Liquid Dissolved Bagging 1. Double Bag (Polyethylene) 2. Rigid HDPE Container Solid->Bagging LabelSolid Label: 'Toxic/Irritant Organic Solid' Note: 'Quinoline Derivative' Bagging->LabelSolid Incineration Final Disposal: High-Temp Incineration LabelSolid->Incineration SolventCheck Check Solvent Type Liquid->SolventCheck Halo Halogenated Waste (e.g., DCM) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Waste (e.g., EtOH, EtOAc) SolventCheck->NonHalo No Halogens Log Log Concentration in Waste Manifest Halo->Log NonHalo->Log Log->Incineration

Figure 1: Decision tree for the segregation and packaging of Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate waste streams.

Emergency Spillage Protocol

If a spill occurs outside of a containment hood:

  • Isolate: Evacuate the immediate 3-meter radius.[1]

  • PPE Upgrade: Don nitrile gloves (double layer recommended) and a P95/N95 particulate respirator if dust is visible.[1]

  • Dry Spill: Do not sweep vigorously (creates dust).[1] Use a scoop or dustpan to gently lift the solid.[1] Wipe the surface with a damp paper towel (acetone or ethanol wet) to pick up residue.[1]

  • Wet Spill: Cover with an inert absorbent (Vermiculite or Chemizorb).[1] Do not use sawdust (combustible).[1]

  • Disposal: Treat all cleanup materials as Scenario C (Contaminated Consumables).

References

  • PubChem. (2023).[1] Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate (Compound Summary). National Library of Medicine.[1][7] Link

  • Thermo Fisher Scientific. (2021).[1] Safety Data Sheet: N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (Related Quinoline Derivative). Link[1][2]

  • U.S. Environmental Protection Agency (EPA). (2023).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Link

  • New Jersey Department of Health. (2017).[1] Hazardous Substance Fact Sheet: Quinoline. Link

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate

As researchers and drug development professionals, our work with novel chemical entities like Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate is foundational to innovation. This compound and its derivatives are subjects o...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities like Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate is foundational to innovation. This compound and its derivatives are subjects of interest in medicinal chemistry, often explored for their potential biological activities.[1][2][3] However, advancing science must be built upon an unwavering commitment to safety. This guide provides essential, field-proven safety and logistical protocols for handling this compound, ensuring that your critical work is protected by a robust and self-validating system of safety.

Hazard Identification: The Foundation of Safe Handling

Understanding the intrinsic hazards of a chemical is the critical first step in developing a safe handling protocol. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate and its close structural analogs are classified with the following primary hazards:

  • Skin Irritation (H315): Causes skin irritation upon direct contact.[4]

  • Serious Eye Irritation (H319): Causes serious and potentially damaging eye irritation.[4][5]

  • Respiratory Tract Irritation (H335): May cause irritation to the respiratory system if inhaled as a dust or aerosol.[4]

Furthermore, some related quinoline derivatives are classified as harmful if swallowed, in contact with skin, or if inhaled.[6] Therefore, our safety posture must assume these potential risks and employ a multi-layered defense system of engineering controls and personal protective equipment (PPE).

Multi-Layered Defense: A Comprehensive PPE Protocol

Effective chemical safety is not merely about wearing gloves; it's about establishing a series of barriers between the researcher and the potential hazard.

Primary Engineering Control: The Chemical Fume Hood

Before any PPE is even selected, the primary and most crucial safety measure is the use of a certified chemical fume hood.

  • Causality: Given that Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate is a respiratory irritant, all manipulations that could generate dust or aerosols—including weighing, transferring, and preparing solutions—must be performed within a fume hood.[4][7] This engineering control captures airborne particles at the source, providing the highest level of respiratory protection.

Personal Protective Equipment: Your Final Barrier

PPE is the last line of defense and must be selected and used correctly.

  • Hand Protection: The choice of glove is critical to prevent skin irritation.

    • Protocol: Wear powder-free nitrile or neoprene gloves.[8][9] Nitrile gloves offer good resistance to a broad range of chemicals and are a standard for laboratory use.

    • Expert Insight: Always double-glove if the procedure involves significant risk of splashing or extended handling time. Inspect gloves for any signs of degradation or punctures before use. Gloves should be changed every 30-60 minutes during continuous use or immediately if contamination is known or suspected.[9] The outer glove should be removed and disposed of as contaminated waste before leaving the immediate work area.

  • Eye and Face Protection: Protecting against serious eye irritation is non-negotiable.

    • Protocol: ANSI Z87.1-compliant chemical splash goggles are mandatory at all times when handling the compound.[10] Standard safety glasses do not provide a sufficient seal to protect from splashes or airborne dust.

    • Expert Insight: When performing operations with a higher risk of splashing, such as transferring solutions or during a reaction quench, a face shield must be worn in addition to chemical splash goggles.[10] This provides a full barrier for the face.

  • Body Protection: A lab coat protects your skin and personal clothing from contamination.

    • Protocol: A clean, buttoned lab coat must be worn at all times.[8][10] Long sleeves are required to protect the arms.

    • Expert Insight: Ensure the lab coat is made of a suitable material, such as cotton or a flame-resistant blend, and fits properly.[10] Lab coats should be laundered separately from personal clothing and should never be worn outside of the laboratory.[11]

  • Respiratory Protection: While the fume hood is the primary control, supplemental respiratory protection may be required.

    • Protocol: In the event of a significant spill outside of a fume hood or if engineering controls are not available or fail, a fit-tested N95 or higher-rated respirator is necessary to prevent inhalation of airborne particles.[8]

    • Expert Insight: The use of a respirator requires enrollment in your institution's respiratory protection program, which includes medical evaluation and annual fit-testing.[10]

PPE Summary for Key Laboratory Tasks
TaskRequired Engineering ControlMinimum Personal Protective Equipment
Weighing Solid Compound Chemical Fume Hood or Ventilated Balance EnclosureNitrile Gloves, Chemical Splash Goggles, Lab Coat
Preparing Solutions Chemical Fume HoodNitrile Gloves, Chemical Splash Goggles, Lab Coat
Running Reactions Chemical Fume HoodNitrile Gloves, Chemical Splash Goggles, Lab Coat
Handling a Spill N/A (Emergency Situation)Double Nitrile Gloves, Chemical Splash Goggles, Face Shield, Lab Coat, N95 Respirator (if applicable)

Operational Plan: From Handling to Disposal

A self-validating safety protocol extends beyond wearing PPE to include every step of the chemical's lifecycle in the lab.

Step-by-Step Routine Handling Procedure
  • Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clean. Don all required PPE (lab coat, chemical splash goggles, nitrile gloves).

  • Weighing/Transfer: Conduct all weighing and solid transfers within the fume hood to contain any dust.[7] Use a spatula and weighing paper; avoid creating airborne dust by handling the material gently.

  • Dissolving: Add solvents slowly to the solid to prevent splashing. If the dissolution is exothermic, use an ice bath for temperature control.

  • Post-Handling Hygiene: After handling is complete, remove gloves using the proper technique to avoid skin contact. Immediately wash hands thoroughly with soap and water.[6][11]

Waste Disposal Plan
  • Segregation: All materials contaminated with Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate are considered chemical waste. This includes used gloves, weighing paper, pipette tips, and contaminated glassware.

  • Containment: Collect all solid and liquid waste in a clearly labeled, sealed, and appropriate waste container.[7][12] Do not mix with incompatible waste streams.

  • Disposal: The sealed waste container must be disposed of through your institution's hazardous waste management program.[6] Follow all local, state, and federal regulations.

Emergency Protocol: Chemical Spill Response

In the event of an accidental release, a clear and practiced response is your best tool.

Chemical Spill Response Workflow

Spill_Response spill Spill Detected alert Alert Personnel & Evacuate Immediate Area spill->alert IMMEDIATELY isolate Isolate the Area (Close doors, restrict access) alert->isolate ppe Don Appropriate PPE (Double gloves, goggles, face shield, lab coat) isolate->ppe If spill is minor & you are trained contain Contain the Spill (Use chemical absorbent pads/sand) ppe->contain cleanup Clean Up Spill (Sweep solid, absorb liquid) contain->cleanup decontaminate Decontaminate Area cleanup->decontaminate dispose Package & Label Waste decontaminate->dispose

Caption: Workflow for responding to a minor chemical spill.

Step-by-Step Spill Cleanup Procedure
  • Alert & Evacuate: Immediately alert others in the vicinity and evacuate the immediate area.[7]

  • Isolate: If safe to do so, close the fume hood sash and restrict access to the area.

  • Assess & Don PPE: For a minor spill that you are trained to handle, don the appropriate PPE: double nitrile gloves, chemical splash goggles, a face shield, and a lab coat.[7]

  • Contain: Prevent the spread of a solid spill by gently covering it with an absorbent material like sand or vermiculite. Do not use water.

  • Clean Up: Carefully sweep up the contained material and place it into a designated, sealable waste container.[12] Avoid any actions that could create dust.[7]

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Place all cleaning materials into the waste container.

  • Dispose: Seal and label the container as hazardous waste and arrange for its disposal according to institutional protocols.

By integrating these expert-driven protocols into your daily laboratory operations, you build a culture of safety that protects not only yourself and your colleagues but also the integrity of your research.

References

  • Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 54684458, Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 220876, Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate. Retrieved from [Link]

  • Angene Chemical. (2025, February 14). Safety Data Sheet. Retrieved from [Link]

  • Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2022). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 27(19), 6633. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Retrieved from [Link]

  • PubMed. (2023, February 8). Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate in the smiles rearrangement reaction: straightforward synthesis of amino acid derived quinolin-2(1H)-one enamines. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of pyrano[3,2-c]quinoline-4-carboxylates and 2-(4-oxo-1,4-dihydroquinolin-3-yl)fumarates. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate
© Copyright 2026 BenchChem. All Rights Reserved.